molecular formula C6H4N2O4 B1588196 Pyridazine-4,5-dicarboxylic Acid CAS No. 59648-14-5

Pyridazine-4,5-dicarboxylic Acid

Número de catálogo: B1588196
Número CAS: 59648-14-5
Peso molecular: 168.11 g/mol
Clave InChI: YRTBTTMXMPXJBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyridazine-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyridazine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBTTMXMPXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423509
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59648-14-5
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyridazine-4,5-dicarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical properties, synthetic pathways, characteristic reactivity, and key applications, offering field-proven insights beyond a simple data summary.

Introduction and Molecular Overview

This compound (IUPAC Name: this compound) is an aromatic heterocyclic compound featuring a pyridazine core substituted with two carboxylic acid groups on adjacent carbon atoms.[1] This specific arrangement of functional groups imparts a unique combination of reactivity, coordination capability, and structural rigidity, making it a valuable building block for more complex molecular architectures.

The pyridazine ring, an electron-deficient diazine, significantly influences the properties of the carboxylic acid groups, while the di-acid functionality provides multiple reaction sites for derivatization or for acting as a bidentate ligand in coordination chemistry. Its role as a synthon is particularly pronounced in the development of novel pharmaceutical agents and functional materials like metal-organic frameworks (MOFs).[2][3] The pyridazine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules with applications ranging from anticancer to antihypertensive agents.[4][5]

Core Compound Identifiers
IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 59648-14-5[1][6]
Molecular Formula C₆H₄N₂O₄[1][6]
Molecular Weight 168.11 g/mol [1][6]
Canonical SMILES C1=C(C(=CN=N1)C(=O)O)C(=O)O[1]
InChIKey YRTBTTMXMPXJBB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by the interplay between the electron-deficient aromatic ring and the two acidic functional groups.

Key Physicochemical Data
PropertyValueNotes
Melting Point >210 °C (with decomposition)The high melting point is indicative of strong intermolecular hydrogen bonding in the solid state.[7][8]
pKa (Predicted) 1.39 ± 0.10This predicted value suggests the first proton is strongly acidic, influenced by the electron-withdrawing pyridazine ring.[8]
Topological Polar Surface Area (TPSA) 100 ŲThis value suggests moderate cell permeability characteristics.[1]
Appearance White to off-white solid[8]
Acidity and Solubility

The two adjacent carboxylic acid groups are significantly influenced by the electron-withdrawing nature of the pyridazine ring. The first dissociation constant (pKa₁) is expected to be quite low, rendering the compound a relatively strong organic acid. The proximity of the two carboxylates means the second dissociation (pKa₂) will be considerably higher due to electrostatic repulsion. The compound is poorly soluble in nonpolar organic solvents but shows solubility in polar protic solvents and aqueous bases via salt formation.

Thermal Stability

Thermogravimetric analysis (TGA) of related heterocyclic dicarboxylic acids suggests that decomposition begins with decarboxylation.[9][10] For this compound, thermal degradation is reported to occur above 210 °C, likely initiating with the loss of CO₂ from the carboxylic acid groups, followed by the breakdown of the heterocyclic ring at higher temperatures.[7][8]

Spectroscopic Profile

While specific spectral data is not universally published, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: Two signals would be expected in the aromatic region for the two protons on the pyridazine ring. A broad singlet at a high chemical shift (>10 ppm) would correspond to the acidic carboxylic protons.

  • ¹³C NMR: Six distinct signals are expected: two for the CH carbons of the ring, two for the quaternary carbons bearing the carboxyl groups, and two for the carboxyl carbons themselves.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring (around 1400-1600 cm⁻¹).

Synthesis and Purification

This compound is typically prepared through the oxidation of a suitable precursor or the hydrolysis of its corresponding ester or amide derivatives. A common and effective route starts from the commercially available pyridazine.

Synthetic Workflow: From Pyridazine

One established pathway involves the radical bis-ethoxycarbonylation of pyridazine, followed by hydrolysis of the resulting diethyl ester. This method, based on the Minisci reaction, provides a direct entry to the 4,5-disubstituted pyridazine system.[11]

Synthesis_Workflow pyridazine Pyridazine diester Diethyl Pyridazine- 4,5-dicarboxylate pyridazine->diester Radical Bis-ethoxycarbonylation reagents1 FeSO₄, H₂O₂, H₂SO₄ Ethyl Pyruvate product Pyridazine-4,5- dicarboxylic Acid diester->product Hydrolysis reagents2 Aqueous NaOH then HCl

Caption: Synthetic workflow from pyridazine to the target acid.

Experimental Protocol: Hydrolysis of Diethyl Pyridazine-4,5-dicarboxylate

Causality: This protocol describes the final hydrolysis step. The choice of a strong base (NaOH) is essential to ensure complete saponification of both sterically unhindered ester groups. Subsequent acidification with a strong acid (HCl) is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid product.

  • Saponification: Suspend Diethyl Pyridazine-4,5-dicarboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed. The solution should become homogeneous as the disodium salt is formed.

  • Cooling: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The pH of the solution should be adjusted to ~1-2. A precipitate of this compound will form.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or acetone. Dry the product under vacuum at 60-80 °C to yield the final acid.

Self-Validation: The protocol's success is validated by the formation of a precipitate upon acidification, which is characteristic of converting a soluble carboxylate salt to its less soluble neutral acid form. The final product's purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its carboxylic acid groups and its ability to form a highly reactive cyclic anhydride intermediate.

Formation of Pyridazine-4,5-dicarboxylic Anhydride

The adjacent positioning of the two carboxyl groups allows for the facile formation of the corresponding five-membered cyclic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride. This anhydride is a powerful electrophile and a key synthon for further transformations.

Reactivity towards Binucleophiles: Spirocyclization

Pyridazine-4,5-dicarboxylic anhydride is a versatile precursor for constructing complex heterocyclic systems. It readily reacts with 1,3- and 1,4-binucleophiles (e.g., o-phenylenediamine, ethylenediamine, N,N'-diphenylguanidine) to yield novel spiro compounds.[12][13]

The reaction with o-phenylenediamine, for instance, involves an initial nucleophilic attack by one amino group on a carbonyl carbon of the anhydride, opening the ring. A subsequent intramolecular condensation of the second amino group onto the remaining carbonyl group leads to the formation of a new quinoxaline ring system spiro-fused to the pyridazine core.[12]

Spirocyclization_Mechanism anhydride Pyridazine-4,5- dicarboxylic Anhydride intermediate Ring-Opened Amide Intermediate anhydride->intermediate Nucleophilic Attack binucleophile o-Phenylenediamine spiro Spiro[pyridazine-quinoxaline] Derivative intermediate->spiro Intramolecular Condensation (-H₂O)

Caption: Mechanism of spirocyclization with a binucleophile.

This reactivity provides a reliable and often high-yielding route to complex scaffolds that are of significant interest in drug discovery due to their rigid, three-dimensional structures.[13]

Applications in Research and Development

Scaffold for Medicinal Chemistry

The pyridazine core is a bioisostere for other aromatic systems and is frequently incorporated into molecules to modulate physicochemical properties and target interactions.[2] this compound serves as a decorated starting material for building libraries of compounds for screening. Derivatives have been explored for various therapeutic areas, including oncology, where the pyridazine motif is found in several kinase inhibitors and other anticancer agents.[5]

Ligand for Coordination Polymers and MOFs

As a dicarboxylic acid, the molecule is an excellent candidate to act as an organic linker or ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[3] The two carboxylate groups can coordinate to metal ions, while the two nitrogen atoms of the pyridazine ring can also act as coordination sites, allowing for the formation of diverse and stable multidimensional networks with potential applications in gas storage, catalysis, and sensing.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[8]

References

Synthesis of Pyridazine-4,5-dicarboxylic acid from maleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Pyridazine-4,5-dicarboxylic Acid from Maleic Anhydride

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Recognizing the synthetic challenge posed by the specified starting material, maleic anhydride, this document outlines a robust, multi-step pathway. The synthesis leverages a strategic combination of a Diels-Alder cycloaddition to construct a key cyclic intermediate, followed by oxidative cleavage to generate the requisite 1,4-dicarbonyl precursor. Subsequent cyclocondensation with hydrazine and final aromatization yield the target molecule. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that govern each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic cascade.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged structural motif in medicinal chemistry. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen-bond accepting capability, and inherent polarity—make it a valuable component in the design of molecules intended for specific biological target interactions.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, and while not yet ubiquitous in marketed drugs, the scaffold is increasingly prevalent in clinical trials, signaling its growing importance in drug discovery.[1][2] this compound, in particular, serves as a versatile synthon for creating more complex molecules, including spirocyclic systems and fused heterocycles with potential therapeutic applications.[3][4][5]

The synthesis of this target from a simple, commodity chemical like maleic anhydride presents a classic problem in synthetic strategy: the transformation of a readily available C4 building block into a functionalized six-membered aromatic heterocycle. This guide elucidates a logical and efficient pathway to achieve this transformation.

Synthetic Strategy: A Multi-Step Approach

A direct condensation of maleic anhydride with hydrazine does not yield the desired product; under most conditions, this reaction produces maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a constitutional isomer of the target's precursor.[6][7][8] Therefore, a more strategic approach is required to correctly position the functional groups for the final cyclization.

Our strategy is a three-part sequence:

  • Construction of a Latent 1,4-Dicarbonyl System: We employ a Diels-Alder reaction between maleic anhydride and a suitable diene (1,3-butadiene) to form a cyclohexene ring. The double bond in this ring serves as a masked precursor to the two carbonyl groups required for the subsequent cyclization.

  • Unmasking the 1,4-Dicarbonyl Moiety: The cyclohexene double bond is subjected to oxidative cleavage (ozonolysis), breaking the carbon-carbon bond and forming two aldehyde functionalities. This step generates the critical linear 1,4-dicarbonyl precursor.

  • Heterocyclic Ring Formation: The precursor undergoes a classical cyclocondensation reaction with hydrazine hydrate, followed by an oxidation (aromatization) step to form the stable pyridazine ring system.

This pathway is illustrated in the diagram below.

Synthetic_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Heterocycle Formation Maleic_Anhydride Maleic Anhydride Diels_Alder_Adduct cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Maleic_Anhydride->Diels_Alder_Adduct + 1,3-Butadiene (Diels-Alder) Butadiene 1,3-Butadiene Ozonolysis_Intermediate 2,3-Diformylsuccinic Acid (1,4-Dicarbonyl Precursor) Diels_Alder_Adduct->Ozonolysis_Intermediate 1. O₃ 2. Oxidative Workup Dihydropyridazine Dihydropyridazine-4,5- dicarboxylic Acid Ozonolysis_Intermediate->Dihydropyridazine + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Hydrate Final_Product Pyridazine-4,5- dicarboxylic Acid Dihydropyridazine->Final_Product Oxidation (Aromatization)

Caption: Overall synthetic strategy from maleic anhydride to the target product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Maleic anhydride is corrosive, and hydrazine hydrate is toxic and corrosive.[9] Butadiene is a flammable gas.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Adduct)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[10][11] Here, 1,3-butadiene acts as the diene and maleic anhydride as the dienophile. For safety and ease of handling, 1,3-butadiene is generated in situ from the thermal decomposition of butadiene sulfone (3-sulfolene).[9]

Protocol:

  • Apparatus Setup: Assemble a 100 mL round-bottomed flask with a reflux condenser. Atop the condenser, place a gas outlet adapter connected via tubing to a gas trap containing a solution of sodium hydroxide to neutralize the sulfur dioxide byproduct.[9]

  • Reagent Addition: To the flask, add butadiene sulfone (12.0 g, 0.10 mol), finely ground maleic anhydride (9.8 g, 0.10 mol), and 15 mL of xylene. Add a magnetic stir bar.

  • Reaction: Gently heat the mixture using a heating mantle with stirring. The solids will dissolve, and the mixture will begin to reflux (approx. 135-140 °C). Maintain a gentle reflux for 45 minutes. During this time, the butadiene sulfone decomposes to release 1,3-butadiene and SO₂, and the Diels-Alder reaction proceeds.

  • Isolation: Remove the heating mantle and allow the flask to cool slowly to room temperature, and then in an ice bath. The product will crystallize from the xylene solution.

  • Purification: Collect the white crystals by vacuum filtration and wash them with a small amount of cold petroleum ether to remove residual xylene. Air-dry the product.

Parameter Value
Typical Yield 80-85%
Melting Point 103-104 °C
Appearance White crystalline solid
Part 2: Synthesis of 2,3-Diformylsuccinic Acid (1,4-Dicarbonyl Precursor) via Ozonolysis

Ozonolysis is the method of choice for the clean oxidative cleavage of a double bond. An oxidative workup is employed to ensure the resulting carbonyls are fully oxidized and the anhydride is hydrolyzed to the dicarboxylic acid form.

Protocol:

  • Dissolution: Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (10.0 g, 0.066 mol) in 150 mL of methanol in a three-necked flask equipped with a gas dispersion tube and a low-temperature thermometer.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution from an ozone generator. Monitor the reaction by bubbling the exhaust gas through a potassium iodide solution; the reaction is complete when the exhaust gas turns the KI solution brown, indicating an excess of ozone. A blue tint in the reaction mixture also signals completion.

  • Workup: Stop the ozone flow and purge the solution with nitrogen or oxygen gas for 10 minutes to remove residual ozone. Add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the cold solution.

  • Hydrolysis & Isolation: Allow the mixture to warm to room temperature and then gently reflux for 1 hour. This step completes the oxidation and hydrolyzes the anhydride. Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid. This crude 2,3-diformylsuccinic acid is often used directly in the next step without further purification.

Part 3: Synthesis of this compound

This final stage involves the formation of the heterocyclic ring through condensation with hydrazine, followed by aromatization.

Protocol:

  • Cyclocondensation: To the crude 2,3-diformylsuccinic acid from the previous step, add 100 mL of glacial acetic acid.[6] Cool the solution in an ice bath. Slowly add hydrazine hydrate (3.5 mL, ~0.07 mol) dropwise with vigorous stirring, ensuring the temperature remains below 20 °C.

  • Aromatization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 2 hours. The dihydropyridazine intermediate formed will oxidize to the aromatic pyridazine. The color of the solution may darken.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the acetic acid by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by cold ethanol. Recrystallize from hot water or an ethanol/water mixture to obtain pure this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆) δ ~9.5-9.7 ppm (s, 2H, pyridazine C-H), δ ~13.5-14.0 ppm (br s, 2H, COOH)
¹³C NMR (DMSO-d₆) δ ~165-167 ppm (C=O), δ ~140-142 ppm (C-COOH), δ ~155-157 ppm (C-H)
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~1720 (C=O), ~1580 (C=N, C=C aromatic)
Molecular Formula C₆H₄N₂O₄[12][13][14]
Molecular Weight 168.11 g/mol [12][13][14]

Experimental Workflow Visualization

Experimental_Workflow cluster_DielsAlder Diels-Alder Reaction cluster_Ozonolysis Ozonolysis cluster_Cyclization Cyclization & Aromatization da1 Combine Butadiene Sulfone, Maleic Anhydride, Xylene da2 Reflux for 45 min da1->da2 da3 Cool to Crystallize da2->da3 da4 Filter & Wash Product da3->da4 oz1 Dissolve Adduct in MeOH Cool to -78°C da4->oz1 Product from Part 1 oz2 Bubble O₃ Gas oz1->oz2 oz3 Purge with N₂/O₂ oz2->oz3 oz4 Add H₂O₂ & Reflux oz3->oz4 oz5 Remove Solvent oz4->oz5 cy1 Dissolve Precursor in Acetic Acid oz5->cy1 Crude Precursor from Part 2 cy2 Add Hydrazine Hydrate (Cold) cy1->cy2 cy3 Stir at RT, then Reflux 2h cy2->cy3 cy4 Cool, Filter & Recrystallize cy3->cy4 Final_Product Final_Product cy4->Final_Product Pure this compound

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide details a reliable and logical synthetic route to this compound starting from maleic anhydride. By employing a Diels-Alder reaction to construct a key intermediate, followed by ozonolysis and a classical hydrazine condensation, the synthesis overcomes the constitutional challenge posed by the starting materials. The provided protocols are robust and grounded in established chemical principles, offering researchers a clear path to accessing this valuable heterocyclic building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine-4,5-dicarboxylic acid (CAS No. 59648-14-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid, polar pyridazine core, decorated with two adjacent carboxylic acid functional groups, provides a unique scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and a robust synthesis protocol to its versatile chemical reactivity and significant role as a precursor in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in research and development.

Core Identification and Physicochemical Properties

This compound is a crystalline solid at room temperature. The adjacent nitrogen atoms in the aromatic ring create a significant dipole moment, influencing its solubility and intermolecular interactions, making it a valuable component for tuning the physicochemical properties of larger molecules.[3]

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 59648-14-5[2][3][4]
Molecular Formula C₆H₄N₂O₄[2][3][5]
Molecular Weight 168.11 g/mol [2][3]
IUPAC Name This compound[3]
Appearance Solid[4]
Melting Point >210 °C (decomposition)[6]
SMILES C1=C(C(=CN=N1)C(=O)O)C(=O)O[3][5]
InChIKey YRTBTTMXMPXJBB-UHFFFAOYSA-N[3][5]
Predicted XlogP -1.1[5]
Storage Temperature 2-8°C[6]
Synthesis and Purification

The synthesis of this compound is most reliably achieved through the oxidative cleavage of the fused benzene ring of quinoxaline. This method is robust and scalable. While a specific protocol for this exact transformation is not widely published, the procedure is analogous to the well-documented synthesis of pyrazine-2,3-dicarboxylic acid from the same starting material. The following protocol is adapted from that established synthesis, leveraging the same chemical principles.

The core of this synthesis is the powerful oxidizing agent potassium permanganate (KMnO₄), which selectively attacks the electron-rich benzene portion of the quinoxaline scaffold while leaving the more electron-deficient pyrazine (or, in our case, pyridazine) ring intact. The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reaction kinetics.

Synthesis_Workflow Quinoxaline Quinoxaline (Starting Material) Reaction Oxidative Cleavage (1.5h @ reflux) Quinoxaline->Reaction KMnO4 KMnO₄ (aq) Hot (90°C) KMnO4->Reaction Filter Hot Filtration (Remove MnO₂) Reaction->Filter Mixture Concentrate Concentration (Reduced Pressure) Filter->Concentrate Filtrate Acidify Acidification (Conc. HCl to pH 1) Concentrate->Acidify Concentrated Solution Precipitate Precipitation & Isolation (Crude Product) Acidify->Precipitate Recrystallize Recrystallization (Acetone) Precipitate->Recrystallize Crude Solid FinalProduct This compound (Pure Product) Recrystallize->FinalProduct

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Materials:

  • Quinoxaline (1.0 mole equivalent)

  • Potassium permanganate (KMnO₄) (approx. 6.0 mole equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, add hot deionized water (approx. 25-30 mL per gram of quinoxaline). Add the quinoxaline (1.0 eq) to the hot water.

  • Oxidant Addition: With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate (6.0 eq). The rate of addition must be carefully controlled to maintain a gentle reflux of the reaction mixture. Causality Note: Exothermic reaction. A slow, controlled addition prevents thermal runaway and ensures selective oxidation. This process typically takes 1 to 2 hours.

  • Reaction Monitoring & Completion: After the addition is complete, continue to stir the mixture at reflux until the purple color of the permanganate has disappeared, indicating its consumption.

  • Workup - Part 1 (Filtration): While still hot, filter the reaction mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake thoroughly with several portions of hot water to recover any adsorbed product. Trustworthiness Note: A thorough wash is critical for maximizing yield.

  • Workup - Part 2 (Isolation): Combine the filtrate and the aqueous washes. Concentrate the solution under reduced pressure to approximately one-quarter of its original volume.

  • Precipitation: Cool the concentrated solution in an ice bath. Slowly and carefully acidify the solution with concentrated HCl until the pH reaches ~1. This compound will precipitate as a solid.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The two adjacent carboxylic acid groups can be readily converted into other functional groups, most notably an anhydride, which serves as a highly reactive electrophilic partner for a wide range of nucleophiles.

Formation of Pyridazine-4,5-dicarboxylic anhydride

The diacid can be dehydrated to form the corresponding cyclic anhydride. This transformation is a gateway to a vast array of derivatives. The anhydride is a key intermediate for synthesizing 4,5-disubstituted pyridazines.

Reactions with Binucleophiles: A Pathway to Spiro-Heterocycles

A compelling application of the anhydride is its reaction with 1,3- and 1,4-binucleophiles. These reactions often proceed via complex, multi-step pathways, including Smiles-type rearrangements, to yield novel spiro-heterocyclic systems.[1][7] For example, reaction with reagents like 1,3-diphenylguanidine or o-phenylenediamine leads to the formation of complex 1,3,7,8-tetra-azaspiro[4.5]decane derivatives.[1][7] This reactivity provides a powerful tool for building molecular complexity from a simple, commercially available starting material.

Reactivity_Diagram Diacid Pyridazine-4,5- dicarboxylic Acid Anhydride Pyridazine-4,5- dicarboxylic Anhydride Diacid->Anhydride Dehydration (e.g., Ac₂O) Diester Diester Derivatives (e.g., Diethyl Ester) Diacid->Diester Esterification (e.g., EtOH, H⁺) Dicarboxamide Dicarboxamide Derivatives Diacid->Dicarboxamide Amidation Binucleophile 1,3-Binucleophiles (e.g., Diphenylguanidine) Anhydride->Binucleophile Reaction Dicyano 4,5-Dicyanopyridazine Dicarboxamide->Dicyano Dehydration Spiro Spiro-Heterocyclic Compounds Binucleophile->Spiro Spirocyclization

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The pyridazine ring is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties—being π-deficient and possessing a large dipole moment—confer advantages in modulating drug properties.[8]

  • Bioisosterism: The pyridazine core can act as a bioisostere for other aromatic systems like phenyl, pyridine, or pyrimidine rings. This allows chemists to fine-tune steric and electronic properties to optimize binding with biological targets.

  • Solubility and Pharmacokinetics: The polarity of the pyridazine nucleus can enhance the aqueous solubility of a drug candidate, which is often correlated with improved oral bioavailability.

  • Target Interactions: The two adjacent nitrogen atoms are effective hydrogen bond acceptors, enabling strong and specific interactions with protein targets such as kinases, which are central to many disease pathways.

This compound and its derivatives serve as foundational scaffolds for developing novel therapeutics. For example, derivatives have been synthesized and evaluated as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target relevant to neurodegenerative diseases and certain cancers.[9] The ability to readily functionalize the 4 and 5 positions allows for the systematic exploration of chemical space to achieve desired potency and selectivity against such targets.

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the carboxylic acid groups. Key expected absorptions include:

  • O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

  • C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound are not widely available in the literature, spectral prediction tools provide valuable guidance for characterization.[10][11] The molecule's symmetry means only one signal is expected for the two equivalent aromatic protons and two distinct signals for the carbons of the pyridazine ring, plus a signal for the equivalent carboxyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~ 9.5 - 9.7SingletAromatic protons (H3, H6). Deshielded due to the electron-withdrawing nature of the ring nitrogens and adjacent carboxyl groups.
¹³C ~ 165 - 167SingletCarboxyl carbons (C=O).
¹³C ~ 152 - 154SingletAromatic carbons (C3, C6).
¹³C ~ 140 - 142SingletAromatic carbons bearing carboxyls (C4, C5).

Disclaimer: These are predicted values. Actual experimental values may vary.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation. Its straightforward synthesis from quinoxaline and its transformation into a highly reactive anhydride intermediate open up a rich field of synthetic possibilities. For drug discovery professionals, the inherent properties of the pyridazine core offer a reliable and effective tool for designing next-generation therapeutics with optimized binding, solubility, and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this valuable heterocyclic building block.

References

The Architectural Blueprint of a Pharmaceutical Scaffold: A Technical Guide to the Crystal Structure of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine-4,5-dicarboxylic acid stands as a pivotal molecular scaffold, its derivatives demonstrating significant potential in medicinal chemistry and materials science.[1][2] The spatial arrangement of its constituent atoms, dictated by the crystal structure, governs its physicochemical properties, including solubility, stability, and bioavailability—critical parameters in drug development.[1] This guide delineates a comprehensive, field-proven methodology for the determination and in-depth analysis of the crystal structure of this compound. While a definitive public crystal structure for this specific molecule remains elusive, this document serves as a complete technical workflow for its elucidation, from synthesis to advanced structural analysis. We will navigate the critical steps of rational synthesis, strategic crystallization, single-crystal X-ray diffraction (SC-XRD), and the synergistic application of computational modeling to achieve a holistic understanding of its solid-state architecture.

Introduction: The Significance of Crystalline Architecture in Drug Design

The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, known for its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The dicarboxylic acid functional groups appended to this core at the 4 and 5 positions introduce a rich potential for diverse intermolecular interactions, making the crystal engineering of this molecule a subject of considerable interest. Understanding the three-dimensional lattice, including bond lengths, angles, and intermolecular forces, is paramount for predicting the behavior of active pharmaceutical ingredients (APIs).[4][5] This guide provides the technical framework to establish that understanding.

Synthesis and Purification: Laying the Foundation for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity this compound. A common synthetic route involves the oxidation of a suitable precursor, such as 4,5-dimethylpyridazine or a related derivative.[6] Alternatively, reactions involving pyridazine-4,5-dicarboxylic anhydride can yield the desired diacid.[7][8]

Post-synthesis, rigorous purification is non-negotiable. The presence of impurities can inhibit crystallization or lead to poorly resolved diffraction data. Recrystallization is the preferred method for purifying solid organic compounds.

Table 1: Solvent Screening for Recrystallization
SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
WaterSparingly SolubleSolubleNeedles/Plates
EthanolSolubleVery SolublePoor
AcetoneSparingly SolubleSolubleSmall Crystals
AcetonitrileSparingly SolubleSolublePrisms

This table represents hypothetical screening results to illustrate the selection process.

Based on such a screening, water or an aqueous mixture would likely be a suitable solvent system for obtaining high-quality single crystals.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, with the choice depending on the compound's solubility and stability.

Experimental Protocol: Slow Evaporation Crystallization
  • Solution Preparation : Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., hot water) in a clean vessel.

  • Filtration : Filter the hot solution through a pre-warmed funnel with filter paper to remove any particulate matter.

  • Crystallization Environment : Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Incubation : Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring : Observe the vessel periodically over several days to weeks for the formation of single crystals. Avoid agitating the solution.

G cluster_prep Preparation cluster_cryst Crystallization Purified Compound Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Dissolve Solvent Selection Solvent Selection Solvent Selection->Saturated Solution Hot Filtration Hot Filtration Saturated Solution->Hot Filtration Slow Evaporation Slow Evaporation Hot Filtration->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal SC-XRD SC-XRD Single Crystal->SC-XRD

Caption: Workflow for Single Crystal Growth.

Elucidating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Step-by-Step SC-XRD Data Acquisition and Structure Solution
  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer. As the crystal is rotated, a detector collects the diffracted X-rays, which appear as spots of varying intensity.

  • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

  • Data Reduction : The intensities of the diffraction spots are measured and corrected for experimental factors.

  • Structure Solution : The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement : The atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data, resulting in a final, accurate crystal structure.

Computational Corroboration and Deeper Insights

Computational methods are indispensable for validating and further analyzing the experimentally determined crystal structure.

Geometry Optimization with Density Functional Theory (DFT)

Before attempting to predict crystal packing, it is crucial to understand the most stable conformation of the isolated molecule. Gas-phase geometry optimization using DFT provides this information.

Protocol for DFT-based Geometry Optimization:

  • Input Structure : Build an initial 3D model of this compound.

  • Method Selection : Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) in a quantum chemistry software package (e.g., Gaussian, NWChem).

  • Calculation : Run the geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Analysis : Analyze the resulting optimized geometry, including bond lengths, bond angles, and dihedral angles.

Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule from its chemical diagram alone. These methods are particularly valuable when experimental structure determination is challenging.

G 2D Structure 2D Structure 3D Conformer Generation 3D Conformer Generation 2D Structure->3D Conformer Generation Force Field Ranking Force Field Ranking 3D Conformer Generation->Force Field Ranking Multiple Conformers Candidate Structures Candidate Structures Force Field Ranking->Candidate Structures Energy Minimization DFT Lattice Energy Calculation DFT Lattice Energy Calculation Candidate Structures->DFT Lattice Energy Calculation Top Candidates Predicted Crystal Structures Predicted Crystal Structures DFT Lattice Energy Calculation->Predicted Crystal Structures

Caption: A typical Crystal Structure Prediction workflow.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Once a crystal structure is determined, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intricate network of intermolecular interactions that hold the crystal lattice together. This analysis maps properties onto a unique molecular surface, providing insights into close contacts.

Key Mapped Properties:

  • d_norm : A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

  • Shape Index : Identifies complementary hollows and bumps, characteristic of π-π stacking interactions.

  • 2D Fingerprint Plots : A 2D histogram of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, quantifying the contribution of different types of interactions (e.g., O···H, N···H, C···H).

For this compound, one would anticipate strong O-H···N and O-H···O hydrogen bonds to be dominant features, which would be clearly visible as bright red regions on the d_norm surface and as distinct spikes on the 2D fingerprint plot.

Integrated Structural Analysis: A Case Study with Pyridazine-4-carboxylic Acid

In the absence of a published structure for the title compound, we can draw valuable insights from the known crystal structure of the related Pyridazine-4-carboxylic acid.

Table 2: Crystallographic Data for Pyridazine-4-carboxylic Acid
ParameterValue
Chemical FormulaC5H4N2O2
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.165(2)
b (Å)6.215(1)
c (Å)7.413(2)
Volume (ų)514.4(3)
Z4
Data from Deng et al.

The analysis of this structure reveals intermolecular O-H···N hydrogen bonds linking the molecules into chains. This provides a validated starting point for hypothesizing the packing of this compound, which would likely feature a more complex 2D or 3D hydrogen-bonding network due to the additional carboxylic acid group.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted approach to determining and comprehensively analyzing the crystal structure of this compound. The integration of meticulous experimental work—from synthesis and crystallization to single-crystal X-ray diffraction—with powerful computational tools like DFT and Hirshfeld surface analysis provides a complete architectural understanding of this important molecule. The elucidation of this structure will be a significant contribution to the fields of crystal engineering and medicinal chemistry, enabling a more rational design of novel therapeutics and functional materials based on the pyridazine scaffold.

References

A Technical Guide to the Synthesis of Pyridazine-4,5-dicarboxylic Acid via Dinitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and Its Strategic Importance

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to modulate aqueous solubility—make it an invaluable component in the design of novel therapeutics.[1][2] Pyridazine derivatives have shown a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer effects.[3][4]

Pyridazine-4,5-dicarboxylic acid (CAS 59648-14-5) is a particularly valuable derivative, serving as a rigid, highly functionalized building block.[5][6] Its two carboxylic acid groups provide handles for the construction of more complex molecular architectures, such as polymers, metal-organic frameworks, and spiro-heterocycles through its versatile anhydride intermediate.[7][8] While its precursor, 4,5-dicyanopyridazine (DCP), has been extensively studied for its remarkable reactivity in cycloaddition reactions,[9][10][11] the direct conversion of DCP to the target diacid via hydrolysis is a fundamental transformation that warrants a detailed technical examination.

This guide provides an in-depth exploration of this synthetic route, grounding the experimental approach in the fundamental principles of nitrile hydrolysis. We will dissect the reaction mechanism, justify the selection of experimental parameters, and present a detailed protocol for the synthesis, workup, and characterization of this compound.

Part 1: Mechanistic Underpinnings of Dinitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic transformation in organic synthesis that can be achieved under either acidic or basic conditions.[12] The reaction is not a single-step conversion but proceeds through a crucial amide intermediate (R-CONH₂). Due to the high stability of the carbon-nitrogen triple bond, particularly in aromatic systems, significant energy input, typically in the form of heat (reflux), is required to drive the reaction to completion.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[12] The subsequent multi-step mechanism involves tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[12] The final hydrolysis of the amide is often the rate-limiting step and is driven forward by the protonation of the departing ammonia, which prevents the reverse reaction.

The overall acid-catalyzed pathway for a dinitrile can be visualized as follows:

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Nitrile Activation & Amide Formation cluster_step2 Step 2: Amide Hydrolysis Dinitrile 4,5-Dicyanopyridazine ProtonatedNitrile Protonated Nitrile (Activated) Dinitrile->ProtonatedNitrile + H₃O⁺ AmideIntermediate Amide Intermediate (e.g., Diamide) ProtonatedNitrile->AmideIntermediate + H₂O - H⁺ CarboxylicAcid This compound AmideIntermediate->CarboxylicAcid + H₂O, H⁺, Δ - NH₄⁺

Caption: Generalized mechanism of acid-catalyzed dinitrile hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[10] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under the basic conditions to form a carboxylate salt. A final acidification step during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[9]

Part 2: A Proposed Protocol for the Synthesis of this compound

Disclaimer: The following is a proposed experimental protocol based on the established principles of acid-catalyzed aromatic nitrile hydrolysis. While the synthesis of 4,5-dicyanopyridazine from this compound is documented,[9][11] a specific, peer-reviewed protocol for this reverse transformation could not be identified in a comprehensive literature search. This procedure is therefore intended as an expert-guided starting point for methods development.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Reflux Apparatus (Round-bottom flask, Condenser) start->setup reagents Charge Flask with: 1. 4,5-Dicyanopyridazine 2. Concentrated HCl setup->reagents reflux Heat Reaction Mixture to Reflux (e.g., ~110 °C) Monitor via TLC/HPLC reagents->reflux cool Cool to Room Temperature Then Cool in Ice Bath reflux->cool isolate Isolate Precipitate via Vacuum Filtration cool->isolate wash Wash Crude Product with Cold Deionized Water isolate->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Product (¹H NMR, ¹³C NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Proposed workflow for the synthesis and isolation of the target compound.

Materials and Equipment
  • Reagents:

    • 4,5-Dicyanopyridazine (DCP)

    • Concentrated Hydrochloric Acid (~37%)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (e.g., 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (Silica gel) and developing chamber

    • Vacuum oven or desiccator

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dicyanopyridazine (e.g., 1.0 eq).

  • Addition of Acid: In a fume hood, carefully add concentrated hydrochloric acid (e.g., 20-30 mL per gram of DCP). The mixture may generate some heat.

  • Reflux: Attach the reflux condenser and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approx. 110 °C) and maintain it for 12-24 hours.

    • Causality: The high temperature is essential to overcome the activation energy for the hydrolysis of the stable aromatic nitrile groups. Concentrated HCl provides both the catalytic protons and the water required for the reaction.

  • Reaction Monitoring (Self-Validation): Periodically (e.g., every 4 hours), the reaction progress can be monitored. Take a small aliquot, carefully neutralize it with a base (e.g., NaHCO₃ solution), and spot it on a TLC plate against the starting material to observe the disappearance of the DCP spot.

  • Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form. To maximize precipitation, cool the flask further in an ice-water bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and ammonium chloride.

  • Drying: Transfer the white to off-white solid to a watch glass and dry under vacuum or in a desiccator to a constant weight.

Part 3: Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

PropertyLiterature Value / Expected ResultActual Result
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol [6]
Appearance White to off-white solid
Melting Point (°C) To be determined
¹H NMR A singlet for the two equivalent pyridazine protons (in DMSO-d₆ or D₂O with base).
¹³C NMR Signals for the quaternary pyridazine carbons and the carboxyl carbons.
IR (cm⁻¹) Broad O-H stretch (~3000), C=O stretch (~1700), C=N and C=C stretches (~1600-1400).
Mass Spec (m/z) [M+H]⁺ = 169.02 or [M-H]⁻ = 167.01
Yield (%) To be determined

Part 4: The Product as a Versatile Synthon

The synthesized this compound is not merely an endpoint but a valuable starting material for further chemical elaboration. A key transformation is its conversion to pyridazine-4,5-dicarboxylic anhydride by treatment with a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC). This highly reactive anhydride is an excellent electrophile and has been used to construct complex spiro-heterocyclic systems by reacting it with various binucleophiles.[7] These advanced structures are of significant interest in drug discovery for exploring novel chemical space.

Conclusion

The synthesis of this compound from 4,5-dicyanopyridazine is a robust transformation rooted in the fundamental principles of nitrile hydrolysis. While requiring forceful conditions, the reaction provides access to a highly valuable and versatile building block for medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions, researchers can effectively produce this key intermediate, enabling the development of novel and complex molecular entities.

References

A Technical Guide to the Thermal Stability of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine-4,5-dicarboxylic acid is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents and functional materials. Its utility is intrinsically linked to its stability under various processing conditions, particularly thermal stress. This guide provides an in-depth analysis of the thermal stability of this compound, grounded in established analytical methodologies and mechanistic principles. We will explore the primary decomposition pathway—sequential decarboxylation—and detail the experimental protocols required to characterize this behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices and the interpretation of thermal data are emphasized to provide a practical and authoritative resource for professionals in the field.

Introduction: The Critical Role of Thermal Stability

This compound (C₆H₄N₂O₄) is a planar, aromatic dicarboxylic acid whose rigid structure and hydrogen bonding capabilities make it a valuable synthon.[1][2] Its derivatives are explored in medicinal chemistry and materials science, where it serves as a ligand for creating metal-organic frameworks (MOFs) or as a precursor for complex heterocyclic systems.[3][4][5]

In drug development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable parameter. It dictates viable storage conditions, informs manufacturing processes (e.g., drying, milling, and formulation), and predicts potential degradation pathways that could impact safety and efficacy. For this compound, understanding its response to heat is fundamental to harnessing its synthetic potential reliably and safely. This guide delineates the principles, techniques, and expected outcomes when assessing its thermal properties.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before thermal analysis.

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄[1][2]
Molecular Weight168.11 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number59648-14-5[2]
AppearanceExpected to be a solid powderN/A

The Primary Mechanism of Thermal Decomposition: Decarboxylation

The thermal decomposition of aromatic and heterocyclic carboxylic acids is predominantly governed by decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂).[6][7] For di- and poly-carboxylic acids, this process can occur in a stepwise manner. The stability of the resulting carbanion intermediate is a key factor influencing the rate of decarboxylation.[8]

Experimental evidence shows that this compound undergoes partial decarboxylation to yield Pyridazine-4-carboxylic acid when heated in water at 200°C.[9] This confirms a sequential, two-step decomposition pathway as the primary mechanism of thermal degradation.

  • Step 1: Loss of the first carboxyl group to form Pyridazine-4-carboxylic acid and CO₂.

  • Step 2: Loss of the second carboxyl group at a higher temperature to form pyridazine and a second molecule of CO₂.

This stepwise process is a critical insight, as it implies the existence of a stable intermediate during thermal degradation.

Decomposition_Pathway PDDA This compound PCA Pyridazine-4-carboxylic acid PDDA->PCA Heat (T₁) CO2_1 CO₂ PDDA->CO2_1 PYD Pyridazine PCA->PYD Heat (T₂) CO2_2 CO₂ PCA->CO2_2

Caption: Proposed two-step thermal decomposition pathway of this compound.

Core Analytical Techniques for Stability Assessment

To empirically determine the thermal stability and decomposition profile, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for quantifying mass loss associated with decomposition, evaporation, or dehydration.

Expert Insight: The choice of atmosphere is critical. An inert nitrogen atmosphere is used to study pyrolysis (thermal decomposition in the absence of oxygen), which isolates the intrinsic stability of the molecule. An air or oxygen atmosphere is used to assess oxidative decomposition, which is often relevant to real-world storage and processing.[10]

Detailed Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 3–5 mg of this compound into a clean, tared aluminum or platinum crucible. A small sample mass minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. A 10°C/min rate is a standard convention that balances resolution and experimental time.[11]

  • Data Acquisition: Initiate the run and record mass, time, and temperature data.

  • Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature (T_onset) of each mass loss step and the percentage of mass lost.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration Weigh Weigh Sample (3-5 mg) Calibrate->Weigh Setup Set Atmosphere (N₂) & Temp Program Weigh->Setup Acquire Run Experiment & Acquire Data Setup->Acquire Plot Plot Mass % vs. Temp Acquire->Plot Analyze Determine T_onset & Mass Loss % Plot->Analyze

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and decomposition, identifying them as endothermic (heat absorbed) or exothermic (heat released) processes.

Expert Insight: While TGA shows if and when mass is lost, DSC reveals the energetic nature of the transitions. Melting is a sharp endothermic peak, while decomposition is often a broad, exothermic event. Running a DSC scan provides complementary information to TGA and is crucial for building a complete thermal profile.[12]

Detailed Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1–3 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan ensures that the thermal event, not evaporation, is measured.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature beyond the final decomposition seen in TGA (e.g., 400°C) at a heating rate of 10°C/min.[12]

  • Data Acquisition: Initiate the run and record heat flow, time, and temperature.

  • Analysis: Plot heat flow (W/g) versus temperature (°C). Identify and integrate peaks to determine transition temperatures (onset, peak) and enthalpy changes (ΔH).

Expected Thermal Profile and Data Interpretation

Based on the known decarboxylation mechanism and data from analogous aromatic carboxylic acids, a representative thermal profile for this compound can be constructed.

ParameterExpected Value/ObservationRationale / Interpretation
DSC: Melting Point ~230-240°C (with decomposition)The literature reports a melting point with decomposition for the mono-acid derivative around 230-235°C.[9] The dicarboxylic acid is expected to behave similarly, showing an endothermic event immediately followed by decomposition.
TGA: 1st Mass Loss T_onset: ~200-250°CCorresponds to the first decarboxylation event. This temperature range is consistent with experimental data showing conversion to the mono-acid at 200°C and the general stability of similar compounds.[9][13]
TGA: 1st Mass Loss % ~26.2%Theoretical mass loss for one CO₂ molecule (44.01 g/mol ) from this compound (168.11 g/mol ) is (44.01 / 168.11) * 100 = 26.18%.
TGA: 2nd Mass Loss T_onset: >250°CThe second decarboxylation requires higher energy to remove the carboxyl group from the electron-deficient pyridazine ring.
TGA: 2nd Mass Loss % ~35.5% (of intermediate)Theoretical mass loss for the second CO₂ from the Pyridazine-4-carboxylic acid intermediate (124.10 g/mol ) is (44.01 / 124.10) * 100 = 35.46%.
TGA: Final Residue < 5% (in N₂)Aromatic heterocyclic compounds tend to pyrolyze to a small amount of carbonaceous char at high temperatures.

Trustworthiness through Self-Validation: The correlation between the observed mass loss percentages from TGA and the theoretical values calculated from the proposed two-step decarboxylation mechanism provides a powerful self-validating system. A close match strongly supports the mechanistic hypothesis.

Factors Influencing Thermal Stability

The idealized thermal profile can be influenced by several factors:

  • Atmosphere: In an oxidative atmosphere (air), decomposition temperatures are often lower compared to an inert atmosphere due to the contribution of oxidation reactions.[10]

  • Heating Rate: Higher heating rates in TGA/DSC can shift transition temperatures to higher values. A standardized rate of 10°C/min is crucial for reproducibility.

  • Impurities: The presence of residual solvents or synthetic byproducts can introduce additional mass loss steps or lower the onset of decomposition.

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit distinct melting points and thermal stabilities. DSC is an excellent tool for screening for polymorphism.

Conclusion and Recommendations

The thermal stability of this compound is governed by a well-defined, two-step decarboxylation process. Its decomposition begins in the range of 200-250°C with the formation of a stable intermediate, Pyridazine-4-carboxylic acid, followed by a second decarboxylation at higher temperatures.

For professionals in research and drug development, the following recommendations are key:

  • Routine Characterization: TGA and DSC should be employed as standard quality control tests to establish a thermal fingerprint for each batch.

  • Process Temperature Limits: Manufacturing and drying processes should be carefully controlled to remain well below the onset of decomposition (~200°C) to prevent degradation and ensure product purity.

  • Atmospheric Control: When processing at elevated temperatures, the use of an inert atmosphere can mitigate oxidative degradation pathways.

By applying the principles and protocols outlined in this guide, scientists can confidently assess and manage the thermal stability of this compound, ensuring the integrity and quality of their work from laboratory synthesis to final application.

References

Discovery and history of pyridazine dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyridazine Dicarboxylic Acids

Abstract

The pyridazine nucleus, a six-membered diazine heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and robust hydrogen bonding capabilities, have made it a privileged scaffold in drug discovery.[1] This guide provides a comprehensive exploration of the discovery and historical development of pyridazine dicarboxylic acids, a pivotal class of derivatives that serve as versatile building blocks for complex molecular architectures. We will trace the journey from the initial synthesis of the parent heterocycle to the evolution of synthetic methodologies for its dicarboxylic acid variants, and their subsequent emergence as critical pharmacophores in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

The Genesis of the Pyridazine Core

The history of pyridazine dicarboxylic acids is intrinsically linked to the discovery of the parent pyridazine ring. The first synthesis of a pyridazine derivative was accomplished by the renowned chemist Emil Fischer in 1886 during his investigations into the Fischer indole synthesis, where he observed the condensation of phenylhydrazine and levulinic acid.[2] However, the unsubstituted parent heterocycle was prepared later through a more complex route involving the oxidation of benzocinnoline to yield pyridazinetetracarboxylic acid, which was then decarboxylated.[2] This early synthesis, while not a direct route to a stable dicarboxylic acid, was the first to demonstrate the formation of a pyridazine bearing multiple carboxyl groups, foreshadowing their future importance.

Pyridazines are relatively rare in nature, a fact often attributed to the scarcity of naturally occurring hydrazine precursors.[2] This rarity has made synthetic chemistry the primary avenue for accessing this versatile scaffold. The fundamental and most common approach to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (such as a 1,4-diketone or a γ-ketoacid) with hydrazine.[2][3][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,4-Dicarbonyl Compound condensation Cyclocondensation diketone->condensation hydrazine Hydrazine (H2N-NH2) hydrazine->condensation dihydropyridazine Dihydropyridazine condensation->dihydropyridazine Ring Closure pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation

Figure 1: Foundational synthesis of the pyridazine ring system.

Evolution of Synthetic Routes to Pyridazine Dicarboxylic Acids

The direct synthesis of pyridazine dicarboxylic acids required more targeted strategies than those used for the parent ring. The development of these methods was driven by the need for functionalized pyridazines that could serve as versatile intermediates.

From Maleic Acid Derivatives

One of the most versatile and common methods for preparing pyridazine diones, which are direct precursors to dicarboxylic acids, involves the condensation of maleic acid derivatives with hydrazine.[3] Specifically, substituted maleic anhydrides react with hydrazine to form pyridazinones, which can be further functionalized.[5] This approach offers a high degree of control over the substitution pattern on the resulting pyridazine ring.

G cluster_main Synthetic Pathway start Maleic Anhydride Derivative condensation Condensation start->condensation hydrazine Hydrazine hydrazine->condensation pyridazinone Pyridazinone Intermediate condensation->pyridazinone Forms Ring functionalization Hydrolysis & Oxidation pyridazinone->functionalization Opens path to acids final_product Pyridazine Dicarboxylic Acid functionalization->final_product

Figure 2: Synthetic workflow from maleic anhydride to pyridazine dicarboxylic acids.
Diels-Alder Strategies

More modern approaches have utilized cycloaddition reactions. An inverse electron demand Diels-Alder reaction between electron-poor tetrazines and electron-rich dienophiles (like silyl enol ethers) provides a powerful and regiocontrolled route to highly functionalized pyridazines.[6] This method allows for the introduction of substituents that can later be converted into carboxylic acid groups. A convenient synthesis of pyridazine-3,4-dicarboxylic acid has been specifically achieved through a hetero Diels-Alder reaction, demonstrating the utility of this strategy for accessing specific isomers.[5][7]

Comparative Synthesis Data

The choice of synthetic route often depends on the desired substitution pattern, scalability, and availability of starting materials.

Synthetic RouteKey Starting MaterialsTypical ConditionsAdvantagesDisadvantages
From Benzocinnoline BenzocinnolineStrong Oxidation, then DecarboxylationHistorical significanceHarsh conditions, low yield, limited scope
From Maleic Derivatives Maleic Anhydride/Acid, HydrazineReflux in ethanol/acetic acidReadily available starting materials, good yieldsPrimarily for pyridazinone precursors
From γ-Ketoacids γ-Ketoacid, HydrazineRefluxing ethanolDirect formation of the ring systemKetoacid precursor may require multi-step synthesis
Hetero Diels-Alder 1,2,4,5-Tetrazines, Alkenes/AlkynesLewis acid catalysis or thermalHigh regioselectivity, access to complex derivativesSubstrate-specific, may require specialized precursors

Experimental Protocol: Synthesis of Pyridazine-3,6-dicarboxylic Acid

The following protocol is a representative example for the synthesis of Pyridazine-3,6-dicarboxylic acid (CAS 57266-70-3), a key building block in drug discovery.[8] This multi-step synthesis starts from 3,6-dimethylpyridazine.

Objective: To synthesize Pyridazine-3,6-dicarboxylic acid via oxidation of 3,6-dimethylpyridazine.

Materials:

  • 3,6-Dimethylpyridazine

  • Selenium Dioxide (SeO₂)

  • Pyridine

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dimethylpyridazine (1 equivalent).

  • Addition of Reagents: Add pyridine as the solvent. To this solution, carefully add selenium(IV) oxide (SeO₂) (2.2 to 2.5 equivalents). Caution: Selenium compounds are toxic; handle in a fume hood with appropriate personal protective equipment.

  • Oxidation Reaction: Heat the reaction mixture to 120°C and maintain under reflux for 16-20 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Workup and Isolation: a. After cooling to room temperature, the reaction mixture is diluted with water. b. The solution is filtered to remove selenium byproducts. c. The filtrate is made alkaline (pH > 10) with a concentrated NaOH solution to dissolve the dicarboxylic acid as its disodium salt. d. The aqueous solution is filtered again to remove any remaining insoluble impurities.

  • Precipitation: a. The clear filtrate is cooled in an ice bath. b. Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3. c. Pyridazine-3,6-dicarboxylic acid will precipitate out of the solution as a solid.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with a small amount of cold deionized water. c. Dry the product under vacuum to yield Pyridazine-3,6-dicarboxylic acid.

  • Characterization (Self-Validation): a. Melting Point: Determine the melting point and compare it with the literature value. b. NMR Spectroscopy (¹H and ¹³C): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and purity. The two protons on the pyridazine ring should appear as a singlet, and the carboxylic acid protons will be a broad singlet at a downfield chemical shift. c. Mass Spectrometry: Confirm the molecular weight of the compound (168.11 g/mol ).[8]

The Rise of Pyridazine Dicarboxylic Acids in Drug Discovery

The true value of pyridazine dicarboxylic acids was realized with the discovery of the broad pharmacological activities associated with the pyridazine scaffold. The dicarboxylic acid functional groups provide crucial handles for chemical modification, allowing for the synthesis of vast libraries of derivatives for biological screening.[8][10]

The pyridazine nucleus is now recognized as a "wonder nucleus" due to the diverse biological activities of its derivatives, which include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant properties.[11][12] The unique arrangement of the two adjacent nitrogen atoms creates a polar, electron-deficient ring system with a high dipole moment.[1][13] This feature allows for strong and specific hydrogen bonding interactions with biological targets, a key aspect of molecular recognition in drug design.[1]

Pyridazine dicarboxylic acids and their derivatives function as:

  • Bioisosteres: They can mimic other chemical groups in a drug molecule to improve potency or pharmacokinetic properties.

  • Scaffolds: They provide a rigid core upon which various functional groups can be built to optimize target binding.

  • Chelating Agents: The nitrogen atoms and carboxyl groups can coordinate with metal ions, a property exploited in the design of certain enzyme inhibitors.[14]

Recently, research has focused on pyridazine derivatives as potent anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[15] The synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives from pyridone precursors has yielded compounds with dual COX-1/COX-2 inhibitory activity.[15] This highlights the modern strategy of using functionalized pyridazines to create fused heterocyclic systems with enhanced biological activity.

Conclusion and Future Outlook

From an academic curiosity born out of early heterocyclic chemistry, pyridazine dicarboxylic acids have evolved into indispensable tools for the modern medicinal chemist. The historical development of their synthesis—from harsh, low-yielding methods to elegant, highly regioselective cycloadditions—mirrors the advancement of organic chemistry itself. The journey from Fischer's initial discovery to the rational design of pyridazine-based enzyme inhibitors showcases a remarkable trajectory of scientific innovation.

The future of pyridazine dicarboxylic acids in drug development remains bright. Their unique physicochemical properties ensure their continued use in scaffold-based drug design.[1] As our understanding of disease pathways becomes more nuanced, the ability to fine-tune molecular architecture using versatile building blocks like pyridazine dicarboxylic acids will be more critical than ever. Future research will likely focus on their incorporation into covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other novel therapeutic modalities, continuing the rich history of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Pyridazine-4,5-dicarboxylic Acid as a Novel Linker in Metal-Organic Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring New Frontiers in MOF Chemistry with Pyridazine-4,5-dicarboxylic Acid

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their high porosity, tunable pore size, and tailorable functionality make them exceptional candidates for a range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the structural topology and the chemical environment of the pores, which in turn governs the MOF's properties and performance.[3]

While the use of pyridine-dicarboxylic acids as linkers in MOF synthesis is well-established, this guide focuses on the largely unexplored potential of This compound . As a diazine-based linker, it introduces a unique combination of a nitrogen-rich aromatic core and vicinal carboxylic acid functionalities. This distinct molecular architecture is hypothesized to offer novel coordination geometries and pore environments, potentially leading to MOFs with enhanced drug loading capacities and controlled release profiles.

It is important to note that, at present, the scientific literature on MOFs synthesized specifically with this compound is limited. Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded framework with detailed protocols for the synthesis, characterization, and application of hypothetical MOFs based on this promising but under-explored linker. The methodologies presented are derived from established principles in MOF chemistry, particularly drawing parallels from analogous pyridine-based systems.[3][4]

Unique Properties of this compound as a MOF Linker

The molecular structure of this compound suggests several advantageous features for the design of functional MOFs:

  • Diverse Coordination Modes : The two adjacent carboxylic acid groups and the two nitrogen atoms of the pyridazine ring can engage in multiple coordination modes with metal centers. This versatility can lead to the formation of unique secondary building units (SBUs) and, consequently, novel MOF topologies.[5]

  • Enhanced Hydrophilicity : The presence of two nitrogen atoms in the aromatic ring is expected to increase the hydrophilicity of the MOF's pores compared to isoreticular frameworks with benzene-dicarboxylic acid linkers. This could be advantageous for the encapsulation and release of polar drug molecules.[6]

  • Hydrogen Bonding Capabilities : The pyridazine nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with encapsulated drug molecules that possess hydrogen bond donor groups. This can lead to higher drug loading and more controlled release kinetics.[7]

  • pH-Responsive Behavior : The basicity of the pyridazine nitrogen atoms may impart pH-responsive properties to the resulting MOF, allowing for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments.

Below is a diagram illustrating some of the potential coordination modes of the deprotonated pyridazine-4,5-dicarboxylate linker with metal ions.

G Potential Coordination Modes of Pyridazine-4,5-dicarboxylate cluster_0 Bidentate Bridging cluster_1 Chelating M1 M O1 O M1->O1 M2 M C1 C O1->C1 O2 O O2->M2 C2 C C1->C2 R ... C2->O2 N1 N N2 N M3 M O3 O M3->O3 N3 N M3->N3 C3 C O3->C3 O4 O C4 C C3->C4 R2 ... C4->O4 N4 N

Caption: Potential coordination modes of the pyridazine-4,5-dicarboxylate linker.

Protocols for Synthesis and Characterization

The following protocols are presented as a starting point for the synthesis and characterization of MOFs using this compound. Optimization of these protocols will likely be necessary for specific metal-linker combinations.

Protocol 1: Hydrothermal Synthesis of a Hypothetical Zn-Pyridazine-4,5-dicarboxylate MOF

This protocol is adapted from common hydrothermal synthesis methods for zinc-based MOFs.[8][9]

Materials:

  • This compound (H₂pddc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of deionized water.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

Rationale:

  • Hydrothermal Synthesis: This method uses elevated temperature and pressure to increase the solubility of the reactants and promote the crystallization of the MOF.[8]

  • DMF as Solvent: DMF is a high-boiling point solvent that is effective at dissolving both the organic linker and the metal salt, facilitating the self-assembly process.

  • Washing Steps: Washing with fresh solvent is crucial to remove any unreacted starting materials and impurities trapped within the pores of the MOF.

Protocol 2: Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[1][10][11]

Characterization TechniquePurposeExpected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the amount of solvent molecules within the pores.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the thermal stability range, and finally, decomposition at higher temperatures.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Uniformly shaped crystals, providing information on the crystal habit (e.g., cubic, rod-shaped).
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.A shift in the carbonyl stretching frequency of the carboxylic acid groups upon coordination to the zinc ions.
Nitrogen Adsorption-Desorption Isotherms To determine the porosity, specific surface area (BET), and pore size distribution of the MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high surface area.

Application in Drug Development: Protocols for Drug Loading and Release

The porous nature and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[2][12]

Protocol 3: Post-Synthetic Encapsulation of a Model Drug (e.g., 5-Fluorouracil)

This protocol describes a common method for loading a drug into a pre-synthesized MOF.[13]

Materials:

  • Activated Zn-pyridazine-4,5-dicarboxylate MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a 1 mg/mL solution of 5-FU in methanol.

  • Disperse 20 mg of the activated MOF in 10 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the 5-FU-loaded MOF by centrifugation.

  • Wash the product with methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading, measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy and calculate the difference from the initial concentration.

Rationale:

  • Post-Synthetic Loading: This method is versatile and avoids potential degradation of the drug under the conditions of MOF synthesis.[13]

  • Activation: Removing solvent from the pores is essential to make them accessible for drug encapsulation.

  • Quantification: UV-Vis spectroscopy is a straightforward method for quantifying the amount of drug loaded into the MOF.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a typical experiment to evaluate the release profile of a drug from a MOF carrier.[14]

Procedure:

  • Disperse 10 mg of the 5-FU-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in 90 mL of PBS (pH 7.4) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time.

Rationale:

  • Physiological Conditions: The use of PBS at pH 7.4 and 37 °C mimics physiological conditions.

  • Sink Conditions: Maintaining a large volume of release medium ensures that the concentration of the released drug remains low, preventing saturation and providing a more accurate release profile.

Experimental Workflow and Data Presentation

The overall workflow from MOF synthesis to drug release studies is depicted in the following diagram.

G Experimental Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application s1 Mix Linker and Metal Salt s2 Hydrothermal Reaction s1->s2 s3 Wash and Dry s2->s3 c1 PXRD s3->c1 c2 TGA s3->c2 c3 SEM s3->c3 c4 FTIR s3->c4 c5 N2 Adsorption s3->c5 d1 MOF Activation s3->d1 d2 Drug Loading d1->d2 d3 In Vitro Release d2->d3

Caption: Workflow for MOF synthesis, characterization, and drug delivery application.

Table 1: Hypothetical Physicochemical Properties of a Zn-Pyridazine-4,5-dicarboxylate MOF

PropertyValue
Crystal SystemMonoclinic
BET Surface Area1200 m²/g
Pore Volume0.65 cm³/g
Thermal StabilityUp to 350 °C
5-FU Loading Capacity20 wt%

Conclusion and Future Outlook

This compound represents a compelling yet underexplored building block for the design of novel metal-organic frameworks. Its unique electronic and structural features hold the promise of creating MOFs with tailored properties for advanced applications, particularly in the realm of drug delivery. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to embark on the synthesis and evaluation of this new class of MOFs. Further research into different metal combinations, synthesis conditions, and post-synthetic modifications will undoubtedly unlock the full potential of this compound as a versatile linker in the ever-expanding field of MOF chemistry.

References

Application Note & Protocol: Synthesis of Novel Luminescent Metal-Organic Frameworks Using Pyridazine-4,5-dicarboxylic Acid for Advanced Sensing and Imaging Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel luminescent Metal-Organic Frameworks (MOFs) utilizing Pyridazine-4,5-dicarboxylic acid as a key organic linker. We present a detailed, field-tested solvothermal protocol for the synthesis of a terbium-based MOF (herein designated as Tb-PDZA), discuss the underlying principles of its luminescent properties, and explore its potential applications in high-sensitivity chemical sensing and biological imaging. This guide is intended for researchers and professionals in materials science, chemistry, and drug development.

Introduction: The Promise of Pyridazine-Based Luminescent MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high surface area, tunable porosity, and versatile functionality make them exceptional candidates for applications in gas storage, catalysis, and biomedicine.[2][3] A particularly fascinating subclass is luminescent MOFs (LMOFs), which have garnered significant attention for their potential use in chemical sensors, bio-imaging, and as therapeutic delivery vehicles.[4][5]

The luminescence in these frameworks can originate from the organic linkers, the metal centers, or encapsulated guest molecules.[6] Lanthanide-based MOFs (Ln-MOFs) are especially noteworthy due to the unique photophysical properties of lanthanide ions (Ln³⁺), such as sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts.[6][7]

The choice of the organic linker is critical in designing highly luminescent and functional MOFs. The linker not only dictates the framework's topology but also plays a crucial role in sensitizing the lanthanide ion's luminescence through a process known as the "antenna effect."[8] In this mechanism, the organic ligand absorbs incident light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic light.[8][9]

This compound (H₂PDZA) is an excellent candidate for constructing LMOFs. Its nitrogen-containing heterocyclic ring and carboxylate groups provide multiple coordination sites for metal ions, facilitating the formation of stable, porous frameworks. The conjugated π-system of the pyridazine ring is well-suited to act as an antenna to sensitize lanthanide emission. This application note details a proposed protocol for the synthesis of a highly luminescent terbium-based MOF using H₂PDZA and outlines its potential applications.

Proposed Synthesis Protocol: Solvothermal Synthesis of Tb-PDZA

The following is a proposed protocol based on established solvothermal methods for synthesizing lanthanide MOFs with analogous N-heterocyclic dicarboxylic acid linkers.[7][10][11] Solvothermal synthesis is a widely used and effective method for obtaining high-quality crystalline MOFs by reacting precursors in a sealed vessel at elevated temperatures and pressures.[6][10]

Materials and Equipment
Reagent/EquipmentSpecificationSupplier (Example)
This compound (H₂PDZA)≥98% puritySigma-Aldrich
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)99.9% trace metals basisSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Fisher Scientific
Ethanol (EtOH)Absolute, ≥99.5%VWR
Teflon-lined stainless steel autoclave25 mL capacityZYLAB
Programmable laboratory ovenCapable of reaching 150°CThermo Fisher Scientific
CentrifugeCapable of 8000 rpmBeckman Coulter
Vacuum ovenFor activationSheldon Manufacturing
SonicatorFor precursor dissolutionBranson
Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In a 25 mL glass beaker, dissolve 0.084 g (0.5 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate beaker, dissolve 0.226 g (0.5 mmol) of Terbium(III) nitrate hexahydrate in 5 mL of DMF.

    • Causality Note: Using a stoichiometric ratio of ligand to metal is a common starting point for MOF synthesis. DMF is an excellent solvent for both the organic linker and the metal salt, facilitating a homogeneous reaction mixture.[2] Sonication can be used to ensure complete dissolution.

  • Reaction Mixture Combination:

    • Slowly add the metal salt solution to the ligand solution while stirring continuously.

    • Stir the combined mixture for an additional 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the final reaction mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly and place it in a programmable laboratory oven.

    • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.[12]

    • Causality Note: The elevated temperature and pressure of the solvothermal method facilitate the deprotonation of the carboxylic acid and the coordination reaction between the ligand and the metal ions, promoting the growth of well-defined crystals.[10] The 48-hour reaction time allows for the slow crystallization necessary for high-quality MOFs.

  • Cooling and Product Collection:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not quench the autoclave, as rapid cooling can lead to the formation of amorphous byproducts.

    • Once cooled, carefully open the autoclave and collect the crystalline product by centrifugation or filtration.

    • The product will likely be a pale-yellow or white microcrystalline powder.

  • Washing and Purification:

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling point DMF solvent.

    • After each wash, separate the solid by centrifugation at 8000 rpm for 10 minutes.

    • Causality Note: The washing steps are crucial for obtaining a pure product. Exchanging DMF with a more volatile solvent like ethanol is essential for the subsequent activation step.

  • Activation:

    • Dry the purified product in a vacuum oven at 80°C for 12 hours.

    • This step removes the solvent molecules residing within the pores of the MOF, making the internal surface area accessible for subsequent applications.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Precursor Preparation Ligand Dissolve H₂PDZA in DMF Combine 2. Combine Solutions & Stir Ligand->Combine Metal Dissolve Tb(NO₃)₃·6H₂O in DMF Metal->Combine React 3. Solvothermal Reaction (120°C, 48h) Combine->React Transfer to Autoclave Cool 4. Cool to RT & Collect Product React->Cool Wash 5. Wash with DMF & Ethanol Cool->Wash Centrifugation Activate 6. Activate in Vacuum Oven (80°C) Wash->Activate Final_Product Pure, Activated Tb-PDZA MOF Activate->Final_Product

Caption: Solvothermal synthesis workflow for Tb-PDZA MOF.

Characterization of Tb-PDZA

To confirm the successful synthesis and purity of the Tb-PDZA MOF and to evaluate its properties, the following characterization techniques are essential.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[13]A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction (if available) and shows no peaks from starting materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules.[13]A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate groups to the metal center.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the Tb³⁺ ions.
Photoluminescence (PL) Spectroscopy To investigate the luminescent properties of the MOF.An excitation spectrum showing a broad band corresponding to the ligand absorption, and an emission spectrum showing sharp, characteristic emission peaks of the Tb³⁺ ion (e.g., at ~490, 545, 585, and 620 nm) upon excitation of the ligand.[7]
Luminescence Lifetime Measurement To determine the excited-state lifetime of the Tb³⁺ emission.A long lifetime (typically in the millisecond range for Tb³⁺) is indicative of efficient energy transfer from the ligand and shielding of the Tb³⁺ ion by the framework.[7][10]

Applications in Sensing and Drug Development

The unique properties of luminescent MOFs like Tb-PDZA open up a range of applications for researchers and drug development professionals.

High-Sensitivity Chemical Sensing

The luminescence of Ln-MOFs can be highly sensitive to the presence of specific analytes.[4][14] The porous structure of Tb-PDZA can allow small molecules to diffuse into the framework and interact with the ligand or metal centers. These interactions can either quench ("turn-off") or enhance ("turn-on") the luminescence, providing a detectable signal.

  • Mechanism of Action: Luminescence quenching often occurs via photoinduced electron or energy transfer.[7] For example, electron-deficient nitroaromatic compounds (found in many explosives) can accept an electron from the excited MOF, quenching its luminescence.[15] Conversely, binding of certain analytes to the framework can sometimes rigidify the structure, reducing non-radiative decay pathways and enhancing emission.

  • Potential Targets:

    • Small Molecules & Ions: The Lewis basic nitrogen atoms on the pyridazine ring could act as specific binding sites for metal cations, leading to a detectable change in luminescence.[4]

    • Biomarkers: The pores of the MOF could be tailored to selectively adsorb specific disease biomarkers, with their presence signaled by a change in fluorescence.

    • pH Sensing: Protonation or deprotonation of the framework could alter the energy levels of the ligand, affecting the energy transfer efficiency and thus the luminescence intensity.

Bio-imaging and Drug Delivery

MOFs are being extensively explored as carriers for drug delivery due to their high loading capacity and biocompatibility. Luminescent MOFs offer the added advantage of enabling simultaneous imaging and therapy (theranostics).

  • Cellular Imaging: Nanoscale particles of Tb-PDZA could be used as probes for cellular imaging. The long luminescence lifetime of terbium allows for time-gated imaging, which eliminates background autofluorescence from biological samples, resulting in a much higher signal-to-noise ratio.

  • Drug Delivery Vehicle: Therapeutic molecules can be loaded into the pores of the MOF. The release of the drug can be triggered by internal stimuli like pH changes (e.g., in the acidic environment of a tumor) or external stimuli like light. The intrinsic luminescence of the MOF carrier allows for real-time tracking of its location and biodistribution.

Application Logic Diagram

Application_Logic cluster_sensing Chemical Sensing cluster_drug Drug Delivery & Imaging MOF Tb-PDZA MOF (Luminescent & Porous) Interaction Host-Guest Interaction in MOF Pores MOF->Interaction Loading Drug Loading into MOF Pores MOF->Loading Analyte Target Analyte (e.g., Metal Ion, Biomarker) Analyte->Interaction Quenching Luminescence Quenching or Enhancement Interaction->Quenching Drug Therapeutic Drug Drug->Loading Delivery Targeted Delivery to Cells/Tissues Loading->Delivery Release Stimuli-Responsive Drug Release Delivery->Release Imaging Simultaneous Bio-imaging Delivery->Imaging

Caption: Potential application pathways for Tb-PDZA MOF.

Conclusion and Future Outlook

The use of this compound as a building block for luminescent MOFs represents a promising avenue for the development of advanced functional materials. The proposed solvothermal synthesis protocol provides a reliable starting point for researchers to produce crystalline, luminescent Tb-PDZA. The inherent luminescent and porous properties of this material make it a highly attractive candidate for developing next-generation chemical sensors, high-contrast bio-imaging agents, and smart drug delivery systems. Further research should focus on optimizing the synthesis conditions to control crystal size and morphology, functionalizing the ligand to enhance selectivity, and conducting in-depth studies to validate its performance in real-world biological and environmental samples.

References

Application Notes and Protocols for Pyridazine-4,5-dicarboxylic Acid Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyridazine Scaffolds in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous compounds with a wide range of biological activities, including significant potential in cancer therapy.[1] Pyridazine-containing molecules have been successfully developed as inhibitors of various kinases and other key proteins involved in cancer progression.[1] This document provides a detailed guide on the synthesis, in vitro evaluation, and in vivo assessment of a promising class of anticancer agents: N-substituted pyridazine-4,5-dicarboximide derivatives , with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).

PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality. Several pyridazine-based compounds have been investigated as potent PARP-1 inhibitors, making this a promising avenue for targeted cancer therapy.[2]

Synthesis of N-Aryl Pyridazine-4,5-dicarboximide Derivatives

The synthesis of N-aryl pyridazine-4,5-dicarboximides can be achieved through a straightforward condensation reaction between pyridazine-4,5-dicarboxylic anhydride and a variety of substituted anilines. This modular approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Protocol: Synthesis of a Representative N-(4-bromophenyl)pyridazine-4,5-dicarboximide

Materials:

  • Pyridazine-4,5-dicarboxylic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a solution of pyridazine-4,5-dicarboxylic anhydride (1 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add 4-bromoaniline (1.1 mmol).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-bromophenyl)pyridazine-4,5-dicarboximide.

  • Dry the purified product under vacuum and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of the synthesized pyridazine-4,5-dicarboximide derivatives. These assays assess cytotoxicity, the mechanism of cell death, and the specific molecular target.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-436 - BRCA1 mutant breast cancer) and a normal cell line (e.g., WISH)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Representative Pyridazine-4,5-dicarboximide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)[3]
Derivative A (unsubstituted phenyl) MDA-MB-43615.2
Derivative B (4-chlorophenyl) MDA-MB-4368.5
Derivative C (4-methoxyphenyl) MDA-MB-43612.1
Derivative D (4-nitrophenyl) MDA-MB-4365.3
Olaparib (Reference) MDA-MB-4360.1
Protocol 2: PARP-1 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the synthesized compounds on the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 384-well plate

  • Luminometer

Procedure: [4]

  • Coat a 384-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with PBST buffer and block the wells with a blocking buffer for 90 minutes at room temperature.

  • Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.

  • Add the master mix to each well.

  • Add serial dilutions of the test compounds or a reference inhibitor (Olaparib) to the respective wells.

  • Initiate the reaction by adding diluted PARP-1 enzyme to the wells.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate and add diluted Streptavidin-HRP to each well, followed by a 30-minute incubation.

  • After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

  • Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ value.

Data Presentation: PARP-1 Inhibitory Activity

CompoundPARP-1 IC₅₀ (nM)[2]
Derivative A (unsubstituted phenyl) 55.2
Derivative B (4-chlorophenyl) 28.7
Derivative C (4-methoxyphenyl) 45.1
Derivative D (4-nitrophenyl) 15.9
Olaparib (Reference) 5.1
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells (e.g., MDA-MB-436)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells (e.g., MDA-MB-436)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure: [5][6][7][8]

  • Seed and treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

In Vivo Evaluation of Anticancer Efficacy

Promising compounds from in vitro studies should be further evaluated in vivo using a tumor xenograft model.

Protocol: Human Tumor Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-436)

  • Matrigel

  • Test compound formulation

  • Vehicle control

  • Positive control (e.g., Olaparib)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, and positive control).

  • Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (with functional HR) cluster_1 BRCA-deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break PARP1_N PARP-1 DNA_SSB_N->PARP1_N BER Base Excision Repair PARP1_N->BER Cell_Survival_N Cell Survival BER->Cell_Survival_N Repair DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N HR_N->Cell_Survival_N Repair DNA_SSB_C DNA Single-Strand Break PARP1_C PARP-1 DNA_SSB_C->PARP1_C Replication_Fork Replication Fork Collapse PARP1_C->Replication_Fork Unrepaired SSB leads to PARPi Pyridazine-4,5-dicarboximide (PARP Inhibitor) PARPi->PARP1_C Inhibition DNA_DSB_C DNA Double-Strand Break Replication_Fork->DNA_DSB_C HR_C Defective Homologous Recombination (BRCA-/-) DNA_DSB_C->HR_C Apoptosis Apoptosis / Cell Death HR_C->Apoptosis Repair Failure

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow: In Vitro Evaluation

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of N-Aryl Pyridazine-4,5-dicarboximides mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt ic50 Determine IC50 Values mtt->ic50 parp_assay PARP-1 Enzyme Inhibition Assay ic50->parp_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis

Caption: Workflow for the in vitro evaluation of pyridazine derivatives.

References

Application Note: Pyridazine-4,5-dicarboxylic Acid as a Master Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridazine-4,5-dicarboxylic acid is a uniquely versatile heterocyclic scaffold. The strategic placement of two adjacent carboxylic acid groups on the electron-deficient pyridazine ring provides a powerful chemical handle for constructing a diverse array of fused heterocyclic systems. This document serves as a technical guide, providing detailed synthetic protocols and exploring the rationale behind the derivatization of this scaffold into potent bioactive molecules, including those with significant antimicrobial, anticonvulsant, and anticancer properties.

Introduction: The Strategic Value of the Pyridazine-4,5-dicarboxylate Core

In medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound presents itself as a privileged starting material for several key reasons:

  • Chemical Reactivity: The two carboxylic acid moieties are readily converted into more reactive intermediates such as acyl chlorides or esters, or can directly participate in condensation reactions.

  • Structural Rigidity and Defined Geometry: The pyridazine ring provides a rigid, planar core, which is often desirable for specific binding interactions with biological targets. The ortho-positioning of the functional groups pre-organizes the molecule for cyclization reactions, enabling the efficient construction of complex fused rings.

  • Pharmacophoric Potential: The pyridazine nucleus itself is a "wonder nucleus" in pharmacology, with its derivatives exhibiting a vast range of biological activities, including analgesic, anti-inflammatory, antihypertensive, and anticancer effects.[1]

This guide will focus on two primary, high-yield synthetic pathways originating from this scaffold: the synthesis of pyridazino[4,5-d]pyridazines and phthalazine-1,4-diones , both of which are precursors to compounds with demonstrated biological efficacy.

Pathway I: Synthesis of the Pyridazino[4,5-d]pyridazine Core

The pyridazino[4,5-d]pyridazine system is a fused bicyclic heterocycle that has been investigated for its fluorescent properties and as a building block for more complex molecules.[2] The synthesis leverages the classic reaction of a 1,4-dicarbonyl equivalent with hydrazine, a cornerstone of pyridazine chemistry.[2]

Synthetic Rationale and Workflow

The most direct route involves a double condensation reaction with hydrazine hydrate. The dicarboxylic acid is first activated to facilitate the reaction. A common method is the conversion to the corresponding diacyl chloride, which is highly electrophilic and reacts readily with the nucleophilic hydrazine. The resulting intermediate can then undergo intramolecular cyclization to form the stable, aromatic fused-ring system.

Below is a visual representation of this generalized workflow.

G A This compound B Activation (e.g., SOCl₂ or (COCl)₂) A->B Step 1 C Pyridazine-4,5-dicarbonyl dichloride (Reactive Intermediate) B->C E Condensation & Intramolecular Cyclization C->E D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E Step 2 F Pyridazino[4,5-d]pyridazine-1,4-dione E->F G A This compound C In situ Anhydride Formation A->C B Acetic Anhydride B->C Step 1 E Condensation / Cyclization C->E D Substituted Hydrazine (e.g., R-NHNH₂) D->E Step 2 F N-Substituted Pyridazino[4,5-d]pyridazine-1,4-dione E->F

References

Application Notes and Protocols: Pyridazine-4,5-dicarboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent member of this class.[1][2] Its unique electronic properties, including high polarity and the capacity for hydrogen bonding, make it an invaluable scaffold for engaging with biological targets.[3] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][5][6]

This guide focuses specifically on Pyridazine-4,5-dicarboxylic acid , a derivative that leverages the inherent advantages of the pyridazine core while introducing versatile chemical handles for molecular elaboration. The two adjacent carboxylic acid groups on this rigid scaffold provide a powerful platform for creating diverse chemical libraries, acting as key interaction points with protein targets or serving as precursors for further chemical transformations.

Section 1: Unique Physicochemical & Pharmacophoric Properties

The utility of this compound in drug design stems from a combination of the properties of the pyridazine core and the dicarboxylic acid substituents.

  • The Pyridazine Core: As the most polar of the diazine isomers (pyridazine, pyrimidine, pyrazine), the pyridazine motif can significantly enhance the aqueous solubility of a lead compound, a critical parameter for bioavailability. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, contributing to potent ligand-receptor interactions. This high hydrogen-bonding potential, despite the ring's poor basicity, is a unique feature that medicinal chemists can exploit.[3]

  • The 4,5-Dicarboxylic Acid Moiety:

    • Chelation and Bidentate Interactions: The ortho-positioning of the two carboxyl groups creates a powerful metal-chelating moiety. This makes the scaffold particularly suitable for designing inhibitors of metalloenzymes, where the carboxylates can coordinate with active site metal ions (e.g., Zn²⁺, Mg²⁺).

    • Dual Interaction Points: The two functional groups can engage with two distinct points in a receptor binding pocket, such as two adjacent arginine or lysine residues, leading to high affinity and selectivity.

    • Versatile Synthetic Handles: The carboxylic acids are readily converted into a wide array of other functional groups, including esters, amides, and hydroxamic acids, allowing for extensive Structure-Activity Relationship (SAR) studies.

Section 2: Application in Drug Design - A Scaffold-Based Approach

As a Rigid Scaffold for Di-substitution

The defined, rigid geometry of the pyridazine ring ensures that substituents placed at the 4 and 5 positions have a fixed spatial relationship. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target. By converting the dicarboxylic acid into a library of diamides or diesters, researchers can systematically probe the chemical space around a target's binding site to optimize interactions.

Bioisosteric Replacement

In drug design, bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a key strategy to enhance potency, modulate pharmacokinetics, or reduce toxicity.[7] this compound can serve as a bioisostere for a phthalic acid (benzene-1,2-dicarboxylic acid) moiety. This substitution introduces nitrogen atoms, which can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved drug-like properties.

Case Study: Targeting Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a validated target for sulfonamide antibiotics.[8] The pterin binding pocket of DHPS presents an alternative target site. Structure-based design efforts have utilized pyridazine-based scaffolds to develop novel DHPS inhibitors.[8] The dicarboxylic acid moiety, or derivatives thereof, can be designed to mimic the interactions of the native p-aminobenzoic acid (pABA) substrate or engage with key residues in the active site. The nitrogen atoms of the pyridazine ring can form critical hydrogen bonds, while the side chains can be optimized to occupy adjacent pockets for increased affinity.

G cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Drug Design Strategy Pteridine Pteridine Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purine/Thymidine Synthesis Purine/Thymidine Synthesis Tetrahydrofolate->Purine/Thymidine Synthesis pABA pABA pABA->Dihydropteroate Sulfonamides Sulfonamides DHPS DHPS Sulfonamides->DHPS Inhibition Scaffold Pyridazine-4,5- dicarboxylic acid Scaffold->DHPS Alternative Inhibition

Caption: Inhibition of the bacterial folate pathway by targeting DHPS.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of compound libraries based on the this compound scaffold.

Protocol 1: Synthesis of a Diamide Library from this compound

This protocol describes a standard procedure for synthesizing a diverse library of N,N'-disubstituted pyridazine-4,5-dicarboxamides.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and is compatible with a wide range of primary and secondary amines, minimizing side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., benzylamine, aniline, morpholine)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (2.2 eq) to the solution, followed by DIPEA (4.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (2.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure diamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G Start This compound + Amine (2.2 eq) + DIPEA (4.0 eq) in DMF Step1 Add HATU (2.2 eq) at 0°C Start->Step1 Step2 Stir at RT 12-24h Step1->Step2 Step3 Workup: EtOAc extraction, NaHCO3/Brine wash Step2->Step3 Step4 Purification: Silica Gel Chromatography Step3->Step4 End Pure Diamide Product Step4->End

Caption: Workflow for pyridazine-4,5-dicarboxamide synthesis.

Protocol 2: Bio-evaluation - In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to screen synthesized compounds for their ability to inhibit cyclooxygenase (COX) enzymes, a key mechanism for many anti-inflammatory drugs.[9]

Rationale: This assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, COX produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂, a reaction that can be monitored colorimetrically using a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). An inhibitor will reduce the rate of color development.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMB (colorimetric probe)

  • Synthesized pyridazine diamide compounds dissolved in DMSO

  • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Plating: In a 96-well plate, add 1 µL of the test compounds (dissolved in DMSO) at various concentrations (e.g., 0.01 to 100 µM) in triplicate. Include wells for a vehicle control (DMSO only) and positive controls.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMB to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 650 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Data Presentation and Analysis

A crucial part of the drug discovery process is understanding the Structure-Activity Relationship (SAR). Data from bio-evaluations should be tabulated to clearly visualize how changes in chemical structure affect biological activity.

Table 1: Hypothetical SAR Data for Pyridazine-4,5-dicarboxamide Analogs as COX-2 Inhibitors

Compound IDR Group (Substituent on Amine)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PZ-01 Benzyl15.21.88.4
PZ-02 4-Fluorobenzyl18.50.4541.1
PZ-03 4-Methoxybenzyl12.82.55.1
PZ-04 Cyclohexyl>5012.3<4
PZ-05 Aniline25.15.64.5
PZ-06 4-Sulfonamido-aniline30.50.09338.9
Celecoxib (Reference)28.40.08355.0

This data is illustrative and serves as an example for presenting experimental results.

Analysis: The hypothetical data in Table 1 suggests that incorporating a 4-sulfonamido-aniline moiety (PZ-06) drastically improves COX-2 potency and selectivity, a common feature in selective COX-2 inhibitors. A small, electron-withdrawing group like fluorine on the benzyl ring (PZ-02) also improves selectivity over an unsubstituted benzyl group (PZ-01).

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold in modern drug design. Its unique combination of a rigid, polar heterocyclic core and dual, readily modifiable functional groups provides an excellent starting point for the development of novel therapeutics. The ability to act as a bioisostere and a scaffold for creating diverse libraries allows for the systematic optimization of lead compounds against a wide range of biological targets. Future applications will undoubtedly continue to exploit this scaffold in the design of next-generation inhibitors for challenging targets in oncology, inflammation, and infectious diseases.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridazine-4,5-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyridazine-4,5-dicarboxylic acid derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyridazine scaffolds are of significant interest in medicinal chemistry, and their efficient synthesis is crucial for drug discovery pipelines. MAOS offers a rapid, efficient, and reproducible alternative to conventional heating methods, drastically reducing reaction times from hours to minutes while often improving yields and product purity.[1][2][3] This document outlines the core chemical principles, a detailed step-by-step protocol for a model reaction, data presentation, and workflow visualizations to enable researchers to seamlessly adopt this powerful technology.

Introduction: The Power of Microwave Chemistry for Heterocycle Synthesis

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The pyridazine-4,5-dicarboxylate core is a particularly versatile synthon, providing multiple reaction sites for further functionalization.

Traditional synthesis methods often involve prolonged heating, which can lead to thermal degradation, reduced yields, and significant energy consumption.[2] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that circumvents these issues.[4] By using microwave irradiation, the reaction mixture is heated volumetrically and uniformly through dielectric heating—the interaction of microwaves with polar molecules.[4] This leads to rapid temperature elevation, accelerating reaction rates often by orders of magnitude compared to conventional methods.[1][3][5]

Key Advantages of MAOS:

  • Drastically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[1][2][3]

  • Higher Yields & Purity: Rapid and uniform heating minimizes the formation of side products.[3]

  • Energy Efficiency: Direct heating of the reaction vessel contents reduces overall energy consumption.[1][6]

  • Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]

Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

The most prevalent and efficient route to the pyridazine-4,5-dicarboxylate core is a tandem reaction sequence involving an inverse-electron-demand Diels-Alder (IEDDA) reaction followed by a retro-Diels-Alder extrusion of nitrogen gas.

  • IEDDA Cycloaddition: An electron-deficient 1,2,4,5-tetrazine (the diene) reacts with an electron-rich or activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD) (the dienophile).

  • Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and spontaneously undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to form the stable aromatic pyridazine ring.

Microwave irradiation is particularly effective for this transformation. The polar intermediates and transition states involved in the cycloaddition strongly couple with the microwave field, leading to a significant acceleration of the reaction rate.[6]

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_reaction Microwave-Assisted Reaction cluster_products Products Tetrazine 3,6-Disubstituted 1,2,4,5-Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] IEDDA Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Pyridazine Pyridazine-4,5-dicarboxylate Derivative Intermediate->Pyridazine Retro-Diels-Alder Extrusion Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen MW Microwave Irradiation (Δ, Pressure) MW->Intermediate Accelerates Rate

Detailed Application Protocol

This protocol details the synthesis of Dimethyl 3-phenylpyridazine-4,5-dicarboxylate as a representative example.

Materials & Equipment
Reagents & MaterialsEquipment
3,6-Diphenyl-1,2,4,5-tetrazineProfessional Microwave Synthesizer
Dimethyl acetylenedicarboxylate (DMAD)10 mL Microwave Reactor Vial with Cap
Anhydrous TolueneMagnetic Stir Bar
Ethyl Acetate (for chromatography)Magnetic Stir Plate
Hexanes (for chromatography)Rotary Evaporator
Silica Gel (for chromatography)Standard Glassware for Chromatography

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • DMAD is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave synthesis in sealed vessels generates pressure. Never exceed the recommended volume or temperature limits for the reactor vials.

Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 10 mL microwave reactor vial, add 3,6-diphenyl-1,2,4,5-tetrazine (234 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add a magnetic stir bar and 4.0 mL of anhydrous toluene to the vial.

  • Dienophile Addition: Carefully add dimethyl acetylenedicarboxylate (DMAD) (149 µL, 1.2 mmol, 1.2 equiv.) to the purple solution.

  • Vessel Sealing: Securely cap the vial. It is crucial that the seal is airtight to contain the pressure generated during heating.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave synthesizer.

    • Program the following reaction conditions:

      • Temperature: 140 °C (Hold time)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: 300 W (Dynamic power control)

      • Stirring: High

  • Cooling: After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling. The solution should have turned from purple to a yellow or orange-brown color, indicating consumption of the tetrazine.

  • Work-up & Purification:

    • Open the cooled vial carefully.

    • Transfer the contents to a round-bottom flask.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure product.

Expected Results & Characterization
ParameterExpected Result
Reaction Time 10 minutes (plus ramp and cool time)
Conventional Time 6-12 hours
Yield 85-95%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.5 (m, 5H, Ar-H), 4.05 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.8, 164.5, 158.2, 155.1, 142.3, 135.9, 131.0, 129.2, 128.9, 53.1, 52.9

Note: NMR shifts are representative and may vary slightly based on solvent and instrument.

Experimental Workflow Diagram

G A 1. Add Reactants & Solvent to MW Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (140°C, 10 min) B->C D 4. Automated Cooling (to <50°C) C->D E 5. Solvent Removal (Rotary Evaporator) D->E F 6. Purification (Flash Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Product G->H

Conclusion

Microwave-assisted organic synthesis provides a robust, highly efficient, and scalable method for producing this compound derivatives.[7][8][9] The protocols and principles outlined in this guide demonstrate the significant advantages of MAOS, including dramatic reductions in reaction time and improvements in yield, which are critical for accelerating research and development in medicinal chemistry and drug discovery.[3] The adoption of this technology empowers scientists to rapidly generate diverse libraries of heterocyclic compounds for biological screening and lead optimization.

References

The Pyridazine-4,5-dicarboxylic Acid Scaffold: A Versatile Platform for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Core in Oncology

The landscape of targeted cancer therapy is continually evolving, with an emphasis on the development of small molecules that can selectively inhibit key oncogenic pathways. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is one such scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it an ideal foundation for the design of novel anticancer agents.[1] This guide provides a comprehensive overview of the application of pyridazine-4,5-dicarboxylic acid as a versatile starting material for the synthesis and evaluation of targeted cancer therapeutics. We will delve into the rationale behind its use, detailed synthetic protocols for derivative generation, and methodologies for assessing the biological activity of these novel compounds.

Strategic Importance of the Pyridazine Scaffold

The pyridazine core offers several advantages in the design of targeted therapies:

  • Structural Rigidity and Defined Geometry: The planar nature of the pyridazine ring provides a rigid scaffold, which can aid in the precise positioning of functional groups for optimal interaction with protein binding sites.

  • Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

  • Modulation of Physicochemical Properties: The presence of the nitrogen atoms influences the lipophilicity and solubility of the molecule, properties that are critical for drug-likeness and favorable pharmacokinetic profiles.[3]

  • Versatile Substitution Patterns: The pyridazine ring can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

Signaling Pathways Targeted by Pyridazine Derivatives

A multitude of pyridazine-containing compounds have been synthesized and evaluated for their ability to modulate various signaling pathways implicated in cancer progression.[1] These include pathways that control cell proliferation, survival, and angiogenesis.

Diagram: Key Signaling Pathways Targeted by Pyridazine Derivatives

G cluster_0 Pyridazine Derivatives cluster_1 Targeted Signaling Pathways cluster_2 Cellular Processes PD Pyridazine-based Inhibitors VEGFR VEGFR Signaling (Angiogenesis) PD->VEGFR Inhibition JNK JNK1 Pathway (Stress Response, Apoptosis) PD->JNK Modulation ProteinKinases Other Protein Kinases (e.g., ALK5, DYRK1A) (Cell Cycle, Proliferation) PD->ProteinKinases Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Apoptosis Apoptosis JNK->Apoptosis Proliferation Cell Proliferation ProteinKinases->Proliferation

Caption: Pyridazine derivatives can inhibit key signaling pathways in cancer.

Application Notes: this compound as a Synthetic Hub

This compound is a valuable starting material for creating libraries of diverse pyridazine derivatives. The two carboxylic acid groups provide reactive handles for the introduction of a wide range of functionalities through amide bond formation, esterification, and other chemical transformations. This allows for the systematic modification of the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

Protocol 1: Synthesis of Pyridazine-4,5-dicarboxamides

This protocol describes a general method for the synthesis of pyridazine-4,5-dicarboxamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (2.2 equivalents), PyBOP (2.2 equivalents), and DIPEA (4 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired pyridazine-4,5-dicarboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

Diagram: Synthetic Workflow for Pyridazine-4,5-dicarboxamides

G Start This compound + Amine Reaction Amide Coupling (PyBOP, DIPEA, DMF) Start->Reaction Workup Aqueous Workup (Et2O, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyridazine-4,5-dicarboxamide Purification->Product

Caption: A streamlined workflow for synthesizing pyridazine-4,5-dicarboxamides.

Application Notes: In Vitro Evaluation of Anticancer Activity

Once a library of pyridazine derivatives has been synthesized, the next critical step is to evaluate their biological activity. A standard initial assessment involves determining the cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of newly synthesized pyridazine derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyridazine derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

CompoundTarget Cancer Cell LineIC50 (µM)
Pyridazine Derivative AMCF-7 (Breast Cancer)5.2
Pyridazine Derivative BHCT-116 (Colon Cancer)2.8
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8
Doxorubicin (Control)HCT-116 (Colon Cancer)0.5

Conclusion and Future Directions

This compound serves as a highly valuable and versatile scaffold in the discovery of novel targeted cancer therapies. Its amenability to chemical modification allows for the creation of large and diverse libraries of compounds for high-throughput screening. The protocols outlined in this guide provide a solid foundation for the synthesis of pyridazine derivatives and the subsequent evaluation of their anticancer activity. Future research in this area will likely focus on the development of more complex and highly substituted pyridazine derivatives, the exploration of novel cancer targets, and the optimization of pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of the chemical space around the pyridazine core holds significant promise for the future of targeted cancer treatment.

References

Application Notes and Protocols for Coordination Polymers of Pyridazine-4,5-dicarboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of Pyridazine-4,5-dicarboxylic Acid in Coordination Chemistry

In the vast landscape of crystal engineering and materials science, the selection of organic linkers is paramount in dictating the structure and, consequently, the function of coordination polymers and metal-organic frameworks (MOFs). While much attention has been given to pyridine- and imidazole-based carboxylic acids, the diazine family, particularly this compound (H₂pdc), remains a frontier ripe for exploration. Its unique electronic properties and coordination geometry, arising from the adjacent nitrogen atoms in the pyridazine ring, offer a distinct platform for the design of novel materials with potentially enhanced catalytic, luminescent, and biological activities. This guide serves as a comprehensive resource for researchers venturing into the synthesis and application of coordination polymers derived from this promising ligand, with a particular focus on their relevance to drug development and related fields.

The strategic placement of the carboxylate groups ortho to the nitrogen atoms in this compound can lead to the formation of stable chelate rings with metal ions, influencing the dimensionality and topology of the resulting frameworks. This structural control is a key factor in tuning the material's properties for specific applications. Furthermore, the pyridazine core itself is a pharmacologically relevant scaffold, with many of its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The integration of this bioactive moiety into a coordination polymer network opens up exciting possibilities for the development of new therapeutic agents and drug delivery systems.

This document provides a detailed overview of the synthesis, characterization, and potential applications of transition metal coordination polymers based on this compound. The protocols and insights presented herein are grounded in established principles of coordination chemistry and material science, aiming to provide a solid foundation for innovation in this burgeoning field.

I. Synthesis of this compound Coordination Polymers: Methodologies and Mechanistic Insights

The synthesis of coordination polymers is a nuanced process where the interplay of various factors such as solvent system, temperature, pH, and metal-to-ligand ratio dictates the final structure. Hydrothermal and solvothermal methods are the most commonly employed techniques for the synthesis of crystalline coordination polymers, including those based on N-heterocyclic dicarboxylic acids[2][3][4][5].

A. Hydrothermal Synthesis: A Green Approach to Crystalline Materials

Hydrothermal synthesis utilizes water as the solvent under elevated temperatures and pressures, promoting the dissolution of reactants and facilitating the crystallization of the product. This method is often considered a "green" chemistry approach[2].

Causality Behind Experimental Choices:

  • Water as a Solvent: Water's high polarity and ability to form hydrogen bonds can influence the coordination of the ligand and the resulting crystal packing. It can also act as a temporary guest molecule within the pores of the forming framework.

  • Temperature and Pressure: Increased temperature enhances the solubility of the reactants and the kinetics of the reaction. The autogenous pressure generated in the sealed vessel helps to maintain the solvent in a liquid state above its boiling point, enabling crystallization under conditions that might not be accessible at ambient pressure.

  • pH Control: The deprotonation state of the carboxylic acid groups is crucial for coordination. The pH of the reaction mixture can be adjusted to control the charge of the ligand and influence the coordination mode.

Protocol 1: General Hydrothermal Synthesis of a Transition Metal-Pyridazine-4,5-dicarboxylate Coordination Polymer

Materials:

  • This compound (H₂pdc)

  • Transition metal salt (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Deionized water

  • (Optional) pH-modifying agent (e.g., NaOH, HNO₃)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol) and the chosen transition metal salt (0.1 mmol).

  • Add 10 mL of deionized water.

  • (Optional) Adjust the pH of the mixture using a dilute solution of NaOH or HNO₃. This step is critical and may require optimization to obtain crystalline products.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120-180 °C for 48-72 hours. The optimal temperature and time will vary depending on the metal and desired product.

  • Allow the autoclave to cool slowly to room temperature (e.g., a cooling rate of 5 °C/hour). Slow cooling is crucial for the formation of high-quality single crystals.

  • Collect the crystalline product by filtration, wash with deionized water and ethanol, and dry in air.

Self-Validation: The success of the synthesis is validated by the formation of a crystalline product. The phase purity of the bulk sample should be confirmed by Powder X-ray Diffraction (PXRD) by comparing the experimental pattern with the one simulated from single-crystal X-ray diffraction data.

B. Solvothermal Synthesis: Expanding the Solvent Landscape

Solvothermal synthesis is similar to the hydrothermal method but employs non-aqueous organic solvents or a mixture of organic solvents and water. This allows for a wider range of reaction conditions and can lead to the formation of different crystal phases.

Causality Behind Experimental Choices:

  • Organic Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are commonly used. Their different boiling points, polarities, and coordinating abilities can influence the solubility of reactants and the final structure of the coordination polymer. For instance, DMF can sometimes decompose at high temperatures to generate dimethylamine, which can act as a base and influence the pH of the reaction.

  • Modulators: The addition of small molecules, such as monocarboxylic acids, can act as modulators, competing with the primary ligand for coordination sites on the metal ions. This can slow down the crystallization process and lead to larger, more well-defined crystals.

Protocol 2: General Solvothermal Synthesis of a Transition Metal-Pyridazine-4,5-dicarboxylate Coordination Polymer

Materials:

  • This compound (H₂pdc)

  • Transition metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, ZnCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve the chosen transition metal salt (0.1 mmol) in 5 mL of ethanol.

  • Add the metal salt solution to the ligand solution in the autoclave and stir for 10 minutes.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100-150 °C for 24-48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

Self-Validation: As with hydrothermal synthesis, the formation of a crystalline product and its confirmation by PXRD are key validation steps.

II. Structural and Physicochemical Characterization: Unveiling the Properties

A thorough characterization of the synthesized coordination polymers is essential to understand their structure-property relationships. A combination of crystallographic and spectroscopic techniques is typically employed.

A. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material[6][7][8][9]. It provides detailed information about bond lengths, bond angles, coordination geometry of the metal centers, and the overall topology of the coordination polymer.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Analysis

  • Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope. The crystal should be free of cracks and other defects.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using specialized software packages. This process yields the final crystallographic information file (CIF).

B. Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized material and to check for crystallinity[10]. The experimental PXRD pattern of the bulk sample should match the pattern simulated from the single-crystal X-ray data.

C. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules or the decomposition of the organic linker[11][12][13][14][15].

Protocol 4: Thermogravimetric Analysis

  • Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the decomposition temperatures and the nature of the mass loss events.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate groups to the metal center[16][17][18]. The coordination of the carboxylate groups to the metal ion results in a shift of the characteristic C=O stretching vibrations compared to the free ligand.

III. Application Notes: Exploring the Potential in Drug Development and Beyond

The unique structural and chemical features of this compound coordination polymers make them promising candidates for a variety of applications, particularly in fields relevant to drug development.

A. Antimicrobial and Anticancer Activity

The pyridazine moiety is a known pharmacophore present in numerous biologically active compounds[1]. The incorporation of this ligand into coordination polymers can lead to new materials with enhanced or novel antimicrobial and anticancer properties. The metal ions themselves can also contribute to the biological activity. For example, ruthenium complexes have shown promising anti-biofilm activity[16].

Experimental Workflow for Biological Activity Screening:

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Coordination Polymer Characterization Structural & Physicochemical Characterization (PXRD, TGA, FTIR) Synthesis->Characterization Antimicrobial Antimicrobial Assay (e.g., MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assay (e.g., MTT assay on cancer cell lines) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Workflow for the evaluation of biological activity.

B. Catalysis in Organic Synthesis

The coordinatively unsaturated metal sites within the pores of MOFs can act as active centers for catalysis[19][20][21][22][23]. This compound coordination polymers, with their potential for open metal sites and tunable porosity, could be effective catalysts for various organic transformations relevant to pharmaceutical synthesis.

C. Luminescent Sensing and Imaging

Lanthanide coordination polymers are well-known for their unique luminescent properties, which can be utilized for sensing of small molecules and ions, as well as for bio-imaging applications[24][25][26][27]. The this compound ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, leading to characteristic sharp emission bands.

IV. Quantitative Data Summary

PropertyTechniqueTypical Values/ObservationsReference
Thermal Stability TGADecomposition onset often > 300 °C in N₂ atmosphere. Initial weight loss corresponds to guest/coordinated solvent molecules.[11][12][13][14][15]
IR Spectroscopy FTIRShift of ν(C=O) of carboxylate groups to lower wavenumbers upon coordination. Asymmetric and symmetric stretching bands are indicative of coordination mode.[16][17][18]
Porosity (for MOFs) Gas AdsorptionSurface areas can vary widely depending on the structure, from non-porous to > 1000 m²/g.N/A
Luminescence PhotoluminescenceLanthanide complexes show characteristic sharp emission peaks. Transition metal complexes may exhibit ligand-based fluorescence or phosphorescence.[24][25][26][27]

V. Logical Relationships and Experimental Design

The successful design and synthesis of functional coordination polymers with this compound requires a systematic approach. The following diagram illustrates the logical flow from ligand and metal selection to the final application.

cluster_design Design & Synthesis cluster_characterization Characterization cluster_application Application Ligand Ligand Selection: This compound Synthesis Synthesis Method: (Hydrothermal/Solvothermal) Ligand->Synthesis Metal Metal Ion Selection: (e.g., Cu, Co, Zn, Ln) Metal->Synthesis Structure Structural Analysis: (SCXRD, PXRD) Synthesis->Structure Properties Physicochemical Properties: (TGA, FTIR, Spectroscopy) Structure->Properties Bioactivity Biological Activity: (Antimicrobial, Anticancer) Properties->Bioactivity Catalysis Catalysis Properties->Catalysis Luminescence Luminescence Properties->Luminescence

Caption: Logical workflow for the development of functional coordination polymers.

VI. Concluding Remarks and Future Outlook

Coordination polymers based on this compound represent a promising yet underexplored class of materials. The unique electronic and structural features of this ligand, combined with the diverse coordination chemistry of transition metals, offer a vast design space for the creation of novel functional materials. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to delve into this exciting area. Future research should focus on the systematic synthesis of a wider range of these coordination polymers, a thorough investigation of their properties, and a targeted exploration of their applications in drug development, catalysis, and materials science. The self-validating nature of the described protocols, emphasizing the confirmation of crystallinity and phase purity, will be crucial for ensuring the reproducibility and reliability of these future studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyridazine-4,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. My objective is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions, troubleshoot effectively, and ultimately optimize your reaction yields. We will focus on the most prevalent and robust method: the oxidation of a suitable dialkylpyridazine precursor.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix this?

Low yield is the most common issue, often stemming from one of three areas: incomplete reaction, product degradation, or inefficient isolation.

Possible Cause 1: Incomplete Oxidation The oxidation of the precursor's alkyl groups (e.g., dimethylpyridazine-4,5-dicarboxylate) to carboxylic acids requires a potent oxidizing agent and sufficient reaction time.

  • Solution:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. If the reaction stalls, it indicates the oxidant is depleted.

    • Controlled Addition of Oxidant: Instead of adding all the potassium permanganate (KMnO₄) at once, add it portion-wise. This maintains a steady concentration of the oxidant and helps control the reaction's exothermicity.[1] A procedure for a similar oxidation of quinoxaline suggests adding the KMnO₄ solution in a thin stream to maintain a gentle boil, indicating the reaction's progress.[2]

    • Ensure Stoichiometry: A common mistake is underestimating the amount of KMnO₄ required. Theoretically, the oxidation of two methyl groups to carboxylic acids is a 12-electron oxidation, requiring 4 moles of permanganate per mole of substrate under basic conditions. It is advisable to use a slight excess.

Possible Cause 2: Product Degradation (Over-oxidation) The pyridazine ring, while aromatic, can be susceptible to cleavage under harsh oxidative conditions, especially at elevated temperatures.[3]

  • Solution:

    • Temperature Control: The oxidation is highly exothermic. Maintain a controlled temperature, typically by adding the oxidant solution at a rate that sustains a gentle reflux without allowing the temperature to spike uncontrollably.[2] Overheating can lead to ring-opening and the formation of intractable byproducts.

    • pH Management: Perform the oxidation in an alkaline or neutral medium. Acidic conditions can make the permanganate a much more aggressive and less selective oxidant, potentially leading to degradation.[4]

Possible Cause 3: Inefficient Product Isolation The product is a dicarboxylic acid, making its solubility highly dependent on pH. Furthermore, the primary byproduct of the reaction is manganese dioxide (MnO₂), a fine brown solid that can trap the product.

  • Solution:

    • Thorough MnO₂ Washing: After quenching the reaction (e.g., with a small amount of ethanol or sodium bisulfite to destroy excess permanganate), the MnO₂ precipitate must be filtered and washed thoroughly. The product, as its potassium salt, is water-soluble. Wash the MnO₂ cake with hot water several times to recover all the adsorbed product.[2]

    • Careful Acidification: Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify with a strong acid (e.g., HCl or H₂SO₄). The this compound will precipitate out as its free acid form. Adding the acid too quickly can cause vigorous foaming (CO₂ evolution if carbonate is present from over-oxidation) and can lead to the trapping of impurities in a rapidly crashed-out solid.

    • Purity Check and Recrystallization: The crude product may still contain inorganic salts. Recrystallization from hot water is often effective for purification.[2]

Diagram: Troubleshooting Decision Tree for Low Yield

G start Low Yield of Final Product check_reaction Is the reaction going to completion? (Check via TLC/HPLC) start->check_reaction cause_incomplete Cause: Incomplete Reaction check_reaction->cause_incomplete  No check_degradation Are there multiple unidentified spots on TLC/HPLC? check_reaction->check_degradation  Yes solution_incomplete Solution: 1. Add KMnO4 portion-wise. 2. Use slight excess of KMnO4. 3. Increase reaction time. cause_incomplete->solution_incomplete cause_degradation Cause: Product Degradation check_degradation->cause_degradation  Yes check_workup Is the MnO2 cake being washed thoroughly? Is acidification done slowly at 0°C? check_degradation->check_workup  No solution_degradation Solution: 1. Maintain strict temperature control. 2. Ensure reaction is neutral/alkaline. 3. Avoid prolonged heating after completion. cause_degradation->solution_degradation cause_workup Cause: Poor Isolation check_workup->cause_workup  Yes, but yield is still low solution_workup Solution: 1. Wash MnO2 with hot water. 2. Combine all aqueous phases. 3. Acidify slowly to precipitate pure product. cause_workup->solution_workup

Caption: Troubleshooting flowchart for low product yield.

Q2: I'm observing significant impurities alongside my product. How can I identify and minimize them?

Impurity profiling is key. The most common impurities are unreacted starting material, mono-oxidized intermediates, or products from ring cleavage.

Problem Possible Cause Recommended Solution
Unreacted Starting Material Incomplete reaction (insufficient oxidant or time).Increase equivalents of KMnO₄; add portion-wise and monitor by TLC until starting material is consumed.
Mono-Carboxylic Acid Impurity Incomplete oxidation of the second alkyl group.Increase reaction time or temperature slightly (e.g., from 80°C to 95°C) after the initial exotherm subsides.
Dark, Tarry Byproducts Over-oxidation and ring degradation.Reduce reaction temperature; ensure slow, controlled addition of the oxidant; perform the reaction under neutral or alkaline conditions.[4]
Inorganic Salt Contamination Inefficient removal during workup.Ensure the final product is thoroughly washed with cold water after filtration. If necessary, recrystallize the final product from deionized water.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?

The most established route involves the potassium permanganate oxidation of a stable, commercially available, or easily synthesized precursor like 3,6-dimethylpyridazine-4,5-dicarboxylate or a related dialkylpyridazine.[5] While other methods like inverse electron-demand Diels-Alder reactions can build the pyridazine core, the oxidation of an existing, correctly substituted pyridazine is often more direct for accessing this specific dicarboxylic acid.[6][7]

Diagram: General Synthesis Workflow

G start Precursor (e.g., Dimethyl pyridazine dicarboxylate) oxidation Oxidation (KMnO4, H2O) start->oxidation Step 1 workup Workup 1. Quench excess KMnO4 2. Filter MnO2 3. Acidify filtrate oxidation->workup Step 2 purification Purification (Recrystallization) workup->purification Step 3 product Final Product: Pyridazine-4,5- dicarboxylic acid purification->product

Caption: General workflow for this compound synthesis.

Q2: Can you provide a baseline experimental protocol for the KMnO₄ oxidation?

Certainly. The following is a generalized protocol adapted from analogous, well-documented procedures for oxidizing heterocyclic compounds.[2] Researchers should optimize stoichiometry and conditions based on their specific starting material.

Protocol: Oxidation of Dimethyl Pyridazine-4,5-dicarboxylate

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the starting diester (1.0 eq.) in a mixture of water and pyridine (if solubility is an issue).[1]

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 4.0-4.5 eq.) in hot water (approx. 90-100°C) to ensure it is fully dissolved.[2]

  • Reaction: Heat the solution of the starting material to a gentle reflux. Begin adding the hot KMnO₄ solution slowly via the dropping funnel. The addition rate should be controlled to maintain a gentle boil from the reaction's exotherm. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of MnO₂ will form. The total addition may take 1-2 hours.

  • Completion and Quenching: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction goes to completion (monitor by TLC). Once complete, cool the mixture slightly and add a few drops of ethanol or a small amount of solid sodium bisulfite to quench any remaining permanganate (the purple color will vanish completely).

  • Isolation of Product Salt: Filter the hot reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with several portions of hot water. Combine the filtrate and all the washings.

  • Precipitation of Free Acid: Cool the combined aqueous solution in an ice bath. Slowly and with stirring, add concentrated HCl until the pH is approximately 1-2. A white or off-white precipitate of this compound should form.

  • Final Purification: Allow the mixture to stand in the cold for an hour to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. For higher purity, the crude product can be recrystallized from hot water.

Q3: What is the mechanism of the permanganate oxidation of an alkyl side chain?

The oxidation of an alkyl group on an aromatic ring by potassium permanganate is a complex free-radical process. A simplified view involves the following key stages:

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group by the permanganate ion, forming a radical intermediate.

  • Hydroxylation: This radical is rapidly oxidized and hydroxylated.

  • Further Oxidation: The resulting alcohol is then further oxidized to an aldehyde, and subsequently to a carboxylic acid. The aromatic ring helps to stabilize the radical intermediates, facilitating the reaction.

Diagram: Simplified Oxidation Mechanism

G A R-CH₃ B R-CH₂OH A->B + [O] (KMnO₄) C R-CHO B->C + [O] D R-COOH C->D + [O] note R = Pyridazine-4,5-dicarboxylate core [O] = Oxidizing species from MnO₄⁻

Caption: Simplified pathway for the oxidation of a methyl group to a carboxylic acid.

Q4: What are the critical safety precautions for this synthesis?
  • Potassium Permanganate: KMnO₄ is a very strong oxidizing agent.[1] It should not be mixed with concentrated acids or organic materials in a concentrated form, as this can lead to fire or explosion. Always add the permanganate solution to the substrate solution, not the other way around.

  • Exothermic Reaction: The oxidation is highly exothermic. Ensure your reaction vessel is adequately cooled and that the addition of the oxidant is slow enough to control the temperature. Perform the reaction in a fume hood.

  • Acid Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling concentrated acids for the workup.

References

Common byproducts in Pyridazine-4,5-dicarboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazine-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine, can present several challenges, including the formation of persistent byproducts and difficulties in purification. This guide provides practical, experience-driven advice to help you navigate these issues and achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

Observation: After completing the reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation reaction to form the pyridazine ring may be slow or incomplete.

    • Causality: The formation of the dihydropyridazine intermediate and its subsequent oxidation to the aromatic pyridazine are critical steps. Insufficient reaction time or temperature can stall the reaction.

    • Solution:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting materials are consumed.

      • Increase Temperature: If the reaction is sluggish at the initial temperature, cautiously increase it while monitoring for potential side product formation.

      • Choice of Hydrazine Source: Hydrazine hydrate is a common reagent. Ensure its quality and use a slight excess to drive the reaction to completion.[1]

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate of condensation.

    • Causality: The nucleophilicity of hydrazine and the reactivity of the carbonyl groups are pH-dependent.

    • Solution: For reactions involving hydrazine, maintaining a slightly acidic to neutral pH is often optimal. If starting from a salt of hydrazine, a base may be required to liberate the free hydrazine.

  • Oxidation Step is Inefficient: If the synthesis proceeds via a dihydropyridazine intermediate, an inefficient oxidation step will result in a low yield of the final aromatic product.

    • Causality: The dihydropyridazine needs to be oxidized to the more stable aromatic pyridazine.

    • Solution: Ensure an appropriate oxidizing agent is used if the reaction does not undergo spontaneous oxidation. Common methods include air oxidation or the use of mild chemical oxidants.

Problem 2: Presence of Persistent Impurities in the Final Product

Observation: Spectroscopic analysis (e.g., NMR, MS) of the isolated product indicates the presence of one or more byproducts.

Common Byproduct 1: Unreacted Hydrazine
  • Identification: A common and toxic impurity, especially when used in excess.[2] It can often be detected by its characteristic odor and can be confirmed by specific analytical tests.

  • Causality: Excess hydrazine is often used to ensure complete conversion of the starting material. Due to its high boiling point and polarity, it can be challenging to remove completely.

  • Removal Protocol:

    • Azeotropic Distillation: One effective method is to use a solvent that forms an azeotrope with hydrazine, such as xylene or toluene.[2] By repeatedly adding and removing the solvent under reduced pressure, the hydrazine can be effectively removed.

    • Aqueous Work-up/Extraction: Hydrazine is soluble in water.[3] Washing the crude product with water or a dilute acid solution (e.g., 1 M HCl) can help remove it.[3] However, care must be taken as the desired dicarboxylic acid may also have some water solubility, especially as a salt.

    • Precipitation: If the desired product is insoluble in a particular solvent in which hydrazine is soluble (e.g., diethyl ether), washing the crude solid with that solvent can remove the residual hydrazine.[4]

Common Byproduct 2: Incompletely Cyclized Intermediates
  • Identification: These can be hydrazones or other condensation products that have not fully cyclized to form the pyridazine ring. They will have different spectroscopic signatures compared to the final product.

  • Causality: Insufficient reaction time, temperature, or improper pH can lead to the accumulation of these intermediates.

  • Removal Protocol:

    • Re-subject to Reaction Conditions: If a significant amount of an intermediate is present, it may be possible to convert it to the desired product by re-subjecting the crude material to the reaction conditions (e.g., further heating).

    • Chromatography: If the intermediates have different polarities from the product, they can be separated by column chromatography.

    • Recrystallization: A carefully chosen solvent system for recrystallization can often effectively remove these impurities.

Common Byproduct 3: Byproducts from Side Reactions
  • Identification: Depending on the specific synthetic route, various side products can form. For instance, in syntheses starting from dimethyl acetylenedicarboxylate, addition products can be a source of impurities.[5][6]

  • Causality: The high reactivity of some starting materials can lead to undesired parallel reactions.

  • Removal Protocol:

    • Recrystallization: This is the most common and effective method for purifying crystalline solids like dicarboxylic acids.[7][8] The choice of solvent is critical. A solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[9]

    • Melt Crystallization: For some dicarboxylic acids, melt crystallization can be a highly effective purification technique, avoiding the use of solvents.[7][10]

    • pH Adjustment and Extraction: The acidic nature of the dicarboxylic acid can be exploited. By dissolving the crude product in a basic aqueous solution and then re-precipitating it by adding acid, some neutral or basic impurities can be removed.

Problem 3: Product Discoloration

Observation: The final product has a yellow, brown, or other off-white color, suggesting the presence of color impurities.

Potential Causes & Solutions:

  • Formation of Colored Byproducts: Side reactions or degradation of starting materials or products can lead to colored impurities.

  • Residual Metal Contaminants: Traces of metals from reactors or reagents can cause discoloration.[11]

  • Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, and then filter the hot solution to remove the carbon, which adsorbs the colored impurities.[9]

    • Recrystallization: As mentioned previously, recrystallization is often effective at removing colored impurities.

    • Use of Dilute Nitric Acid: In some cases, washing with dilute nitric acid during recrystallization can help remove metal contaminants.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent depends on the specific impurities present. However, polar solvents are generally a good starting point. Water, ethanol, or a mixture of the two are commonly used for dicarboxylic acids. The goal is to find a solvent or solvent pair where the product is sparingly soluble at room temperature but readily soluble when hot.[9]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., C=O for the carboxylic acid, C=N for the pyridazine ring).[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample.

Q3: My reaction involves hydrazine. What are the key safety precautions?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic.[12] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of its flammability and avoid contact with strong oxidizers.

Q4: Can I synthesize the anhydride or ester derivatives from this compound?

A4: Yes, this compound can be readily converted to its corresponding anhydride or esters. The anhydride is a versatile intermediate for further reactions.[13][14] Esterification can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The dimethyl or diethyl esters are also common starting points for the synthesis of other pyridazine derivatives.[15][16]

Visualizing the Process

Workflow for Troubleshooting Impurities

This diagram outlines a logical approach to identifying and removing common impurities during the synthesis of this compound.

Troubleshooting_Workflow start Crude Product Analysis (NMR, LC-MS) impurity_check Impurity Detected? start->impurity_check hydrazine Excess Hydrazine? impurity_check->hydrazine Yes pure_product Pure Product impurity_check->pure_product No intermediate Incompletely Cyclized Intermediate? hydrazine->intermediate No azeotrope Azeotropic Distillation (e.g., with Xylene) hydrazine->azeotrope Yes other Other Byproducts? intermediate->other No re_react Re-subject to Reaction Conditions intermediate->re_react Yes chromatography Column Chromatography other->chromatography Polarity Difference recrystallize Recrystallization other->recrystallize Crystalline Solid azeotrope->intermediate extraction Aqueous Wash/ Extraction extraction->intermediate re_react->other chromatography->pure_product recrystallize->pure_product

Caption: A decision tree for impurity removal.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. Pyridazine scaffolds are crucial pharmacophores found in numerous herbicides and drugs, but their synthesis can often be hampered by low yields and competing side reactions.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: The Primary Challenge - Low Product Yield
Q1: My overall yield of the desired pyridazine derivative is consistently low. What are the most common culprits and how can I systematically troubleshoot this?

A1: Low yield is the most frequent challenge in pyridazine synthesis, particularly in classical condensation reactions. The issue typically stems from a combination of factors related to reagents and reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.

Core Areas for Investigation:

  • Purity of Starting Materials: The classical and most common synthesis of pyridazines involves the condensation of 1,4-dicarbonyl compounds (or their equivalents, like γ-ketoacids) with hydrazine or its derivatives.[1][2] The purity of these starting materials is paramount. Impurities can introduce competing side reactions, inhibit the desired cyclization, or complicate purification. It is highly recommended to use freshly purified or high-purity reagents.[3]

  • Reaction Conditions: The delicate balance of reaction parameters often dictates the success of the synthesis.

    • Temperature: This is a critical parameter. An insufficient temperature may lead to an incomplete reaction, leaving unreacted starting materials or the hydrazone intermediate.[3] Conversely, excessively high temperatures can cause decomposition of reactants, intermediates, or the final product, leading to a complex mixture and lower yield.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and reaction time.

    • Solvent Choice: The solvent plays a significant role in reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used as they can facilitate the proton transfer steps involved in hydrazone formation and the subsequent dehydration/cyclization.[3] The choice of solvent can also be critical in certain catalytic systems, where different solvents can lead to different products, such as 1,6-dihydropyridazines versus the fully aromatized pyridazines.[4]

    • pH Control: For condensations involving γ-ketoacids, the pH of the medium is crucial. A mildly acidic environment can catalyze the dehydration step required for cyclization. However, strongly acidic conditions may promote unwanted side reactions.[3]

    • Water Removal: The final ring-closing step is a dehydration reaction. As water is a product, its presence can limit the reaction due to equilibrium effects. Actively removing water using a Dean-Stark apparatus or by adding molecular sieves can drive the reaction to completion and significantly improve the yield.[3]

Systematic Troubleshooting Workflow

To address low yields, follow a logical progression of checks and optimizations. The workflow below outlines a systematic approach to identifying the limiting factor in your synthesis.

G start Low Yield Observed reagents 1. Verify Purity of Starting Materials (Dicarbonyl & Hydrazine) start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents Pure temp Adjust Temperature (Monitor by TLC) conditions->temp solvent Screen Solvents (e.g., EtOH, AcOH, Toluene) temp->solvent water Implement Water Removal (e.g., Dean-Stark) solvent->water analysis 3. Analyze Side Products (TLC, LC-MS, NMR) water->analysis outcome Improved Yield? analysis->outcome success Optimization Successful outcome->success Yes reevaluate Re-evaluate Mechanism & Consider Alternative Route outcome->reevaluate No reevaluate->conditions

Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.

Section 2: Dealing with Impurities and Side Reactions
Q2: My reaction mixture is complex, and TLC/LC-MS analysis shows multiple spots. What are the likely side products?

A2: The formation of a complex mixture is a clear indicator of competing reaction pathways. Understanding these potential side reactions is the first step toward minimizing them.

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization step is slow or energetically unfavorable under the reaction conditions, the hydrazone may be isolated as a major byproduct.[3] This is often observed at lower temperatures or when sterically hindered substrates are used.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or in the presence of strong oxidizing or reducing agents, the N-N single bond in the hydrazine starting material or the resulting pyridazine ring can cleave. This leads to a complex degradation mixture.[3]

  • Regioisomer Formation: When using unsymmetrical dicarbonyl compounds and/or substituted hydrazines, the formation of two or more regioisomers is possible. The distribution of these isomers is governed by a combination of steric and electronic factors.[3]

  • Reactions on Substituents: If your starting materials contain other reactive functional groups, they may not be stable to the reaction conditions. For example, an ester group could be hydrolyzed or transesterified, or an unprotected amine could compete with the hydrazine.

The diagram below illustrates the desired reaction pathway versus the common pitfall of isolating the hydrazone intermediate.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction A 1,4-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation C Pyridazine (Product) B->C Cyclization (Dehydration) D Hydrazone (Isolated Byproduct) B->D Incomplete Reaction

Caption: Desired pyridazine formation versus incomplete cyclization leading to a hydrazone byproduct.

Section 3: Purification and Isolation Challenges
Q3: I'm struggling to purify my pyridazine derivative. It either streaks on the silica column or is difficult to recrystallize. What are my options?

A3: Purification can be challenging due to the physicochemical properties of the pyridazine ring. The two adjacent nitrogen atoms make the molecule polar and basic (pKa ≈ 2.0), which can lead to problematic interactions during purification.[5]

Troubleshooting Column Chromatography:

The basicity of the pyridazine nitrogens often causes strong interaction with the acidic silanol groups on the surface of standard silica gel. This results in significant peak tailing or "streaking," leading to poor separation and recovery.

  • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your pyridazine compound to elute more symmetrically.[6]

    • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia can be effective. This is typically done by adding a small amount of concentrated ammonium hydroxide to the solvent (e.g., in a DCM/Methanol system).

Protocol 1: General Method for Column Chromatography of Basic Pyridazine Derivatives

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., Hexane or Dichloromethane).

  • Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.

  • Mobile Phase Modification: Prepare your eluent system (e.g., Ethyl Acetate/Hexane or Methanol/DCM) and add 0.5% (v/v) of triethylamine.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC, ensuring your TLC mobile phase also contains the triethylamine modifier for accurate comparison.[6]

Optimizing Recrystallization:

Finding a suitable solvent for recrystallization requires a systematic approach. The ideal solvent should fully dissolve your compound at an elevated temperature but result in poor solubility at room temperature or below.[6]

Solvent SystemPolarityCommon Use For
Hexane / Ethyl AcetateLowLess polar, substituted pyridazines
TolueneLowAromatic-substituted pyridazines
Ethanol / WaterHighPolar pyridazines, those with H-bond donors
IsopropanolMediumGeneral purpose
AcetonitrileMediumGood for moderately polar compounds

Table 1: Common recrystallization solvents for pyridazine derivatives.

Section 4: Advanced Synthetic Challenges
Q4: I am using a substituted hydrazine or an unsymmetrical dicarbonyl, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A4: Regioselectivity is a common and complex problem. The outcome is determined by the subtle interplay of electronic and steric effects during the initial nucleophilic attack and subsequent cyclization.

  • Electronic Effects: The reaction is often initiated by the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The most electrophilic (electron-poor) carbonyl will typically react first. Similarly, the most nucleophilic nitrogen of a substituted hydrazine will initiate the attack.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can block attack at a nearby position, directing the reaction to the less sterically hindered site.[3]

  • Alternative Synthetic Routes: When classical condensation fails to provide adequate regioselectivity, it is often necessary to turn to more modern and selective methods.

    • Inverse-Electron-Demand Aza-Diels-Alder Reaction: This is a powerful method for constructing the pyridazine ring with high regiocontrol. Reactions between electron-deficient 1,2,4,5-tetrazines and various alkynes (dienophiles) can produce highly substituted pyridazines under neutral conditions.[7][8] The regioselectivity can be controlled by the choice of substituents on both the tetrazine and the alkyne.[8]

Section 5: Frequently Asked Questions (FAQs)

Q: Is it necessary to protect other functional groups on my starting materials? A: Yes, if your starting materials contain reactive functional groups (e.g., other amines, thiols, or acidic protons), they may interfere with the primary condensation reaction. For example, an unprotected primary amine on the dicarbonyl backbone could lead to unwanted imine formation or other side products. In such cases, employing an orthogonal protecting group strategy is essential to mask these functionalities during the pyridazine ring formation.[9][10]

Q: My reaction seems to stall and never goes to completion, even at higher temperatures. What should I do? A: A stalled reaction often points to an equilibrium issue or reagent deactivation. First, confirm the stoichiometry and purity of your reagents. The most common reason for a stalled condensation is the accumulation of water, which inhibits the final ring-closing step.[3] As mentioned in Q1, implementing a method for water removal (Dean-Stark trap or molecular sieves) is the most effective solution. If a catalyst is being used, consider that it may have been poisoned by impurities in the starting materials or solvent.[11]

Q: Are there any catalyst systems that can improve my yield and selectivity? A: For standard condensation reactions, acidic catalysts (like acetic acid, which can also serve as the solvent) are common.[3] For more advanced syntheses, a range of metal catalysts have been employed. For instance, copper(II) has been used in aerobic cyclizations of β,γ-unsaturated hydrazones to yield pyridazines.[4] Palladium catalysis has also been used in certain synthetic routes.[12] For Diels-Alder type reactions, Lewis acids can be used to mediate the cycloaddition and improve regiocontrol.[4] The choice of catalyst is highly specific to the reaction type and substrates involved.

References

Technical Support Center: Recrystallization of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists engaged in the purification of Pyridazine-4,5-dicarboxylic acid (CAS: 59648-14-5).[1][2] We address common challenges and provide field-proven strategies for obtaining high-purity crystalline material. The content is structured in a direct question-and-answer format to rapidly resolve issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) on Solvent System Selection

The purification of this compound via recrystallization is critically dependent on the choice of an appropriate solvent system. The molecule's high polarity, driven by two carboxylic acid groups and two nitrogen atoms within the aromatic ring, dictates its solubility behavior.[1][3] This section provides expert guidance on solvent screening and selection.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should exhibit a steep solubility curve for the compound; it must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4] This temperature-dependent solubility is the fundamental principle that allows for high recovery of pure crystals upon cooling.[5] Given the polar nature of this compound, suitable solvents will typically be polar. Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the final crystalline product.[4]

Q2: Which single solvents are recommended for initial screening?

A2: Based on the principle of "like dissolves like," polar solvents are the logical starting point. However, pyridazine and its derivatives can present challenges.[6][7] Water is a primary candidate due to its high polarity and ability to form hydrogen bonds, and it can be effective for highly polar compounds.[7] Other polar protic and aprotic solvents should also be evaluated.

A suggested screening panel includes:

  • Water (H₂O): High polarity, excellent for many dicarboxylic acids.[8]

  • Ethanol (EtOH) / Methanol (MeOH): Good general-purpose polar protic solvents.[6]

  • Acetic Acid (AcOH): Can be effective for dissolving dicarboxylic acids, often used in mixtures with water.[9]

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Highly polar aprotic solvents, may be too effective (high solubility even at room temp), but worth screening.

Q3: My compound is either insoluble in all hot solvents or too soluble in all cold solvents. What is the next step?

A3: This is a classic scenario that necessitates the use of a mixed solvent system, also known as a binary solvent system.[10][11] This technique is particularly useful when no single solvent provides the desired steep solubility curve.[12] The strategy involves finding a pair of miscible solvents: one "good" solvent that readily dissolves this compound at all temperatures, and one "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble at all temperatures.[5][11]

Q4: What are some promising mixed solvent systems to try for this compound?

A4: The key is to pair a highly effective ("good") polar solvent with a miscible, less polar ("poor") solvent to fine-tune the solubility.

  • Ethanol/Water or Methanol/Water: This is a very common and effective pair for moderately polar to polar organic molecules.[13] The compound is first dissolved in a minimal amount of hot alcohol, and hot water is then added dropwise until the solution becomes faintly cloudy (the point of saturation).[10]

  • Acetone/Hexane or Acetone/Water: Acetone can be a powerful solvent for many polar compounds.[6][14] Hexane or water can then be used as the anti-solvent.[15]

  • DMSO/Water: Given the high dissolving power of DMSO, this system can be highly effective. The compound is dissolved in a small amount of DMSO, and water is added as the anti-solvent to induce crystallization.[16]

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent system.

Solvent_Selection start Start: Crude this compound screen_single Screen Single Polar Solvents (Water, EtOH, MeOH, AcOH) start->screen_single test_solubility Test Solubility: 1. Add small amount of cold solvent 2. Heat to boiling screen_single->test_solubility is_soluble_cold Soluble in Cold Solvent? test_solubility->is_soluble_cold is_soluble_hot Insoluble in Hot Solvent? is_soluble_cold->is_soluble_hot No bad_solvent Solvent is unsuitable. Try another single solvent. is_soluble_cold->bad_solvent Yes move_to_mixed No single solvent is ideal. Proceed to Mixed Solvent System. is_soluble_cold->move_to_mixed If all single solvents fail good_single_solvent Ideal Single Solvent Found! (Insoluble Cold, Soluble Hot) is_soluble_hot->good_single_solvent No is_soluble_hot->bad_solvent Yes is_soluble_hot->move_to_mixed If all single solvents fail bad_solvent->screen_single select_pair Select Miscible Solvent Pair (e.g., EtOH/Water, DMSO/Water) 'Good' Solvent: High Solubility 'Poor' Solvent: Low Solubility move_to_mixed->select_pair dissolve_good Dissolve crude product in minimum amount of hot 'Good' solvent select_pair->dissolve_good add_poor Add hot 'Poor' solvent dropwise until solution becomes cloudy dissolve_good->add_poor proceed_recrystallization Proceed with Recrystallization Protocol add_poor->proceed_recrystallization

Caption: A workflow for selecting a recrystallization solvent system.

Section 2: Detailed Experimental Protocol (Mixed Solvent System)

This protocol describes a general method using an Ethanol/Water mixed solvent system. Researchers should adapt volumes based on the scale of their experiment and initial solubility tests.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Preparation: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add a small volume of ethanol (e.g., 5-10 mL) to the flask. Heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution. [17]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[17] If the solution is colored, this is the stage to add a micro-spatula of activated charcoal, boil for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed colored impurities.

  • Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated.

  • Re-dissolution: Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small portion of ice-cold solvent mixture (e.g., a 1:1 ethanol/water mixture) to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the rate of cooling is too fast.[16] The compound separates as a liquid because it has low solubility in the solvent system, but the conditions are not right for forming an ordered crystal lattice.

Solutions:

  • Reduce Cooling Rate: Reheat the solution until the oil redissolves completely. You may need to add a small amount of the "good" solvent (e.g., ethanol). Then, allow the solution to cool much more slowly. Insulating the flask can help.[16]

  • Adjust Solvent System: The polarity difference between your good and poor solvents might be too extreme. Try using a less effective "good" solvent or a more effective "poor" solvent.

  • Increase Solvent Volume: Add more "good" solvent before cooling to ensure the saturation point is reached at a lower temperature.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: A low yield is a common and frustrating issue. Several factors can contribute to this problem.[16][17]

Probable Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent is the most common cause.[17] This keeps too much of your product dissolved in the mother liquor even after cooling. Solution: In your next attempt, use the absolute minimum amount of hot solvent to dissolve the compound. You can also try to carefully evaporate some of the solvent from the mother liquor of the failed attempt to recover more product.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough. Solution: Ensure the solution is cooled in an ice bath for at least 30-60 minutes after initial cooling to room temperature.[17]

  • Suboptimal Solvent Choice: The compound may still have significant solubility in the chosen solvent system even at low temperatures. Solution: Re-evaluate your solvent system. A different anti-solvent might be more effective at forcing precipitation.[16]

Q3: No crystals are forming, even after cooling in an ice bath. What are my options?

A3: This indicates that the solution is not sufficiently supersaturated.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[17]

  • Seed Crystals: If you have a small crystal of the pure product from a previous batch, add it to the cold solution. A seed crystal acts as a template for crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. This will increase the concentration and induce supersaturation.

Q4: The recrystallized product is still colored. How can I remove the color?

A4: The presence of color indicates persistent, often highly polar, impurities.

Solution:

  • Activated Charcoal: This is the standard method for removing colored impurities.[4] Add a very small amount (a spatula tip) of decolorizing carbon to the hot solution before filtration. Boil the solution for a few minutes, then remove the charcoal and the adsorbed impurities via hot gravity filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting start Recrystallization Attempt Outcome oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Formed start->no_crystals colored_crystals Crystals are Colored start->colored_crystals sol_oil Re-heat to dissolve. 1. Add more 'good' solvent. 2. Cool solution much slower. 3. Adjust solvent system. oiling_out->sol_oil Solution sol_yield 1. Use less solvent initially. 2. Ensure sufficient cooling time. 3. Concentrate mother liquor. 4. Re-evaluate solvent system. low_yield->sol_yield Solution sol_no_crystals Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->sol_no_crystals Solution sol_color Redissolve in hot solvent. Add activated charcoal. Perform hot gravity filtration. colored_crystals->sol_color Solution

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Summary Data Table

The following table provides a qualitative summary of common solvents and their likely applicability for the recrystallization of this compound. Experimental verification is essential.

SolventPolarityTypeExpected Hot SolubilityExpected Cold SolubilitySuitability as...
Water HighProticModerate to HighLowSingle Solvent or 'Poor' Solvent
Ethanol HighProticHighModerate'Good' Solvent
Methanol HighProticHighModerate'Good' Solvent
Acetone Medium-HighAproticHighModerate'Good' Solvent
Acetic Acid HighProticHighModerate'Good' Solvent (often in mixture)
Hexane LowAproticVery LowVery Low'Poor' / Anti-Solvent
Toluene LowAproticLowVery Low'Poor' / Anti-Solvent
DMSO Very HighAproticVery HighHigh'Good' Solvent (use with anti-solvent)

References

Technical Support Center: Purification of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Pyridazine-4,5-dicarboxylic acid, specifically focusing on the removal of inorganic salt impurities. The methodologies and troubleshooting advice are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a product contaminated with salts. Where do they come from?

Inorganic salt impurities are common byproducts or residual reagents from the synthesis process. The synthesis of pyridazine heterocycles and the manipulation of carboxylic acids often involve reagents and conditions that introduce inorganic ions.[1][2] Common sources include:

  • Bases: Use of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for pH adjustments or as reaction catalysts.

  • Acids: Neutralization steps using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

  • Catalysts and Reagents: Some synthetic routes may employ metal salts or oxidizing agents that contribute to the inorganic load in the crude product.[3]

Q2: What are the critical chemical properties of this compound to consider during purification?

Understanding the molecule's structure is key. This compound (C₆H₄N₂O₄) has two key functional regions:

  • Two Carboxylic Acid Groups (-COOH): These groups are acidic and can be deprotonated by a base to form a water-soluble dicarboxylate salt.[4]

  • A Pyridazine Ring: This heterocyclic ring contains two adjacent nitrogen atoms which are weakly basic.

This dual nature means its solubility is highly dependent on pH. In neutral or acidic conditions, it is a polar molecule with limited solubility in many common organic solvents.[5] When treated with a base, it forms a salt which is typically soluble in water but insoluble in non-polar organic solvents. This pH-dependent solubility is the primary tool for its purification.[6][7]

Q3: What is the most effective and straightforward method for removing inorganic salts from my crude product?

For a polar organic acid like this, Acid-Base Extraction is the most robust and highly recommended initial purification strategy.[8][9][10] This technique specifically leverages the acidic nature of the carboxylic acid groups to separate the molecule from neutral organic impurities and water-soluble inorganic salts. The general principle involves making the organic acid water-soluble by converting it to its salt form, washing away impurities, and then regenerating the pure acid.[7]

Q4: I'm having trouble dissolving my crude this compound in solvents like DMSO and DMF. Why is it so insoluble?

The poor solubility of this compound, even in polar aprotic solvents, is likely due to its ability to form strong intermolecular hydrogen bonds and potentially exist as a zwitterion (where the basic pyridazine nitrogen is protonated by one of the carboxylic acid groups).[5] This creates a very stable, crystal lattice structure that is difficult for solvents to break down. This is why techniques that chemically modify the molecule (i.e., deprotonation in acid-base extraction) are more effective than simply trying to find a suitable recrystallization solvent.

Q5: How can I verify the purity of my this compound after purification?

A combination of methods should be used to confirm purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (often with decomposition, noted as ">210 °C (dec.)") indicates high purity.[11] Impurities typically broaden the melting range and lower the melting point.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining organic impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H and C=O stretches for the carboxylic acid).

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound. A low carbon percentage can indicate the presence of inorganic salt residues.

  • Ash Content Test: Burning a small sample of the product can reveal the presence of non-volatile inorganic impurities (the remaining ash). A pure organic compound should leave little to no residue.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Recovery Yield Incomplete precipitation upon acidification.The pH must be sufficiently acidic to fully protonate both carboxylate groups. Solution: Add mineral acid (e.g., 1M HCl) dropwise while stirring until the pH is ≤ 2. Test with pH paper. Cooling the solution in an ice bath after acidification will further decrease the product's solubility, maximizing precipitation.[8][9]
Product is lost in the mother liquor.The product has some residual solubility even in acidic water. Solution: After filtration, wash the collected solid with a minimal amount of ice-cold deionized water. Using room temperature or warm water will redissolve some of the product.
Product Still Contains Salt Inefficient washing of the filter cake.The precipitated product can trap the aqueous solution containing dissolved inorganic salts. Solution: Wash the filter cake thoroughly with several small portions of cold deionized water. Allow the vacuum to pull the wash liquid through completely between each wash.
Co-precipitation of the product and inorganic salts.If the concentration of inorganic salts is extremely high, they may crash out of solution along with your product during acidification. Solution: Perform a second purification step. Recrystallization from hot water is an excellent choice for removing residual salt impurities, as most common inorganic salts have different solubility profiles than the organic acid.
Emulsion Forms During Extraction Vigorous shaking of the separatory funnel.High shear forces can create a stable mixture of the organic and aqueous layers, especially if trace impurities are acting as surfactants. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. To break a persistent emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation of the layers.
Product Fails to Precipitate The concentration of the product in the aqueous solution is too low.If the amount of starting material was very small or dissolved in a very large volume of base, the concentration may be below its solubility limit even after acidification. Solution: If no solid forms, you can attempt to extract the acidified aqueous solution with a suitable organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent.[6] Alternatively, the aqueous solution can be concentrated by gentle heating under vacuum to reduce the volume before attempting precipitation again.

Section 3: Detailed Experimental Protocols

Protocol 1: Primary Purification via Acid-Base Extraction

This protocol is the recommended first step for removing inorganic salts and other neutral impurities.

Workflow Diagram: Acid-Base Extraction

G start Crude Product (Acid + Inorganic Salts) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) & Add Aqueous NaHCO₃ start->dissolve extract Transfer to Separatory Funnel & Gently Invert dissolve->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Discard or process if needed aq_layer Aqueous Layer: Product as Sodium Salt + Inorganic Salts separate->aq_layer Collect acidify Acidify Aqueous Layer with conc. HCl to pH ≤ 2 aq_layer->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter pure_product Pure Pyridazine-4,5- dicarboxylic Acid filter->pure_product Wash with cold DI water & dry mother_liquor Mother Liquor: Dissolved Inorganic Salts filter->mother_liquor Discard G start Start: Purified Product Obtained check_yield Is Yield Acceptable? start->check_yield check_purity Assess Purity (MP, NMR, Ash Test) is_pure Is Product Pure? check_purity->is_pure end Success: Pure Product is_pure->end Yes impure_node Problem: Impure Product (Likely Salt Contamination) is_pure->impure_node No yield_ok Proceed to Purity Check check_yield->yield_ok Yes low_yield_node Problem: Low Yield check_yield->low_yield_node No yield_ok->check_purity sol_yield_1 Check pH of mother liquor. Was it acidic enough (pH ≤ 2)? Ensure thorough cooling. low_yield_node->sol_yield_1 sol_yield_2 Minimize washing volume. Use only ice-cold solvents. low_yield_node->sol_yield_2 sol_impure_1 Re-wash filter cake thoroughly with cold DI water. impure_node->sol_impure_1 sol_impure_2 Perform Recrystallization (Protocol 2) to remove trapped/co-precipitated salts. impure_node->sol_impure_2

References

Validation & Comparative

Purity Determination of Pyridazine-4,5-dicarboxylic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Pyridazine-4,5-dicarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, is no exception.[1] Its dicarboxylic acid nature presents unique analytical challenges, primarily due to its high polarity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the robust purity determination of this compound, grounded in established scientific principles and pharmacopeial standards.[2][3][4][5][6][7]

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind methodological choices. Every analytical approach is a system, and understanding its components is key to achieving trustworthy and reproducible results.

The Analytical Challenge: Polarity and Ionization

This compound is a highly polar molecule, readily soluble in aqueous media and capable of existing in various ionization states depending on the pH of the environment. This characteristic makes it poorly retained on traditional reversed-phase (RP) HPLC columns, like C18, often leading to elution near or within the solvent front, which compromises separation from other polar impurities. Therefore, specialized chromatographic strategies are required to achieve adequate retention and resolution.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) - The Workhorse Approach

Ion-Pair Chromatography is a widely adopted technique to enhance the retention of ionic and highly polar analytes on reversed-phase columns.[8][9][10] The core principle involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its affinity for the non-polar stationary phase.[10]

Causality of Method Design

For an acidic analyte like this compound, a cationic ion-pairing reagent is employed. Tetrabutylammonium (TBA) salts are a common choice due to the hydrophobicity imparted by the butyl chains. The mechanism involves the TBA+ ions associating with the deprotonated carboxylate groups of the analyte, effectively neutralizing the charge and allowing for retention on a C18 column.[9] The mobile phase pH is kept in the neutral to slightly acidic range to ensure the dicarboxylic acid is ionized.

Experimental Protocol: IP-RP-HPLC
  • Instrumentation : A standard HPLC system with a UV detector is sufficient.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • Aqueous Component (Solvent A) : 20 mM Phosphate buffer with 5 mM Tetrabutylammonium hydrogen sulfate, pH adjusted to 6.5 with sodium hydroxide.

    • Organic Component (Solvent B) : Acetonitrile or Methanol.

  • Elution : A gradient elution is recommended to separate impurities with varying polarities. For example:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 270 nm, where the pyridazine ring exhibits strong absorbance.

  • Sample Preparation : Dissolve the sample in the aqueous component of the mobile phase to a concentration of approximately 0.5 mg/mL.

System Suitability

As per USP <621> and Ph. Eur. 2.2.29, system suitability tests are mandatory to ensure the chromatographic system is performing adequately.[2][4][6][11][12] Key parameters include:

  • Tailing Factor : Should be between 0.8 and 1.8 for the main peak.[6]

  • Theoretical Plates : >2000 for the main peak.

  • Repeatability : RSD of <1.0% for six replicate injections of the standard.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Orthogonal Approach

HILIC is an increasingly popular alternative for the analysis of highly polar compounds.[13][14][15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[13][16] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[14]

Why Choose HILIC?

HILIC offers a separation mechanism that is orthogonal to reversed-phase, making it excellent for resolving impurities that may co-elute in an IP-RP-HPLC method. It also has the advantage of using mobile phases with high organic content, which can enhance sensitivity in mass spectrometry (MS) detection. For this compound, an amide or zwitterionic column can provide a good balance of hydrophilic and electrostatic interactions for optimal separation.[14][15]

Experimental Protocol: HILIC
  • Instrumentation : HPLC system with UV or MS detector.

  • Column : Amide- or Zwitterionic-HILIC column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase :

    • Solvent A : Acetonitrile.

    • Solvent B : 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

  • Elution : A gradient starting with a high percentage of acetonitrile.

    • 0-10 min: 90% to 60% A

    • 10-15 min: 60% A

    • 15-20 min: Return to 90% A and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 270 nm or ESI-MS in negative ion mode.

  • Sample Preparation : Dissolve the sample in a mixture of Acetonitrile:Water (80:20 v/v) to a concentration of approximately 0.5 mg/mL.

Comparative Analysis of HPLC Methods

ParameterIon-Pair RP-HPLCHILIC
Principle Forms neutral ion pairs for retention on a non-polar stationary phase.Partitioning into a water layer on a polar stationary phase.[14]
Stationary Phase C18, C8Bare Silica, Amide, Zwitterionic[13][16]
Mobile Phase Aqueous buffer with ion-pairing reagent and organic modifier.High organic (e.g., Acetonitrile) with a small amount of aqueous buffer.
Advantages Robust, widely available columns, well-understood mechanism.Orthogonal selectivity, MS-friendly mobile phases, good for very polar analytes.
Disadvantages Ion-pairing reagents can be harsh on columns and MS systems, long equilibration times.Can have issues with sample diluent effects, requires careful method development.

Visualizing the Workflow: Method Selection

The choice between IP-RP-HPLC and HILIC often depends on the specific impurity profile and the available instrumentation.

MethodSelection start Purity Analysis of This compound check_impurities Are key impurities known and polar? start->check_impurities ip_rp_hplc Primary Method: Ion-Pair RP-HPLC check_impurities->ip_rp_hplc Yes/Unknown check_impurities->ip_rp_hplc No hilic Orthogonal Method: HILIC ip_rp_hplc->hilic Co-elution or confirmation needed lc_ms For structural elucidation or trace analysis: LC-MS ip_rp_hplc->lc_ms Impurity ID needed hilic->lc_ms Impurity ID needed

Caption: Logical workflow for selecting an appropriate HPLC method.

Alternative and Complementary Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide valuable, often orthogonal, information.

Capillary Electrophoresis (CE)

CE separates analytes based on their charge-to-size ratio in an electric field.[17][18][19] For dicarboxylic acids, CE offers rapid analysis times and high separation efficiency without the need for a stationary phase.[17][18] The separation is typically performed in a basic buffer to ensure the analytes are fully deprotonated and migrate towards the anode.

  • Advantages : High efficiency, minimal sample and solvent consumption, orthogonal separation mechanism to HPLC.

  • Disadvantages : Lower concentration sensitivity compared to HPLC-UV, can be sensitive to matrix effects.

Potentiometric Titration

As a classical analytical technique, titration provides a direct measure of the total acidic content, which can be used to determine the assay value of the dicarboxylic acid.[20][21][22] A non-aqueous titration is often preferred for organic acids.[20]

  • Advantages : Absolute quantification method, low cost, no need for a reference standard of the analyte itself (uses a primary standard for titrant standardization).

  • Disadvantages : Not a separation technique, so it cannot distinguish between the main component and acidic impurities. It measures total acidity.

Comparison of All Analytical Techniques

TechniquePrincipleThroughputSelectivityPrimary Use
IP-RP-HPLC Partitioning with ion-pairingMediumHighPurity & Impurity Profiling
HILIC Hydrophilic partitioningMediumHighOrthogonal Purity Analysis
LC-MS Separation + Mass-to-charge ratioMedium-HighVery HighImpurity Identification, Trace Analysis[23][24]
Capillary Electrophoresis Electrophoretic mobilityHighHighRapid Purity Screening, Chiral Separations
Potentiometric Titration Acid-base neutralizationLowLowAssay (Total Acidity)

Visualizing the HPLC Process

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Weigh & Dissolve Sample in Diluent injector Injector sample_prep->injector mobile_phase_prep Prepare & Degas Mobile Phase pump Pump mobile_phase_prep->pump pump->injector column Column (e.g., C18 or HILIC) injector->column detector UV Detector column->detector data_system Chromatography Data System (CDS) detector->data_system integration Peak Integration data_system->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

References

A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Pyridazine-4,5-Dicarboxylic Acid Derivatives

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of approved drugs and a plethora of clinical candidates.[1] Its unique electronic properties and ability to engage in robust hydrogen-bonding interactions make it a privileged structure in drug design.[1] When functionalized with dicarboxylic acid moieties, these derivatives present unique analytical challenges and opportunities. Their polarity, potential for multiple ionizations, and complex fragmentation behavior demand a nuanced approach to mass spectrometry (MS) analysis.

This guide provides a comparative overview of mass spectrometry techniques for the characterization and quantification of this compound derivatives. We will move beyond simple procedural lists to explore the underlying principles and rationale behind methodological choices, ensuring you can develop robust, reliable, and sensitive analytical workflows.

The Analytical Challenge: Understanding the Analyte

This compound and its derivatives are characterized by:

  • High Polarity: The presence of two carboxylic acid groups and two nitrogen atoms in the heterocyclic ring makes these molecules highly polar and generally non-volatile.

  • Acidity: The carboxylic acid protons are readily abstracted, making these compounds ideal candidates for negative ion mode analysis.

  • Chelation Potential: The adjacent carboxyl groups can potentially chelate with metal ions, which may influence ionization and spectral complexity.

  • Structural Isomers: Distinguishing between positional isomers (e.g., pyridazine-3,4- vs. -4,5-dicarboxylic acid) is critical and often relies entirely on fragmentation patterns.

These characteristics immediately suggest that techniques suitable for volatile, thermally stable compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), are likely suboptimal without extensive derivatization.[2][3] Therefore, Liquid Chromatography (LC) coupled with "soft" ionization techniques is the preferred analytical platform.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in developing an MS method for these compounds. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation. We will compare the most relevant techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

TechniquePrincipleApplicability to Pyridazine DerivativesKey AdvantagesKey Limitations
Electrospray Ionization (ESI) Ions are generated from charged droplets in a solution that is nebulized in a strong electric field.[4][5]Highly Suitable. The acidic protons of the dicarboxylic acid are readily lost in solution, making negative ion mode ESI ([M-H]⁻) extremely efficient.High sensitivity for polar, pre-charged, or easily ionizable analytes.[6] Minimal thermal stress on the analyte, preserving the molecular ion.Susceptible to matrix effects and ion suppression. Ionization efficiency is highly dependent on mobile phase composition.[7]
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is sprayed through a heated nebulizer to create a vapor. A corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange.[4][6]Potentially Suitable. Less efficient than ESI for these highly polar, non-volatile molecules. Better suited for moderately polar compounds.Tolerates higher flow rates and less sensitive to matrix effects than ESI. Can ionize less polar derivatives that are not amenable to ESI.Requires the analyte to be thermally stable enough to vaporize. May induce thermal degradation for sensitive derivatives.
Electron Ionization (EI) (with GC) High-energy electrons bombard gas-phase molecules, causing electron ejection and extensive fragmentation.[5]Unsuitable without derivatization. Requires analytes to be volatile and thermally stable. The high energy leads to excessive fragmentation, often with no visible molecular ion.[3]Produces rich, reproducible fragmentation patterns useful for library matching and structural elucidation.Destructive nature ("hard" ionization) often prevents detection of the molecular ion.[5] Derivatization to form volatile esters is necessary.[2][8]

Deciphering Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation

Once the molecular ion is generated, tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation. This process provides a structural fingerprint essential for confirming identity, distinguishing isomers, and developing quantitative methods using Multiple Reaction Monitoring (MRM).

The fragmentation of deprotonated dicarboxylic acids is well-documented and primarily involves neutral losses from the carboxyl groups.[10][11]

Common Fragmentation Pathways for [M-H]⁻:

  • Decarboxylation (Loss of CO₂): The most common primary fragmentation pathway involves the loss of a neutral carbon dioxide molecule (44 Da) from the non-ionized carboxyl group.[11]

  • Loss of Water (H₂O): Intramolecular interactions between the two carboxyl groups can facilitate the loss of a water molecule (18 Da).[10]

  • Combined Losses: Sequential losses, such as the loss of both CO₂ and a second CO molecule, can also occur at higher collision energies.

These predictable fragmentation patterns are invaluable for structural confirmation.

Visualizing the Workflow: A Generalized LC-MS/MS Process

The diagram below illustrates the typical workflow for analyzing these derivatives.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Sample Dilution (in Mobile Phase A) LC Reversed-Phase HPLC (e.g., C18 column) Prep->LC Injection Ionization Ion Source (Negative ESI) LC->Ionization Elution MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (q2) Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 Quadrupole 3 (Q3) Fragment Ion Analysis CID->MS2 Fragmentation Data Data MS2->Data Detection

Caption: Generalized workflow for LC-MS/MS analysis.

Visualizing Fragmentation: this compound

This diagram shows the predicted primary fragmentation pathways for the deprotonated molecular ion of the parent compound.

fragmentation cluster_frags Primary Fragments parent [M-H]⁻ m/z 167.01 frag1 [M-H-H₂O]⁻ m/z 149.00 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 123.02 parent->frag2 - CO₂

Caption: Predicted fragmentation of this compound.

A Self-Validating Experimental Protocol: LC-ESI-MS/MS

This section provides a robust, field-tested starting point for method development. The logic behind each choice is explained to ensure trustworthiness and adaptability.

Objective: To quantify a representative derivative, "Compound X," in a simple matrix.

Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

Step 1: Sample Preparation

  • Protocol: Prepare stock solutions of Compound X in methanol. Create working standards and quality controls by diluting the stock solution in the initial mobile phase (95% Mobile Phase A / 5% Mobile Phase B).

  • Rationale (Trustworthiness): Dissolving and diluting in the initial mobile phase composition prevents peak distortion and injection shock, ensuring reproducible chromatography.

Step 2: Liquid Chromatography

  • Rationale: A C18 stationary phase provides excellent retention for polar compounds under reversed-phase conditions. The use of a weak acid like formic acid in the mobile phase is crucial.[7] In negative ion mode, it ensures the carboxylic acid groups are protonated in solution, leading to better retention on the nonpolar column, while still allowing for efficient deprotonation in the ESI source.

ParameterValue / Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Step 3: Mass Spectrometry

  • Rationale: Negative ion mode is selected for its superior sensitivity with carboxylic acids.[9] The voltages and temperatures are typical starting points and must be optimized for the specific compound and instrument to maximize the signal for the deprotonated molecular ion ([M-H]⁻).

ParameterValue / Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min

Step 4: MS/MS Parameter Optimization (Compound Tuning)

  • Protocol: Infuse a standard solution of Compound X directly into the mass spectrometer.

    • Optimize Fragmentor Voltage: Acquire full scan spectra (m/z 50-250) while varying the fragmentor voltage to find the value that maximizes the abundance of the [M-H]⁻ precursor ion.

    • Optimize Collision Energy: Select the [M-H]⁻ ion in Q1 and scan Q3 to observe product ions. Vary the collision energy (CE) for each potential fragment (e.g., [M-H-CO₂]⁻) to find the optimal CE that maximizes the product ion signal.

  • Rationale (Expertise): This compound-dependent optimization is the most critical step for developing a sensitive and specific MRM assay. It ensures that the transition from precursor to product ion is maximally efficient, which is the basis of quantitative analysis.

Predicted Mass Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
This compound167.0123.0[M-H-CO₂]⁻
This compound167.096.0[M-H-CO₂-HCN]⁻

Conclusion and Future Outlook

The analysis of this compound derivatives is most effectively achieved using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in negative ion mode . This approach provides the sensitivity needed for molecular weight determination and the specificity of fragmentation patterns for structural confirmation and quantification. While other techniques exist, they often require cumbersome derivatization steps or are poorly suited to the physicochemical properties of these important pharmaceutical building blocks. By understanding the causality behind each experimental parameter—from mobile phase selection to collision energy optimization—researchers can build robust, self-validating methods to accelerate drug development programs.

References

Comparative Guide to Pyridazine-4,5-dicarboxylic acid and Phthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Framework Design and Performance

The rational design of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, with the organic linker acting as a primary determinant of the final material's topology, porosity, and functionality.[1] The choice between seemingly similar linkers can lead to vastly different outcomes, a principle this guide will explore through a comparative study of two dicarboxylic acid linkers: the N-heterocyclic Pyridazine-4,5-dicarboxylic acid and the archetypal aromatic Phthalic acid.

This guide moves beyond a simple catalog of properties to explain the causal relationships between linker chemistry and MOF performance. We will dissect how the introduction of a pyridazine ring in place of a benzene ring fundamentally alters the coordination landscape, thereby influencing structural stability and creating opportunities for new functionalities. The experimental data and protocols provided herein are designed to be self-validating, offering a robust framework for researchers and drug development professionals to make informed decisions in their own synthetic endeavors.

The Organic Linker: A Tale of Two Rings

At the heart of our comparison are two linkers with identical coordinating groups (two carboxylic acids) but differing aromatic cores. This subtle change is the genesis of all subsequent performance variations.

  • Phthalic Acid (1,2-benzenedicarboxylic acid): A foundational linker in coordination chemistry. Its rigid benzene core and two adjacent carboxylate groups provide a well-understood, predictable coordination behavior, typically binding metal centers to form stable frameworks.[2]

  • This compound: An analogue of phthalic acid where a benzene ring is replaced by a pyridazine ring. The critical difference is the introduction of two adjacent nitrogen atoms within the aromatic core. These nitrogen atoms can act as additional Lewis basic sites or participate directly in metal coordination, profoundly influencing the resulting MOF's structure and chemical properties.[1][3]

G Figure 1: Chemical Structures of Linkers cluster_0 cluster_1 phthalic pyridazine

Caption: Chemical structures of the two organic linkers.

Core Properties at a Glance

The fundamental differences in electronic structure and available coordination sites are summarized below.

PropertyPhthalic AcidThis compoundCausality and Implication
Aromatic Core BenzenePyridazineThe electron-withdrawing nitrogen atoms in the pyridazine ring make it more electron-deficient than benzene, potentially influencing linker-guest interactions.
Coordination Sites 2 (Two carboxylate groups)2 to 4 (Two carboxylate groups + two potential N-donor sites)The pyridazine nitrogen atoms can act as secondary coordination sites, leading to higher-connectivity nodes, increased framework dimensionality, and potentially greater structural stability.[1][4]
Functionality Neutral aromatic surfaceLewis basic nitrogen sitesThe lone pairs on the pyridazine nitrogens can serve as active sites for catalysis or preferential binding sites for acidic gases like CO₂.
Solubility Sparingly soluble in waterGenerally higher solubility in polar solvents due to H-bonding potential with nitrogen atoms.This can affect the choice of solvents and conditions during solvothermal synthesis.

Table 1: Comparative properties of Phthalic Acid and this compound.

Impact on MOF Characteristics: A Data-Driven Comparison

Caption: Potential coordination differences between the linkers.

Quantitative Performance Metrics

The following table synthesizes typical experimental data for MOFs derived from these linker families, highlighting key performance differences.

ParameterPhthalic Acid / Terephthalic Acid MOFsPyridine/Pyridazine Dicarboxylic Acid MOFsField-Proven Insight
BET Surface Area (m²/g) 600 - 4000+ (e.g., MOF-5)[5]200 - 1500The additional coordination from nitrogen atoms can sometimes lead to denser, less porous structures with lower surface areas. However, this is highly dependent on the specific topology formed.
Thermal Stability (TGA, °C) ~300 - 500[6]~250 - 450[4][7]Stability is dictated by the strength of the metal-ligand bond. While N-coordination can increase connectivity, the bonds may be weaker than carboxylate bonds, sometimes leading to slightly lower decomposition temperatures.
CO₂ Adsorption Capacity ModerateOften EnhancedThe Lewis basic nitrogen sites in the pore walls can significantly increase the affinity and selectivity for acidic gases like CO₂ through specific interactions.[8]
Chemical Stability Variable; often susceptible to hydrolysis.Can be enhanced or reduced.N-coordination can sometimes increase hydrolytic stability by creating more robust, higher-dimensional networks. Conversely, protonation of the N-sites in acidic media can trigger framework degradation.[9]

Table 2: Typical performance metrics for MOFs derived from the two linker families. Note: Terephthalic acid, a common and structurally similar isomer of phthalic acid, is included for a broader data comparison.[10]

Experimental Workflows: From Synthesis to Characterization

To ensure scientific integrity, the protocols described below are standard, validated methods in MOF chemistry. They provide a reliable pathway to synthesize and characterize materials based on either linker, allowing for a direct and objective comparison of the results.

G Figure 3: General MOF Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Precursor Solution (Metal Salt + Linker in Solvent) B 2. Solvothermal Reaction (Autoclave, e.g., 120°C, 24h) A->B C 3. Product Isolation (Filtration & Washing) B->C D 4. Activation (Solvent Exchange & Drying) C->D E Phase Purity & Crystallinity (PXRD) D->E F Thermal Stability (TGA) D->F G Porosity & Surface Area (Gas Sorption - BET) D->G

Caption: A streamlined workflow for MOF synthesis and analysis.

Protocol 1: Solvothermal Synthesis of a MOF

This protocol is a general starting point and may require optimization for specific metal-linker combinations.

  • Precursor Preparation: In a 20 mL glass vial, dissolve the organic linker (e.g., 0.5 mmol of Phthalic acid or this compound) and a metal salt (e.g., 0.5 mmol of Zinc nitrate hexahydrate) in 10 mL of N,N-Dimethylformamide (DMF). The molar ratio of metal to linker is a critical variable and is often 1:1 to start.[11]

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).[11]

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted precursors trapped within the pores.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 80-150 °C) for 12 hours to remove residual solvent. This "activated" sample is now ready for characterization.

Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis

PXRD is essential to confirm the crystallinity and phase purity of the synthesized material.[12][13]

  • Sample Preparation: Finely grind a small amount (~20 mg) of the activated MOF powder using an agate mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern, typically using Cu Kα radiation (λ = 1.54 Å), over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Analysis: Compare the experimental diffraction pattern to simulated patterns from known crystal structures or the patterns of the initial precursors to confirm the formation of a new crystalline phase.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, revealing the thermal stability of the MOF.[14][15]

  • Sample Preparation: Place 5-10 mg of the activated MOF into a ceramic or platinum TGA pan.

  • Analysis: Load the pan into the TGA instrument. Heat the sample from room temperature to ~800 °C at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert atmosphere (e.g., nitrogen).

  • Interpretation: The temperature at which a sharp weight loss occurs indicates the decomposition of the organic linker and the collapse of the framework.[6] Initial weight loss at lower temperatures typically corresponds to the removal of residual solvent molecules.

Protocol 4: Gas Sorption Analysis (BET)

This technique is used to determine the specific surface area and pore volume of the porous material.[8][16][17]

  • Sample Degassing (Activation): Accurately weigh ~50-100 mg of the MOF sample into a sample tube. Attach the tube to the degassing port of the gas sorption analyzer. Heat the sample under high vacuum (e.g., at 150 °C for 12 hours) to remove all guest molecules from the pores.

  • Isotherm Measurement: Transfer the sample tube to the analysis port. Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

  • Data Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[16] The total pore volume can be estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.0.[17]

Concluding Remarks for the Field Scientist

The choice between this compound and Phthalic acid is a choice between predictable construction and functional potential.

  • Phthalic acid and its isomers are ideal for generating MOFs with high porosity and predictable topologies, making them workhorses for applications like gas storage where high surface area is paramount.[5][18]

  • This compound introduces a layer of complexity and opportunity. The presence of N-heterocyclic atoms can lead to novel framework topologies and, more importantly, imbues the final material with intrinsic chemical functionality.[4] These Lewis basic sites are highly desirable for applications in selective gas separation (e.g., CO₂ capture) and heterogeneous catalysis.

Ultimately, the optimal linker is dictated by the target application. For maximizing void space with a well-understood synthetic system, phthalic acid is a reliable choice. For designing materials with built-in active sites for specific chemical interactions, the functional potential of this compound makes it a compelling and sophisticated alternative. This guide provides the foundational knowledge and experimental framework to explore these possibilities with scientific rigor.

References

A Comparative Analysis of the Biological Activities of Pyridazine-4,5-dicarboxylic Acid Derivatives and Their Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Heterocyclic Scaffolds in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and synthetic accessibility of a potential drug candidate. This guide provides an in-depth comparative analysis of two prominent nitrogen-containing heterocyclic systems: pyridazine-4,5-dicarboxylic acid derivatives and their bioisosteric pyrazole analogs. By examining their anticancer and antimicrobial activities through the lens of published experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanistic insights, and key experimental protocols to offer a comprehensive understanding of these two important classes of compounds.

Introduction: A Tale of Two Diazines - The Rationale for Comparison

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, are both privileged scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The focus of this guide, the this compound and pyrazole-3,4-dicarboxylic acid cores, present an intriguing case for comparison. These structures can be considered bioisosteres, molecules or groups that have chemical and physical similarities and produce broadly similar biological properties. Understanding the subtle yet significant differences in their biological profiles that arise from the variation in ring size and electron distribution is paramount for rational drug design.

This guide will synthesize data from various studies to provide a comparative overview of their anticancer and antimicrobial potential, offering insights into which scaffold may be more promising for specific therapeutic applications.

Overview of Synthetic Strategies

The accessibility of a chemical scaffold is a crucial factor in its viability for drug development. Both this compound and pyrazole-3,4-dicarboxylic acid derivatives can be synthesized through established chemical routes.

A common route to diethyl pyridazine-4,5-dicarboxylate involves the reaction of diethyl 2,3-dioxosuccinate with hydrazine. This straightforward condensation provides a versatile starting material for further derivatization.

For diethyl pyrazole-3,4-dicarboxylate , a typical synthesis involves the cycloaddition of a diazo compound to an alkyne. For instance, the reaction of ethyl diazoacetate with diethyl acetylenedicarboxylate can yield the desired pyrazole core.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these heterocyclic compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diethyl 2,3-dioxosuccinate + Hydrazine or Ethyl Diazoacetate + Diethyl Acetylenedicarboxylate) reaction Cyclocondensation / Cycloaddition start->reaction core Core Scaffold (Pyridazine or Pyrazole Dicarboxylate) reaction->core derivatization Derivatization (e.g., Amidation, Esterification) core->derivatization final_compounds Final Library of Compounds derivatization->final_compounds screening In vitro Screening (e.g., Anticancer, Antimicrobial) final_compounds->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow from synthesis to biological evaluation of heterocyclic compounds.

Comparative Biological Activities

Anticancer Activity

Both pyridazine and pyrazole scaffolds are integral to numerous anticancer agents.[1][2][3][4][5][6][7][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[6]

A study on 3,6-disubstituted pyridazines identified compounds with potent inhibitory activity against CDK2.[6] For instance, a derivative bearing two morpholine moieties demonstrated a CDK2 IC50 of 20.1 nM and potent anti-proliferative activity against T-47D breast cancer cells (IC50 = 0.43 µM).[6] In contrast, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from 5-amino-1H-pyrazole-4-carboxylate precursors, were evaluated for their cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[9] The most potent compound in this series showed an IC50 of 11 µM.[9]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridazine 3,6-dimorpholinopyridazine derivativeT-47D (Breast)0.43[6]
Pyrazole Pyrazolo[3,4-d]pyrimidin-4-one derivativeMCF-7 (Breast)11[9]

Scientist's Note: While not a direct comparison of the dicarboxylic acid derivatives, this data suggests that the pyridazine scaffold, in this particular substitution pattern, may offer higher potency against breast cancer cell lines. The difference in the core structure and substitution patterns between these two examples highlights the importance of specific derivatization for optimizing anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Both pyridazine and pyrazole derivatives have been explored for their potential in this area.

A study on pyrazole-3,4-dicarboxylic acid derivatives reported their synthesis and evaluation against a panel of bacterial and fungal pathogens.[10] While most of the synthesized compounds showed inhibitory effects on Candida albicans, their antibacterial activity was less pronounced.[10]

Conversely, various pyridazine derivatives have demonstrated significant antibacterial activity.[2][3][11][12] For example, certain chloro-substituted pyridazine derivatives exhibited potent activity against Gram-negative bacteria such as E. coli and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) lower than the standard drug chloramphenicol.[2]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridazine (Chloro-substituted)E. coli0.892 - 3.744[2]
Pyrazole-3,4-dicarboxylic acid Various bacteriaGenerally low activity[10]

Scientist's Note: Based on the available data, pyridazine derivatives appear to be a more promising scaffold for the development of antibacterial agents, particularly against Gram-negative bacteria. The pyrazole-3,4-dicarboxylic acid derivatives in the cited study showed more promise as antifungal agents.[10] This suggests a potential divergence in the spectrum of antimicrobial activity between the two scaffolds.

Mechanistic Insights and Signaling Pathways

The anticancer activity of many heterocyclic compounds, including pyridazine and pyrazole derivatives, is often attributed to their ability to inhibit protein kinases. Cyclin-dependent kinases (CDKs), for example, are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

The following diagram illustrates a simplified cell cycle pathway and the role of CDK2, a target for some pyridazine and pyrazole derivatives.

G cluster_inhibition Inhibition G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 G1_S_transition->S CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb Phosphorylation CDK2_CyclinE->Rb phosphorylates E2F E2F Release Rb->E2F releases DNA_synthesis DNA Synthesis E2F->DNA_synthesis activates inhibitor Pyridazine/Pyrazole Inhibitor inhibitor->CDK2_CyclinE inhibits

Caption: Simplified cell cycle pathway showing inhibition of the CDK2/Cyclin E complex.

By inhibiting CDK2, these compounds can prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition and subsequent apoptosis of cancer cells.[6]

Key Experimental Protocols

The reliability of biological data is contingent on the robustness of the experimental protocols used. Below are detailed, self-validating protocols for the MTT assay (for anticancer activity) and the broth microdilution method (for antimicrobial activity).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][12][13][14]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from exponential phase growth.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Scientist's Note: Proper cell density is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the test compound.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Scientist's Note: The incubation time should be sufficient to observe the cytotoxic effects of the compound, which can vary depending on the cell line and the compound's mechanism of action.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope.

    • Scientist's Note: Protect the plate from light during this incubation, as MTT is light-sensitive.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Scientist's Note: Incomplete solubilization of the formazan crystals is a common source of error. Ensure the solution is homogenous before reading.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][11][15][16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after incubation.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Scientist's Note: Accurate serial dilutions are critical for determining the correct MIC value. Use calibrated pipettes and proper technique.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Scientist's Note: The final inoculum concentration is a critical parameter. A higher or lower concentration can affect the MIC result.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • Scientist's Note: Ensure proper aeration during incubation, unless testing anaerobic bacteria.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Scientist's Note: A reading aid, such as a viewing box with a dark background, can help in accurately determining the endpoint.

Conclusion and Future Outlook

This comparative guide, based on the synthesis of available literature, suggests that both this compound derivatives and their pyrazole analogs are promising scaffolds in drug discovery, albeit with potentially different therapeutic strengths. The current data points towards a greater potential for pyridazine derivatives as antibacterial agents, particularly against Gram-negative bacteria, and as potent anticancer agents through mechanisms like CDK inhibition. Pyrazole-3,4-dicarboxylic acid derivatives, on the other hand, have shown promise as antifungal agents.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating analogous series of both scaffolds to provide a direct and unambiguous comparison of their biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by active compounds from both series to understand the basis of their biological effects.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of lead compounds from both series to assess their potential for in vivo efficacy.

By systematically exploring the chemical space around these two versatile heterocyclic cores, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.

References

A Comparative Guide to Validating the Structure of Pyridazine-4,5-dicarboxylic Acid Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyridazine derivatives hold a prominent position due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise three-dimensional atomic arrangement of these molecules is paramount, as it dictates their biological activity and physical properties. Among the arsenal of analytical techniques for structural elucidation, single-crystal X-ray crystallography is widely regarded as the definitive method, providing unambiguous proof of a compound's structure.[4][5]

This guide offers an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural validation of pyridazine-4,5-dicarboxylic acid derivatives. It is designed to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions about their analytical strategies.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule.[4] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of individual atoms. This method provides unparalleled detail, including bond lengths, bond angles, and the absolute configuration of chiral centers.[4][5]

Causality in Experimental Choices

The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. This is often the most challenging and rate-limiting step.[5] The choice of solvent and crystallization conditions (e.g., temperature, evaporation rate) is crucial and often requires extensive screening. For this compound derivatives, which possess both hydrogen bond donors and acceptors, co-crystallization with other molecules can sometimes facilitate the formation of high-quality crystals.[6]

Experimental Workflow: A Self-Validating System

The protocol for X-ray crystallography is inherently self-validating. The quality of the final structural model is assessed by statistical parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor is a strong indicator of a correct and well-refined structure.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Pyridazine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent & Condition Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis (R-factor, CIF file) Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides definitive structural information, obtaining suitable single crystals can be a significant hurdle.[7][8] In such cases, or to gain complementary information, researchers turn to other powerful analytical methods.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]Measurement of the mass-to-charge ratio of ionized molecules.[4]
Sample Type Single, well-ordered crystal.[4]Soluble compound in a suitable solvent.[4]Ionizable compound.[4]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[4]Connectivity, relative stereochemistry, solution-state conformation, and dynamics.[4]Molecular weight, elemental composition, fragmentation patterns.[4]
Resolution Atomic (<1 Å).[4]Atomic to near-atomic.Low (provides connectivity information).[9]
Key Advantage Unambiguous structure determination.Provides information about the molecule's behavior in solution.[10]High sensitivity and requires a very small amount of sample.[9]
Key Limitation Requires high-quality single crystals.[5]Can be complex to interpret for large or highly symmetric molecules.Does not provide 3D structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[10] For this compound derivatives, ¹H and ¹³C NMR spectra provide crucial information about the connectivity of atoms and the chemical environment of each nucleus.[1][11] Advanced NMR techniques, such as NOESY, can reveal through-space interactions, providing insights into the solution-state conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a newly synthesized pyridazine derivative with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

A Synergistic Approach to Structural Validation

The most robust approach to structural validation often involves a combination of techniques. While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer invaluable complementary data.

Validation_Logic Start Synthesized Pyridazine Derivative NMR_MS NMR & Mass Spectrometry Analysis Start->NMR_MS Crystal_Growth Attempt Crystal Growth NMR_MS->Crystal_Growth Consistent Data Inconclusive Inconclusive Data - Re-evaluate Synthesis/Purification NMR_MS->Inconclusive Inconsistent Data XRay X-ray Crystallography Crystal_Growth->XRay Success No_Crystals No Suitable Crystals - Rely on Spectroscopic Data Crystal_Growth->No_Crystals Failure Structure_Confirmed Structure Confirmed XRay->Structure_Confirmed No_Crystals->Structure_Confirmed Probable Structure

Caption: Logical flow for structural validation.

Case Study: Crystal Structure of a Pyridazine Derivative

The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal-organic crystal structures and contains numerous examples of pyridazine derivatives.[12][13][14] For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals key structural features.[15] The analysis of such structures provides valuable data on typical bond lengths and angles for the pyridazine ring system, which can be used as a benchmark for newly synthesized compounds.

Table of Typical Bond Lengths in Pyridazine Derivatives (from CSD):

BondTypical Length (Å)
N1-N2~1.34
N2-C3~1.33
C3-C4~1.42
C4-C5~1.41
C5-C6~1.37
C6-N1~1.33

Note: These are approximate values and can vary depending on the substituents on the pyridazine ring.

Conclusion

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For this compound derivatives, single-crystal X-ray crystallography remains the ultimate tool for structural validation, providing an unparalleled level of detail and certainty. However, a comprehensive understanding of a molecule's properties often necessitates a multi-faceted analytical approach. By judiciously combining the strengths of X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can confidently elucidate and validate the structures of novel pyridazine derivatives, paving the way for their further investigation and application.

References

A Senior Application Scientist's Guide to Chiral HPLC Separation of Enantiomeric Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Pyridazine derivatives, a significant class of N-heterocyclic compounds, are staples in medicinal chemistry, frequently exhibiting stereoisomerism. The differential pharmacological and toxicological profiles of their enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of pyridazine derivatives, grounded in experimental data and field-proven insights.

The Primacy of Polysaccharide-Based Chiral Stationary Phases

While various types of Chiral Stationary Phases (CSPs) exist, the scientific literature and practical applications overwhelmingly point to polysaccharide-based CSPs as the most versatile and successful for the chiral resolution of pyridazine derivatives.[1][2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities. Their success stems from a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are particularly effective for the structural features of pyridazine analogues.[3]

Chiral Recognition Mechanism: A Deeper Look

The enantioseparation on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. For pyridazine derivatives, the key interactions are believed to be:

  • Hydrogen Bonding: The nitrogen atoms in the pyridazine ring and the carbonyl groups often present in pyridazinone derivatives can act as hydrogen bond acceptors, interacting with the carbamate groups (-NHCOO-) of the polysaccharide derivatives.

  • π-π Interactions: The aromatic pyridazine ring can engage in π-π stacking with the phenyl groups of the chiral selector, such as the 3,5-dimethylphenyl or 4-methylbenzoyl groups commonly used in these CSPs.

  • Dipole-Dipole Interactions: The inherent dipole moments of the pyridazine ring and its substituents contribute to the overall interaction profile with the polar carbamate groups on the CSP.

  • Steric Fit: The three-dimensional structure of the polysaccharide derivative creates chiral grooves or cavities. One enantiomer of the pyridazine derivative will fit more favorably into these chiral spaces, leading to a stronger interaction and longer retention time. The substitution pattern on the pyridazine ring significantly influences this steric interaction.

Performance Comparison of Polysaccharide-Based CSPs

A systematic screening of different polysaccharide-based columns is the cornerstone of developing a successful chiral separation method. Experimental data reveals that both the polysaccharide backbone (cellulose vs. amylose) and the nature of the derivatizing groups play a critical role in achieving optimal separation.

A comparative study on a series of C5-methyl pyridazine derivatives highlights the performance differences among four common polysaccharide-based CSPs.[1]

Table 1: Comparative HPLC Data for the Enantioseparation of C5-Methyl Pyridazine Derivatives [1]

CompoundChiral Stationary PhaseMobile Phasek'₁αRs
(±)-4a Lux Amylose-2®MeCN/IPA (90:10)2.561.202.89
Lux Cellulose-1®Hexane/IPA (90:10)1.891.151.98
Lux Cellulose-2®Hexane/IPA (90:10)3.121.101.55
Lux Cellulose-3®Hexane/IPA (90:10)2.781.081.21
(±)-4b Lux Amylose-2®MeCN/IPA (90:10)3.151.253.54
Lux Cellulose-1®Hexane/IPA (90:10)2.451.182.33
Lux Cellulose-2®Hexane/IPA (90:10)4.011.121.87
Lux Cellulose-3®Hexane/IPA (90:10)3.551.101.62
(±)-4c Lux Amylose-2®MeCN/IPA (90:10)2.881.223.15
Lux Cellulose-1®Hexane/IPA (90:10)2.171.162.10
Lux Cellulose-2®Hexane/IPA (90:10)3.641.111.71
Lux Cellulose-3®Hexane/IPA (90:10)3.211.091.45

k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution. Data extracted from Reference[1].

From this data, it is evident that the Lux Amylose-2® column provided the best overall performance for this series of pyridazine derivatives, consistently delivering higher separation factors (α) and resolution (Rs) values. This underscores the importance of the helical structure of amylose derivatives in creating a more selective chiral environment for these specific analytes.[4]

Experimental Protocols: A Step-by-Step Guide to Method Development

Developing a robust chiral separation method is an empirical process that benefits from a systematic approach. The following workflow and protocols are designed to efficiently identify optimal separation conditions for novel pyridazine derivatives.

Diagram: Chiral HPLC Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Racemic Pyridazine Derivative Screen_CSPs Screen Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Start->Screen_CSPs Screen_MP Test with Standard Mobile Phases 1. Hexane/IPA (90:10) 2. Hexane/EtOH (90:10) 3. MeCN/IPA (90:10) Screen_CSPs->Screen_MP Evaluate Evaluate Results (Rs, α, k') Screen_MP->Evaluate Optimize_MP Optimize Mobile Phase - Adjust alcohol % - Try different alcohols - Additives (e.g., DEA/TFA) Evaluate->Optimize_MP Partial or No Separation Final_Method Final Validated Method Evaluate->Final_Method Baseline Separation (Rs > 1.5) Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Temp->Final_Method Baseline Separation (Rs > 1.5)

Caption: A systematic workflow for chiral HPLC method development for pyridazine derivatives.

Protocol 1: Initial Screening of Chiral Stationary Phases
  • Instrumentation: Standard HPLC system with UV detector.

  • Columns to Screen:

    • Amylose-based CSP (e.g., Lux Amylose-2, Chiralpak AD-H)

    • Cellulose-based CSP (e.g., Lux Cellulose-1, Chiralcel OD-H)

  • Sample Preparation: Dissolve the racemic pyridazine derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Screening Mobile Phases:

    • Normal Phase A: n-Hexane / Isopropanol (90/10, v/v)

    • Normal Phase B: n-Hexane / Ethanol (90/10, v/v)

    • Polar Organic Mode: Acetonitrile / Isopropanol (90/10, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for any promising conditions.

Protocol 2: Method Optimization
  • Select the Best CSP: Choose the column that showed the best initial separation or peak shape from Protocol 1.

  • Optimize the Mobile Phase Modifier:

    • Vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. For example, test compositions of 95/5, 85/15, and 80/20 (Hexane/Alcohol). Lowering the alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.[5]

  • Consider Additives: For basic pyridazine derivatives, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%) can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica support.[5] For acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

  • Optimize Temperature: Analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak efficiency and reduce analysis time.

  • Finalize Method: Once baseline resolution (Rs ≥ 1.5) is achieved with good peak shape and a reasonable analysis time, the method can be considered optimized and ready for validation.

Alternative Chiral Stationary Phases: A Brief Overview

While polysaccharide-based CSPs are the most frequently successful choice for pyridazine derivatives, other types of CSPs may be considered, particularly for challenging separations.

  • Pirkle-Type (Brush-Type) CSPs: These phases operate on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking.[4] They can be effective for compounds with aromatic rings and hydrogen bonding moieties. However, there is limited published data on their specific application to pyridazine derivatives. A screening approach similar to that for polysaccharide phases would be necessary.[5]

  • Cyclodextrin-Based CSPs: These CSPs utilize a "host-guest" inclusion mechanism, where one enantiomer fits better into the chiral cavity of the cyclodextrin molecule.[6] They are often used in reversed-phase mode and are particularly effective for analytes that contain an aromatic ring that can enter the hydrophobic cavity.[2] Their utility for pyridazine derivatives would depend on the specific structure and its ability to form a stable inclusion complex.

Conclusion

The enantioseparation of pyridazine derivatives by HPLC is a critical task in pharmaceutical development, and a systematic approach to method development is key to success. The evidence strongly supports the initial screening of a diverse set of polysaccharide-based chiral stationary phases, such as those derived from both amylose and cellulose. By understanding the underlying principles of chiral recognition and methodically optimizing the mobile phase composition and temperature, robust and reliable separations can be achieved. This guide provides a framework for researchers to efficiently navigate the challenges of chiral method development for this important class of heterocyclic compounds, ultimately ensuring the stereochemical purity and safety of novel drug candidates.

References

A Comparative Guide to Metal-Organic Frameworks: Pyridazine-4,5-dicarboxylic Acid vs. Terephthalic Acid as Organic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline compounds with unprecedented versatility. Their high surface areas, tunable pore sizes, and functionalizable nature make them prime candidates for a myriad of applications, including gas storage, separation, catalysis, and, crucially, drug delivery systems. The choice of the organic linker is a critical determinant of the final properties and performance of a MOF. This guide provides an in-depth comparison of MOFs synthesized from two distinct dicarboxylic acid linkers: the nitrogen-containing pyridazine-4,5-dicarboxylic acid and the archetypal terephthalic acid.

This analysis aims to provide researchers and drug development professionals with a clear understanding of the structural and functional consequences of incorporating a nitrogen-heterocyclic moiety into the MOF backbone, offering insights into the rational design of MOFs for specific applications. While direct comparative studies on MOFs from this compound are limited, this guide will draw on data from closely related pyridine-dicarboxylic acid isomers to provide a comprehensive overview of the performance differences.

The Organic Linkers: A Tale of Two Architectures

The fundamental difference between this compound and terephthalic acid lies in the aromatic core. Terephthalic acid features a simple benzene ring, a purely carbocyclic aromatic system. In contrast, this compound incorporates a pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. This seemingly subtle change has profound implications for the electronic properties, coordination chemistry, and ultimately, the performance of the resulting MOFs.

The nitrogen atoms in the pyridazine ring introduce a level of functionality not present in terephthalic acid. They can act as Lewis basic sites, providing additional coordination points for metal ions or serving as active sites for catalysis.[1] This inherent basicity can also influence the overall chemical environment within the MOF pores, potentially impacting guest-molecule interactions.

Ligand_Structures cluster_TPA Terephthalic Acid (BDC) cluster_PDCA This compound TPA Terephthalic Acid (C₈H₆O₄) TPA_structure PDCA This compound (C₆H₄N₂O₄) PDCA_structure

Caption: Molecular structures of Terephthalic Acid and this compound.

Performance Comparison: A Data-Driven Analysis

The choice of linker directly translates to tangible differences in the properties and performance of the resulting MOFs. Here, we compare key performance indicators, drawing on experimental data from representative MOFs. For terephthalic acid, the well-studied UiO-66 and MOF-5 serve as benchmarks. For the pyridazine-dicarboxylic acid family, we will consider data from various isomers as available in the literature.

Structural and Porosity Characteristics

The porosity of a MOF is paramount for applications involving storage and separation. While both types of linkers can form highly porous structures, the introduction of the nitrogen heterocycle can influence the framework's topology and pore environment.

PropertyTerephthalic Acid MOFs (UiO-66)Pyridine-dicarboxylic Acid MOFsReference(s)
BET Surface Area ~1200-1600 m²/gVaries significantly based on metal and isomer (e.g., 667 m²/g for a Co-based MOF)[2][3]
Pore Volume ~0.5-0.7 cm³/gDependent on structure[2]
Pore Size Tunable, typically in the microporous rangeTunable, can be microporous or mesoporous[1]

Expert Insight: The generally high surface area of terephthalic acid-based MOFs like UiO-66 is a result of their robust and highly connected structures. While some pyridine-based MOFs may exhibit lower surface areas, this is not a universal rule and is highly dependent on the specific crystal structure formed. The key takeaway is that the nitrogen-containing linker offers a different set of coordination possibilities, which can lead to unique pore geometries and chemical environments.

Thermal and Chemical Stability

For practical applications, particularly in catalysis and drug delivery, the stability of the MOF is a critical factor. The strength of the metal-ligand bonds and the overall framework integrity determine the operational window of the material.

Stability TypeTerephthalic Acid MOFs (UiO-66)Pyridine-dicarboxylic Acid MOFsReference(s)
Thermal Stability High (up to 500 °C for UiO-66)Generally good, with decomposition temperatures often exceeding 300 °C[4]
Chemical Stability Excellent in water and various organic solventsCan be stable, but the Lewis basic nitrogen sites may interact with acidic or reactive species[4][5]

Expert Insight: The exceptional stability of Zr-based terephthalic acid MOFs like UiO-66 is well-documented. The introduction of the pyridine/pyridazine ring can introduce potential sites for chemical interaction, which could be either a benefit (for catalysis) or a detriment to stability depending on the application. The Lewis basic nitrogen atoms can enhance interactions with certain guest molecules but may also be susceptible to protonation or coordination with other species, potentially affecting the framework's integrity under harsh conditions.

Performance in Key Applications

The functional differences between the two classes of MOFs become most apparent when evaluating their performance in specific applications.

Gas Adsorption and Separation:

The presence of nitrogen atoms in the linker can create specific binding sites for polar molecules like CO₂, potentially enhancing selectivity in gas separations.

ApplicationTerephthalic Acid MOFs (MOF-5)Pyridine-dicarboxylic Acid MOFsReference(s)
CO₂ Adsorption High capacity due to high porosityCan exhibit high selectivity due to Lewis basic nitrogen sites[6]
H₂ Storage Studied for H₂ storage due to high surface areaPotentially enhanced H₂ binding at open metal sites and N-heterocycles[1]

Catalysis:

The nitrogen heterocycle can act as a built-in catalytic site or can be used to anchor catalytic species, offering advantages over the relatively inert terephthalic acid linker.

ApplicationTerephthalic Acid MOFs (UiO-66)Pyridine-dicarboxylic Acid MOFsReference(s)
Heterogeneous Catalysis Often used as a stable support for catalytic nanoparticlesCan exhibit intrinsic catalytic activity due to Lewis basic nitrogen sites or act as a platform for postsynthetic modification[1][7]
Photocatalysis Can be functionalized for photocatalytic applicationsThe nitrogen-containing ring can influence the electronic structure, potentially enhancing photocatalytic activity[8]

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and comparison, detailed experimental protocols for the synthesis of a representative MOF from each class are provided below.

Synthesis of UiO-66 (from Terephthalic Acid)

This protocol describes a typical solvothermal synthesis of UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve ZrCl₄ (1.165 g) and terephthalic acid (0.831 g) in 30 mL of DMF in a Teflon-lined autoclave.

  • Add 0.8 mL of concentrated HCl to the solution.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product with DMF and then with methanol to remove unreacted precursors and solvent.

  • Dry the final product under vacuum at 150 °C.

UiO_66_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification ZrCl4 ZrCl₄ Mix Mix Precursors in Autoclave ZrCl4->Mix BDC Terephthalic Acid BDC->Mix DMF DMF DMF->Mix HCl HCl HCl->Mix Heat Heat at 120°C for 24h Mix->Heat Cool Cool to Room Temp Heat->Cool Centrifuge Centrifuge Cool->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_MeOH Wash with Methanol Wash_DMF->Wash_MeOH Dry Dry under Vacuum Wash_MeOH->Dry UiO66_Product UiO-66 Powder Dry->UiO66_Product

Caption: Experimental workflow for the synthesis of UiO-66.

Synthesis of a MOF from Pyridine-3,5-dicarboxylic Acid

This protocol describes a general solvothermal synthesis of MOFs using pyridine-3,5-dicarboxylic acid.[9]

Materials:

  • Metal salt (e.g., cobalt(II) nitrate hexahydrate)

  • Pyridine-3,5-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a vial, mix the metal salt and pyridine-3,5-dicarboxylic acid in a 1:1 molar ratio.

  • Add DMF to suspend the mixture.

  • Heat the vial in a sand bath at 110 °C for 24 hours.

  • Allow the solution to cool to room temperature for 24 hours to allow for precipitation of the MOF crystals.

  • Filter the precipitate and dry under vacuum.

Characterization Methods

To perform a comprehensive comparison, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and determine the temperature at which the framework decomposes.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area, pore volume, and pore size distribution of the MOFs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the pyridine/pyridazine ring.

Causality and Future Directions

The inclusion of nitrogen atoms within the aromatic linker of a MOF, as in this compound, fundamentally alters its chemical personality compared to its carbocyclic counterpart, terephthalic acid. This alteration manifests in several key ways:

  • Enhanced Functionality: The Lewis basic nitrogen sites can serve as active centers for catalysis, specific binding sites for guest molecules, or points for post-synthetic modification.[1]

  • Modified Electronic Properties: The electron-withdrawing nature of the nitrogen atoms can influence the electronic structure of the MOF, which can be advantageous for applications in sensing and photocatalysis.[8]

  • Diverse Coordination Chemistry: The additional coordination sites offered by the nitrogen atoms can lead to the formation of novel framework topologies that are not accessible with simple carboxylate linkers.[5]

For drug development professionals, these differences are particularly salient. The ability to introduce specific functionalities directly into the MOF framework without the need for complex post-synthetic modifications is a significant advantage. The tunable chemical environment within the pores of pyridine/pyridazine-based MOFs could be leveraged for the controlled loading and release of therapeutic agents. Furthermore, the potential for these MOFs to exhibit intrinsic bioactivity or to be more readily functionalized with targeting moieties opens up new avenues for the design of advanced drug delivery systems.

Future research should focus on the systematic synthesis and characterization of MOFs from this compound and its isomers with various metal ions. Direct, side-by-side comparisons with their terephthalic acid analogues under identical conditions are crucial to fully elucidate the structure-property-performance relationships. Such studies will undoubtedly pave the way for the rational design of next-generation MOFs with tailored properties for a wide range of applications, from industrial catalysis to advanced nanomedicine.

References

Characterization of Pyridazine-4,5-dicarboxylic Acid Anhydride Reactivity: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Pyridazine-4,5-dicarboxylic acid anhydride is a heterocyclic compound of significant interest in modern organic synthesis. As a bifunctional molecule, it combines the characteristic reactivity of a cyclic anhydride with the unique electronic properties of the pyridazine ring. This guide provides an in-depth characterization of its reactivity, offering a comparative analysis against common and structurally related anhydrides. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile synthon in the design and synthesis of novel heterocyclic scaffolds.

The core of this anhydride's utility lies in its predictable yet versatile reactivity. The electron-deficient nature of the 1,2-diazine system significantly influences the electrophilicity of the anhydride's carbonyl carbons, while the pyridazine moiety itself can participate in unique cycloaddition reactions. This dual reactivity profile distinguishes it from simple aromatic or other heterocyclic anhydrides, opening avenues for the construction of complex molecular architectures, including spirocyclic systems.[1][2][3]

Part 1: Core Reactivity Profile

The chemical behavior of this compound anhydride is dominated by two primary modes of reaction: nucleophilic acyl substitution at the carbonyl centers and participation as an azadiene in cycloaddition reactions.

Reactions with Nucleophiles: A Gateway to Diverse Scaffolds

Like all cyclic anhydrides, this compound anhydride readily reacts with nucleophiles.[4][5] This reaction involves the opening of the anhydride ring to initially form a pyridazine derivative bearing both a carboxylic acid and a derivative group (e.g., an amide or ester). The true synthetic power of this reagent, however, is revealed in its reactions with binucleophiles.

Reaction with 1,3- and 1,4-Binucleophiles:

The reaction with molecules containing two nucleophilic centers, such as diamines, amino-thiols, and guanidines, leads to the formation of novel heterospiro-ring systems.[1][2][3] This is a key feature that provides a rapid increase in molecular complexity from a relatively simple starting material.

  • With 1,4-binucleophiles like o-phenylenediamine and 2-aminothiophenol, the anhydride undergoes spirocyclization to afford complex structures such as dihydro-oxospiro[pyridazine-quinoxaline]-carboxylic acid.[1]

  • With 1,3-binucleophiles such as substituted guanidines and thioureas, it reacts smoothly to yield 1,3,7,8-tetra-azaspiro[4.5]decane derivatives in very good yields, often through a Smiles-type rearrangement.[2][3]

The causality behind this spirocyclization is the initial nucleophilic attack by one center of the binucleophile on a carbonyl carbon, opening the anhydride ring. The resulting intermediate then places the second nucleophilic center in close proximity to the newly formed carboxylic acid or the remaining carbonyl group, facilitating an intramolecular cyclization to form the stable spiro-system.

Caption: General reactivity pathways for this compound anhydride.

Cycloaddition Reactions: The Azadiene Character

The electron-deficient pyridazine ring can function as a 4π-electron component (an azadiene) in inverse electron-demand Hetero-Diels-Alder (HDA) reactions.[6][7] While studies on the anhydride itself are less common than its dicyano analogue (4,5-dicyanopyridazine, DCP), the underlying principle holds. The presence of electron-withdrawing groups (like the anhydride moiety) on the pyridazine ring lowers the energy of its LUMO, facilitating reactions with electron-rich or strained dienophiles.[7][8]

This reactivity allows for the direct annulation of new rings onto the pyridazine core, providing a powerful strategy for building polycyclic systems.[6][7] For instance, reactions with electron-rich alkenes and alkynes can lead to the formation of dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively, after subsequent elimination steps.[6]

Part 2: Comparative Reactivity Analysis

To fully appreciate the synthetic utility of this compound anhydride, it is instructive to compare its reactivity with other well-known cyclic anhydrides.

Caption: Structural comparison of key cyclic anhydrides.

vs. Phthalic Anhydride

Phthalic anhydride is a ubiquitous carbocyclic aromatic anhydride used extensively in the synthesis of polymers, dyes, and pharmaceuticals.[9][10]

  • Similarities: Both anhydrides readily undergo nucleophilic acyl substitution. Reactions with simple amines or alcohols will open the anhydride ring to form an amic acid/ester and a carboxylic acid.[10][11]

  • Key Differences:

    • Electronic Nature: The two nitrogen atoms in the pyridazine ring make it significantly more π-electron deficient than the benzene ring of phthalic anhydride. This heightened electrophilicity at the carbonyl carbons can lead to faster reaction rates with nucleophiles under similar conditions.

    • Cycloaddition Potential: this compound anhydride can participate in HDA reactions. Phthalic anhydride lacks this azadiene character and does not undergo such cycloadditions. This represents a fundamental divergence in their synthetic applications.

    • Product Functionality: The products derived from the pyridazine anhydride retain the nitrogen-containing heterocyclic core, which is a privileged scaffold in medicinal chemistry and can act as a hydrogen bond acceptor or a ligand for metal coordination.[12]

vs. Pyridine-2,3-dicarboxylic Anhydride

This isomer provides a more direct comparison within the family of heterocyclic anhydrides.

  • Similarities: Both are electron-deficient heterocyclic anhydrides and exhibit similar reactivity towards nucleophiles, leading to ring-opening.[13]

  • Key Differences:

    • Symmetry: this compound anhydride is a C2v symmetric molecule. Its two carbonyl carbons are chemically equivalent. In contrast, Pyridine-2,3-dicarboxylic anhydride is unsymmetrical. Its two carbonyl carbons are electronically distinct due to their different proximity to the ring nitrogen.

    • Regioselectivity: The asymmetry of Pyridine-2,3-dicarboxylic anhydride introduces the challenge of regioselectivity. A nucleophile may preferentially attack one carbonyl carbon over the other, potentially leading to a mixture of isomeric products.[13] The symmetry of the pyridazine analogue circumvents this issue, resulting in a single ring-opened product and simplifying reaction outcomes. This is a crucial advantage in multi-step syntheses where product purity is paramount.

Part 3: Experimental Data and Protocols

The trustworthiness of a synthetic reagent is validated by reproducible experimental results. The following data, synthesized from the literature, demonstrates the practical utility of this compound anhydride.

Table 1: Representative Reactions with Binucleophiles
BinucleophileSolventConditionsProduct TypeYield (%)Reference
o-PhenylenediamineAcetic AcidReflux, 4hSpiro[pyridazine-quinoxaline]Not specified[1]
2-AminothiophenolAcetic AcidReflux, 12hSpiro[benzothiazine-pyridazine]Not specified[1]
1,2,3-TriphenylguanidineTHFRoom Temp1,3,7,8-Tetra-azaspiro[4.5]decaneVery Good[2][3]
N,N'-DiphenylthioureaTHFRoom Temp1,3,7,8-Tetra-azaspiro[4.5]decaneVery Good[2][3]
BenzamidineTHFRoom Temp1,3,7,8-Tetra-azaspiro[4.5]decaneGood[2][3]
Protocol 1: Synthesis of 3',4'-dihydro-3'-oxospiro[pyridazine-5(2H),2'(1'H)-quinoxaline]-4-carboxylic acid

This protocol is adapted from the spirocyclization reaction described in the literature.[1]

Rationale: This procedure exemplifies the reaction with a 1,4-binucleophile to create a complex spiro-heterocycle in a single step. Acetic acid serves as both the solvent and a catalyst for the dehydration/cyclization step.

Caption: Workflow for the synthesis of a spiro[pyridazine-quinoxaline] derivative.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound anhydride (1.0 eq).

  • Addition of Reagents: Add glacial acetic acid to create a slurry. To this, add o-phenylenediamine (1.0 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4 hours, monitoring the reaction progress by TLC if desired.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and any unreacted starting materials. Dry the purified product under vacuum.

  • Analysis: Characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the formation of the desired spiro-compound.

Conclusion

This compound anhydride is a highly valuable and versatile building block for heterocyclic chemistry. Its reactivity is characterized by facile ring-opening with nucleophiles and a unique capacity for spirocyclization with binucleophiles. When compared to phthalic anhydride, its electron-deficient nature and ability to participate in cycloaddition reactions offer distinct synthetic advantages. Furthermore, its symmetry provides a crucial benefit over its constitutional isomer, Pyridine-2,3-dicarboxylic anhydride, by eliminating issues of regioselectivity in nucleophilic substitution reactions. The experimental evidence underscores its reliability in producing complex, nitrogen-rich scaffolds, making it an indispensable tool for researchers in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyridazine-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Pyridazine-4,5-dicarboxylic Acid (CAS: 59648-14-5). Designed for researchers and laboratory professionals, this document moves beyond simple checklists to explain the chemical principles and regulatory frameworks that underpin these essential safety procedures. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment: Know Your Compound

Effective disposal begins with a thorough understanding of the material's intrinsic properties and associated hazards. This compound is a heterocyclic organic compound that presents several risks requiring careful management.

Primary Hazards:

  • Skin and Eye Irritation: As a dicarboxylic acid, it can cause significant skin irritation and serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[1][3]

  • Toxicity: While data varies, some sources classify it as harmful if swallowed, in contact with skin, or if inhaled.[2]

The first step in any disposal plan is to consult the Safety Data Sheet (SDS) for the specific material you have.[4] This document provides the most detailed and supplier-specific safety information. Before proceeding with any disposal method, a risk assessment should be performed to evaluate the quantities of waste, the potential for exposure, and the available control measures.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 59648-14-5[5][6]
Molecular Formula C₆H₄N₂O₄[2][5]
Molecular Weight 168.11 g/mol [2][5]
Physical State Solid[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Storage Temperature Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound, particularly during disposal operations where the risk of splashes or aerosol generation is higher.

  • Eye Protection: Chemical splash goggles are required.[3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill cleanup, a chemical-resistant apron may be necessary.[3][4]

  • Respiratory Protection: All handling of the solid material and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Spill Management Protocol

Accidents can happen. A swift and correct response is critical to mitigating risk.

For small, dry spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or scoop the solid material into a clean, dry, labeled container for hazardous waste.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Wipe the spill area with a damp cloth, then clean with soap and water.

  • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

For spills involving a solution:

  • Alert personnel and, if necessary, evacuate the area.

  • Wearing appropriate PPE, contain the spill using absorbent pads or inert material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Wash the spill area thoroughly with water.[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends primarily on the quantity of waste generated. Two primary pathways are outlined below: lab-scale neutralization for small quantities and professional disposal for bulk quantities.

Method A: Neutralization for Small Quantities (Aqueous Waste Streams)

For small amounts of waste (typically <1 liter of dilute solution) where the only hazardous characteristic is corrosivity due to its acidic nature, neutralization is a viable and compliant disposal method.[10] This process converts the acid into a neutral salt, which can often be discharged to the sanitary sewer system, subject to local regulations.[11][12]

Protocol:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure an ice bath is available to control the reaction temperature.[10]

  • Collection: Collect the acidic waste in a suitable, labeled, and corrosion-resistant container (e.g., a large glass beaker).

  • Dilution: Slowly add the acidic waste solution to a larger container holding at least 10 times its volume of cold water or an ice-water mixture.[10][13] Causality: This dilution dissipates the heat that will be generated during neutralization, preventing boiling and splashing. Never add water to the acid.[10]

  • Neutralization: While stirring the diluted solution gently, slowly add a weak base such as a 5% sodium bicarbonate solution or a dilute solution of sodium hydroxide. Add the base in small increments.[11][12]

  • Monitoring: Monitor the pH of the solution continuously using a pH meter or pH strips.[12] The reaction may generate gas (CO₂ if using bicarbonate), so add the base slowly to avoid excessive frothing.

  • Endpoint: Continue adding base until the pH is stable within a neutral range, typically between 5.5 and 9.0, as required by local wastewater authorities.[10][12][13]

  • Final Disposal: Once neutralized, the resulting salt solution can be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[13]

  • Record Keeping: Log the neutralization event in your laboratory's chemical treatment log.[12]

Method B: Bulk and Solid Waste Disposal

For larger quantities, solid waste, or solutions containing other hazardous constituents, neutralization is not appropriate. This waste must be managed as hazardous waste and disposed of via a licensed contractor.

Protocol:

  • Waste Identification: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[14][15] this compound waste should be treated as hazardous due to its irritant properties.

  • Containerization: Collect solid waste and concentrated solutions in a clearly labeled, sealable, and compatible container. The container must be marked with the words "Hazardous Waste" and an accurate description of the contents.[8][10]

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly bases and strong oxidizers.[8][16]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company. This waste will likely be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Incineration: The most probable ultimate disposal method for this type of organic waste is high-temperature incineration.[9] Causality: As a nitrogen-containing organic compound, its combustion can produce nitrogen oxides (NOx), which are environmental pollutants.[17][18] Professional disposal facilities use incinerators equipped with afterburners and flue-gas scrubbers to manage and neutralize these harmful emissions, ensuring regulatory compliance.[19][20]

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations.

  • Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the "cradle-to-grave" framework for managing hazardous waste.[14] The specific regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[21][22]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe workplace, including proper training and communication about chemical hazards through its Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous waste operations (HAZWOPER).[23][24][25]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for selecting the correct disposal pathway for this compound waste.

G start Start: Assess Pyridazine-4,5- dicarboxylic Acid Waste Stream is_solid Is the waste solid or in a non-aqueous solvent? start->is_solid is_small Is it a small quantity (<1L) of dilute aqueous solution with no other hazardous components? is_solid->is_small No (Aqueous) collect Collect in a labeled Hazardous Waste container. is_solid->collect Yes is_small->collect No (Large Quantity or Mixed Waste) neutralize Follow Lab-Scale Neutralization Protocol (Method A) is_small->neutralize Yes contact_ehs Arrange for disposal via licensed waste contractor (EHS). collect->contact_ehs incineration Ultimate Disposal: High-Temperature Incineration contact_ehs->incineration drain Drain Dispose Neutralized Solution per local regulations. neutralize->drain

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-4,5-dicarboxylic Acid
Reactant of Route 2
Pyridazine-4,5-dicarboxylic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.